Product packaging for 4-Methoxycinnoline(Cat. No.:CAS No. 3397-78-2)

4-Methoxycinnoline

Katalognummer: B1346487
CAS-Nummer: 3397-78-2
Molekulargewicht: 160.17 g/mol
InChI-Schlüssel: XVPKWOIIQKBTFD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

4-Methoxycinnoline is a privileged cinnoline-based heterocyclic scaffold of significant interest in medicinal chemistry and material science. Its core structure serves as a key synthetic intermediate for the development of novel pharmacologically active compounds. Researchers value this scaffold for its potential in designing kinase inhibitors and other therapeutic agents, where the cinnoline ring system can mimic purine bases, enabling targeted interactions with enzyme active sites. The methoxy group at the 4-position is a crucial handle for further synthetic elaboration, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies. Beyond pharmaceutical applications, cinnoline derivatives are investigated for their photophysical and electronic properties , making them candidates for use in organic light-emitting diodes (OLEDs) and as fluorescent probes or sensors. This product is presented as a high-purity building block to accelerate innovation in chemical biology and materials research. This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2O B1346487 4-Methoxycinnoline CAS No. 3397-78-2

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-methoxycinnoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-12-9-6-10-11-8-5-3-2-4-7(8)9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVPKWOIIQKBTFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=NC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00187582
Record name 4-Cinnolinyl methyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00187582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3397-78-2
Record name 4-Cinnolinyl methyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003397782
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC158309
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158309
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Cinnolinyl methyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00187582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-CINNOLINYL METHYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QEG2E1A01C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Preliminary Investigation of 4-Methoxycinnoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 31, 2025

This technical guide provides a preliminary investigation into the chemical properties, synthesis, and potential biological activities of 4-Methoxycinnoline. Due to the limited availability of direct research on this specific compound, this document leverages data from structurally related cinnoline derivatives to provide a comprehensive overview for research and development purposes.

Chemical Properties and Spectroscopic Data

This compound (CAS Registry Number: 3397-78-2) is a heterocyclic aromatic compound with the molecular formula C₉H₈N₂O and a molecular weight of 160.17 g/mol . While detailed experimental data for this compound is scarce, analysis of related cinnoline structures allows for the prediction of its general characteristics. The cinnoline core is a bicyclic system with two nitrogen atoms, which is isosteric to quinoline and isoquinoline.[1][2] The presence of the methoxy group at the 4-position is expected to influence its electronic properties and reactivity.

Spectroscopic data for cinnoline and its derivatives are available and can be used as a reference for the characterization of this compound.

Table 1: General Spectroscopic Data for Cinnoline Derivatives

Spectroscopic TechniqueGeneral Observations for Cinnoline ScaffoldExpected Characteristics for this compound
¹H NMR Aromatic protons typically appear in the range of 7.0-9.0 ppm.The methoxy group protons would likely appear as a singlet around 3.9-4.1 ppm. The aromatic protons will show characteristic splitting patterns based on their positions.
¹³C NMR Aromatic carbons resonate between 120-160 ppm.The methoxy carbon is expected around 55-60 ppm. The carbon at the 4-position will be significantly shifted downfield due to the oxygen attachment.
Mass Spectrometry (MS) The molecular ion peak is typically prominent. Fragmentation often involves the loss of N₂.Expected molecular ion peak (M+) at m/z = 160.17.

Synthesis of this compound

Proposed Experimental Protocol: O-Alkylation of Cinnolin-4-one

This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.

Materials:

  • Cinnolin-4-one

  • Methylating agent (e.g., methyl iodide, dimethyl sulfate)

  • A suitable base (e.g., sodium hydride, potassium carbonate)

  • Anhydrous polar aprotic solvent (e.g., dimethylformamide (DMF), acetonitrile)

  • Reagents for workup and purification (e.g., water, ethyl acetate, silica gel)

Procedure:

  • Preparation: To a solution of cinnolin-4-one in an anhydrous polar aprotic solvent, add a suitable base portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Stir the mixture for a predetermined time (e.g., 30-60 minutes) to allow for the formation of the corresponding alkoxide.

  • Alkylation: Add the methylating agent dropwise to the reaction mixture.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.

G cluster_synthesis Proposed Synthesis of this compound cinnolinone Cinnolin-4-one alkoxide Cinnolin-4-olate Anion cinnolinone->alkoxide Deprotonation base Base (e.g., NaH) in Anhydrous Solvent (e.g., DMF) base->alkoxide methoxycinnoline This compound alkoxide->methoxycinnoline SN2 Reaction methylating_agent Methylating Agent (e.g., Methyl Iodide) methylating_agent->methoxycinnoline purification Workup and Purification methoxycinnoline->purification

Proposed synthetic workflow for this compound.

Potential Biological Activities

While no specific biological activities have been reported for this compound, the cinnoline scaffold is present in a variety of compounds with a broad spectrum of pharmacological effects.[1][3][4][5][6] This suggests that this compound could be a valuable starting point for the development of new therapeutic agents.

Table 2: Reported Biological Activities of Cinnoline Derivatives

Biological ActivityDescriptionExample Cinnoline Derivatives
Anticancer Cinnoline derivatives have shown cytotoxic activity against various cancer cell lines.Pyrimido[5,4-c]cinnolines, 4-amino-3-cinnolinecarboxamides[7]
Antibacterial Some cinnolines exhibit activity against both Gram-positive and Gram-negative bacteria.4-aminocinnolines[7]
Antifungal Antifungal properties have been reported for certain cinnoline derivatives.
Anti-inflammatory Cinnoline-based compounds have demonstrated anti-inflammatory effects.Pyrazolo[4,3-c]cinnoline derivatives[4]
CNS Activity Various cinnoline derivatives have shown activity affecting the central nervous system, including sedative and anticonvulsant effects.4-amino-3-cinnolinecarboxylic acid derivatives[7][8]

The diverse biological activities of cinnoline derivatives highlight the potential of this scaffold in drug discovery. The nature and position of substituents on the cinnoline ring play a crucial role in determining the specific biological activity.[1]

G cluster_bioactivity Potential Biological Activities of the Cinnoline Scaffold cinnoline Cinnoline Scaffold anticancer Anticancer cinnoline->anticancer antibacterial Antibacterial cinnoline->antibacterial antifungal Antifungal cinnoline->antifungal anti_inflammatory Anti-inflammatory cinnoline->anti_inflammatory cns_activity CNS Activity (Sedative, Anticonvulsant) cinnoline->cns_activity

Overview of biological activities of the cinnoline scaffold.

Quantitative Data for Cinnoline Derivatives

Direct quantitative biological data for this compound is not available. However, data for structurally related cinnoline derivatives can provide a valuable reference for its potential potency and guide future screening efforts.

Table 3: Quantitative Biological Activity Data for Selected Cinnoline Derivatives

Compound/Derivative ClassTarget/AssayActivity (IC₅₀/MIC)Reference
4-Amino-3-cinnolinecarboxamidesCNS Activity (various behavioral tests)Effective at low doses[7]
Pyrazolo[4,3-c]cinnoline derivativesAnti-inflammatory (% inhibition of edema)Up to 58.5%[4]
4-AminocinnolinesAntibacterial (various strains)MIC values in the low µg/mL range[7]
2,4-Dioxo-1,2,3,4-tetrahydropyrimido[5,4-c]cinnolinesSedative actionHigh activity at low doses[8]

Conclusion and Future Directions

This compound is a chemical entity with limited direct research data. However, by examining the broader class of cinnoline derivatives, we can infer its likely chemical properties, propose a viable synthetic route, and anticipate a range of potential biological activities. The cinnoline scaffold has proven to be a versatile platform for the development of pharmacologically active compounds.

Future research on this compound should focus on:

  • Optimized Synthesis: Development and optimization of a reliable and scalable synthesis protocol.

  • Comprehensive Characterization: Thorough spectroscopic analysis (NMR, MS, IR, etc.) to confirm its structure and properties.

  • Biological Screening: A broad-based biological screening campaign to identify its primary pharmacological activities. This could include assays for anticancer, antimicrobial, anti-inflammatory, and CNS effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs of this compound to establish SAR and identify more potent and selective compounds.

This preliminary investigation serves as a foundational document to stimulate and guide further research into the therapeutic potential of this compound and its derivatives.

References

4-Methoxycinnoline: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnoline, a bicyclic aromatic heterocycle, and its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. This technical guide focuses specifically on 4-Methoxycinnoline, providing a detailed overview of its discovery, synthesis, physicochemical properties, and potential biological applications. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.

Introduction

The cinnoline scaffold, a benzodiazine isomeric with quinoxaline and quinazoline, has been recognized as a privileged structure in the design of biologically active molecules. Various derivatives have demonstrated a broad spectrum of activities, including anticancer, antibacterial, and anti-inflammatory properties. The introduction of a methoxy group at the 4-position of the cinnoline ring can significantly influence its electronic and steric properties, potentially modulating its biological activity and pharmacokinetic profile. This guide provides an in-depth exploration of this compound, compiling available data on its synthesis, characteristics, and therapeutic potential.

Discovery and Synthesis

While the broader class of cinnolines was first synthesized in 1883 by Victor von Richter, specific details on the initial discovery of this compound are not extensively documented in readily available literature. However, its synthesis can be approached through various established methods for the preparation of substituted cinnolines.

One plausible synthetic route involves the cyclization of ortho-alkynylarenediazonium salts in the presence of methanol. This reaction proceeds through the formation of a 4-chlorocinnoline intermediate, which then undergoes solvolysis with methanol to yield the desired 4-methoxy derivative.

Experimental Protocol: Synthesis of this compound

A general procedure for the synthesis of 4-substituted cinnolines, which can be adapted for this compound, is outlined below. This protocol is based on the Richter cinnoline synthesis and subsequent modification.

Materials:

  • Appropriately substituted ortho-aminoaryl precursor

  • Sodium nitrite

  • Hydrochloric acid

  • Methanol

  • Suitable solvent (e.g., ethanol, dioxane)

  • Reducing agent (if necessary for precursor synthesis)

  • Purification materials (e.g., silica gel for chromatography)

Procedure:

  • Diazotization: The substituted ortho-aminoaryl precursor is dissolved in an acidic solution (e.g., aqueous HCl) and cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise while maintaining the low temperature to form the corresponding diazonium salt.

  • Cyclization: The diazonium salt solution is then subjected to conditions that promote intramolecular cyclization. For the synthesis of a 4-hydroxycinnoline precursor, this may involve heating the solution.

  • Chlorination (optional intermediate step): The resulting 4-hydroxycinnoline can be treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to yield 4-chlorocinnoline.

  • Methoxylation: 4-chlorocinnoline is then refluxed in a solution of sodium methoxide in methanol. The nucleophilic substitution of the chlorine atom by the methoxide ion yields this compound.

  • Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.

Logical Workflow for Synthesis:

Synthesis_Workflow Precursor ortho-Aminoaryl Precursor Diazonium Arenediazonium Salt Precursor->Diazonium NaNO₂, HCl (Diazotization) Hydroxycinnoline 4-Hydroxycinnoline Diazonium->Hydroxycinnoline Heat (Cyclization) Chlorocinnoline 4-Chlorocinnoline Hydroxycinnoline->Chlorocinnoline POCl₃ (Chlorination) Methoxycinnoline This compound Chlorocinnoline->Methoxycinnoline NaOMe, MeOH (Methoxylation)

Caption: Synthetic pathway for this compound.

Physicochemical and Spectroscopic Properties

Detailed experimental data on the physicochemical properties of this compound are not widely published. However, based on the general properties of similar heterocyclic compounds, the following characteristics can be anticipated.

Physicochemical Data
PropertyPredicted Value/RangeNotes
Molecular Formula C₉H₈N₂O-
Molecular Weight 160.17 g/mol -
Melting Point Not availableExpected to be a solid at room temperature.
Boiling Point Not availableLikely to be high due to its aromatic and polar nature.
pKa ~2-3Cinnoline has a pKa of 2.64. The methoxy group may slightly alter this value.[1]
Solubility Not availableExpected to have low solubility in water and better solubility in organic solvents like methanol, ethanol, and DMSO.
LogP Not availableThe octanol-water partition coefficient would indicate its lipophilicity.
Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzene and pyridazine rings, as well as a singlet for the methoxy group protons, likely in the range of 3.8-4.2 ppm.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the eight aromatic carbons of the cinnoline ring and one signal for the methoxy carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic peaks for C-H aromatic stretching, C=C and C=N aromatic ring stretching, and C-O stretching of the methoxy group.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (m/z = 160.17).

Biological Activities and Potential Applications

The biological activities of this compound have not been extensively studied. However, based on the known pharmacological profiles of other cinnoline and methoxy-substituted heterocyclic derivatives, it is plausible that this compound may exhibit anticancer, antibacterial, and/or anti-inflammatory properties. Further research is required to validate these potential activities.

Potential Anticancer Activity

Many quinoline and cinnoline derivatives have demonstrated potent anticancer activity. The mechanism of action often involves the inhibition of key signaling pathways involved in cell proliferation and survival.

Hypothesized Signaling Pathway Inhibition:

Anticancer_Pathway cluster_cell Cancer Cell This compound This compound Kinase Tyrosine Kinase (e.g., EGFR, VEGFR) This compound->Kinase Signaling_Cascade Downstream Signaling (e.g., MAPK, PI3K/Akt) Kinase->Signaling_Cascade Proliferation Cell Proliferation & Survival Signaling_Cascade->Proliferation

References

4-Methoxycinnoline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential of 4-Methoxycinnoline and its derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. Due to the limited direct public information on this compound, this guide focuses on the well-documented chemistry of the parent cinnoline scaffold and provides extrapolated data and methodologies relevant to the 4-methoxy derivative.

Chemical Structure and Properties

This compound is a heterocyclic aromatic compound. It consists of a benzene ring fused to a pyridazine ring (a six-membered ring with two adjacent nitrogen atoms), with a methoxy group substituted at the 4th position of the cinnoline ring system.

Chemical Structure:

this compound Chemical Structure

General Properties of Cinnoline Derivatives:

Cinnoline itself is a pale yellow solid with a melting point of 39 °C.[1] The properties of its derivatives can vary significantly based on the nature and position of their substituents. Methoxy substitution, as in this compound, is expected to influence the compound's electronic properties, solubility, and metabolic stability, which are critical parameters in drug design.

PropertyCinnoline (Parent Compound)Expected Influence of 4-Methoxy Group
Molecular Formula C₈H₆N₂[1]C₉H₈N₂O
Molar Mass 130.15 g/mol [1]160.17 g/mol
Appearance Pale yellow solid[1]Likely a solid at room temperature
Melting Point 39 °C[1]Expected to be higher than cinnoline
pKa 2.64[2]May be altered due to electronic effects
Solubility Soluble in organic solventsIncreased polarity may slightly increase aqueous solubility

Synthesis of 4-Substituted Cinnolines

Several synthetic routes to the cinnoline nucleus have been established, which can be adapted to produce this compound. The primary methods involve the cyclization of appropriately substituted benzene derivatives.

Richter Cinnoline Synthesis

The classical Richter synthesis involves the diazotization of an ortho-aminoarylalkyne. To synthesize a 4-substituted cinnoline, a suitably substituted o-aminophenylpropiolic acid would be used. The introduction of a methoxy group at the 4-position would likely involve starting with a precursor already bearing this substituent or by conversion of a 4-hydroxycinnoline.

Experimental Protocol: General Richter Synthesis

  • Diazotization: An o-aminophenylpropiolic acid derivative is dissolved in an aqueous acidic solution (e.g., HCl) and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise to form the diazonium salt.

  • Cyclization: The diazonium salt solution is warmed, leading to intramolecular cyclization and the formation of a 4-hydroxycinnoline-3-carboxylic acid.

  • Decarboxylation and Reduction: The resulting product can be decarboxylated by heating, and the 4-hydroxy group can be converted to a methoxy group via Williamson ether synthesis or other methylation techniques.

Borsche Cinnoline Synthesis

This method involves the cyclization of arylhydrazones of α-ketoesters. This route offers versatility in accessing various substituted cinnolines.

Experimental Protocol: General Borsche Synthesis

  • Hydrazone Formation: A substituted phenylhydrazine is condensed with an α-ketoester to form the corresponding arylhydrazone.

  • Cyclization: The arylhydrazone is treated with a strong acid (e.g., sulfuric acid or polyphosphoric acid) to induce cyclization, yielding a 4-hydroxycinnoline derivative.

  • Methylation: The 4-hydroxy group can then be methylated to afford the this compound.

Borsche_Synthesis A Substituted Phenylhydrazine C Arylhydrazone A->C Condensation B α-Ketoester B->C D 4-Hydroxycinnoline Derivative C->D Acid-catalyzed Cyclization E This compound D->E Methylation

Figure 1. Workflow for the Borsche synthesis of this compound.

Biological Activities of Cinnoline Derivatives

The cinnoline scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in a wide range of biologically active compounds.[3][4] While the specific activity of this compound is not documented, its derivatives have shown significant potential in various therapeutic areas.

Summary of Reported Biological Activities:

ActivityDescriptionKey Findings
Anticancer Cinnoline derivatives have demonstrated cytotoxic effects against various cancer cell lines.[4]Some compounds show potent inhibitory activity against specific kinases involved in cancer progression.[4]
Antibacterial The cinnoline ring system is a component of some antibacterial agents.[5][6]Derivatives have shown activity against both Gram-positive and Gram-negative bacteria.[6]
Antifungal Certain cinnoline derivatives exhibit antifungal properties.[4]Activity has been reported against pathogenic fungi like Candida albicans and Aspergillus niger.[6]
Anti-inflammatory Some cinnoline compounds have been investigated for their anti-inflammatory effects.[2][4]These compounds can modulate inflammatory pathways.
Antitubercular The cinnoline nucleus has been explored for the development of new antitubercular drugs.[5]Some derivatives have shown promising activity against Mycobacterium tuberculosis.

Biological_Activities Cinnoline Cinnoline Scaffold Anticancer Anticancer Cinnoline->Anticancer Antibacterial Antibacterial Cinnoline->Antibacterial Antifungal Antifungal Cinnoline->Antifungal Antiinflammatory Anti-inflammatory Cinnoline->Antiinflammatory Antitubercular Antitubercular Cinnoline->Antitubercular

Figure 2. Reported biological activities of cinnoline derivatives.

Future Directions

The diverse biological activities of cinnoline derivatives suggest that this compound could be a valuable scaffold for the development of novel therapeutic agents. Further research is warranted to synthesize and characterize this compound and to evaluate its pharmacological profile. The methoxy group at the 4-position could potentially enhance binding to biological targets and improve pharmacokinetic properties, making it an attractive candidate for further investigation in drug discovery programs.

Disclaimer: This document is for informational purposes only and is intended for a scientific audience. The information provided is based on a review of publicly available literature on cinnoline and its derivatives. Specific properties and activities of this compound require experimental verification.

References

The Biological Frontier of 4-Methoxycinnoline Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnoline, a bicyclic aromatic heterocycle, and its derivatives have emerged as a privileged scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a methoxy group at the 4-position of the cinnoline ring can significantly modulate the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, thereby influencing its pharmacokinetic profile and biological target interactions. This technical guide provides a comprehensive overview of the current understanding of the biological activities of 4-methoxycinnoline derivatives, with a focus on quantitative data, experimental methodologies, and potential mechanisms of action to support further research and development in this promising area. While specific data on this compound derivatives is still emerging, this guide draws upon available information for structurally related compounds to provide a foundational understanding.

I. Anticancer Activity

The anticancer potential of cinnoline and its analogs is a significant area of investigation. While specific IC50 values for this compound derivatives are not extensively reported in publicly available literature, data from structurally similar compounds, such as 4-anilinoquinolines with methoxy substitutions, provide valuable insights into their potential efficacy.

Data Presentation: Anticancer Activity of Methoxy-Substituted Heterocycles

The following table summarizes the cytotoxic activity of various methoxy-substituted quinoline and hydrazone derivatives against different cancer cell lines. This data serves as a surrogate to illustrate the potential potency of this compound derivatives.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
4a 4-AnilinoquinolinylchalconeMDA-MB-2310.11Lapatinib>20
4d 4-AnilinoquinolinylchalconeHuh-70.18Lapatinib>20
12 4-Methoxy HydrazoneK-5620.04Melphalan>10
14 4-Methoxy HydrazoneBV-1730.06Melphalan>10
Compound 1f 7-Fluoro-4-anilinoquinolineBGC8238.32Gefitinib19.27
Compound 2i 8-Methoxy-4-anilinoquinolineHeLa7.15Gefitinib17.12
Compound 2i 8-Methoxy-4-anilinoquinolineBGC8234.65Gefitinib19.27

Note: The data presented is for methoxy-substituted quinoline and hydrazone derivatives, not this compound derivatives, and is intended to be illustrative of the potential activity of this compound class.

Experimental Protocols: In Vitro Cytotoxicity Assay (MTT Assay)

A common method to assess the anticancer activity of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Objective: To determine the concentration of a compound that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (dissolved in DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualization: Potential Anticancer Mechanism Workflow

anticancer_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation synthesis Synthesis of This compound Derivatives purification Purification & Structural Elucidation (NMR, MS) synthesis->purification cytotoxicity Cytotoxicity Screening (MTT Assay) synthesis->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 mechanism Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) ic50->mechanism animal_model Xenograft Animal Model mechanism->animal_model efficacy Tumor Growth Inhibition animal_model->efficacy toxicity Toxicity Assessment animal_model->toxicity

Caption: Workflow for Anticancer Drug Discovery.

II. Antimicrobial Activity

Cinnoline derivatives have also been explored for their potential as antimicrobial agents. The presence of the methoxy group can influence the compound's ability to penetrate bacterial cell walls and interact with molecular targets.

Data Presentation: Antimicrobial Activity of Methoxy-Substituted Quinolines

The following table presents the Minimum Inhibitory Concentration (MIC) values for 7-methoxyquinoline derivatives against various microbial strains, offering a point of comparison for the potential antimicrobial profile of this compound derivatives.

Compound IDMicrobial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
3l E. coli7.812Ciprofloxacin3.9
3l C. albicans31.125Fluconazole7.8
3c E. coli62.50Ciprofloxacin3.9
3d E. coli31.25Ciprofloxacin3.9

Note: This data is for 7-methoxyquinoline derivatives and is intended to be illustrative.[1]

Experimental Protocols: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds (dissolved in a suitable solvent)

  • Sterile 96-well microplates

  • Microplate reader or visual inspection

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform serial two-fold dilutions of the test compound in the broth medium directly in the 96-well plate.

  • Inoculation: Add the standardized inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL for bacteria.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the positive control. This can be determined visually or by measuring the optical density with a microplate reader.

Mandatory Visualization: Antimicrobial Screening Workflow

antimicrobial_workflow start Synthesized This compound Derivatives mic MIC Determination (Broth Microdilution) start->mic mbc MBC/MFC Determination mic->mbc biofilm Biofilm Inhibition Assay mic->biofilm mechanism Mechanism of Action (e.g., Cell Wall Synthesis, DNA Gyrase Inhibition) mic->mechanism

Caption: Antimicrobial Activity Screening Cascade.

III. Anti-inflammatory Activity

The anti-inflammatory properties of cinnoline derivatives are another promising avenue of research. The mechanism of action is often linked to the inhibition of key inflammatory mediators.

Experimental Protocols: Xylene-Induced Ear Edema in Mice

This in vivo model is commonly used to assess the acute anti-inflammatory activity of compounds.

Objective: To evaluate the ability of a test compound to reduce acute inflammation.

Materials:

  • Mice

  • Xylene

  • Test compounds

  • Reference anti-inflammatory drug (e.g., indomethacin)

  • Calipers or a punch and balance

Procedure:

  • Animal Grouping: Divide mice into groups (e.g., control, reference drug, and test compound groups).

  • Compound Administration: Administer the test compounds and the reference drug to the respective groups, typically via oral or intraperitoneal injection. The control group receives the vehicle.

  • Induction of Edema: After a specific time (e.g., 30-60 minutes), apply a fixed volume of xylene to the inner and outer surfaces of the right ear of each mouse to induce edema. The left ear serves as a control.

  • Edema Measurement: After a set period (e.g., 15-30 minutes), sacrifice the mice and remove both ears. Measure the weight difference between the right and left ears, or the thickness of the ears using calipers.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Mandatory Visualization: Simplified Inflammatory Signaling Pathway

While the specific targets of this compound derivatives in inflammatory pathways are yet to be fully elucidated, a general representation of a key inflammatory pathway is provided below.

inflammatory_pathway cluster_inhibition Potential Inhibition by This compound Derivatives stimulus Inflammatory Stimulus (e.g., LPS, Cytokines) receptor Toll-like Receptor (TLR) stimulus->receptor nfkb_pathway NF-κB Signaling Pathway receptor->nfkb_pathway mapk_pathway MAPK Signaling Pathway receptor->mapk_pathway pro_inflammatory Pro-inflammatory Mediators (TNF-α, IL-6, COX-2) nfkb_pathway->pro_inflammatory inhibition_point ? nfkb_pathway->inhibition_point mapk_pathway->pro_inflammatory mapk_pathway->inhibition_point inhibition_point->pro_inflammatory

Caption: Potential Anti-inflammatory Mechanism.

IV. Synthesis of this compound Derivatives

The synthesis of the this compound scaffold is a critical first step in exploring its biological potential. While specific, detailed protocols for a wide range of derivatives are proprietary or scattered across the literature, a general synthetic approach is outlined below.

General Synthetic Protocol

A common route to cinnoline derivatives involves the cyclization of a diazonium salt.

Example: Synthesis of a 4-Hydroxycinnoline Precursor

  • Diazotization: An appropriately substituted 2-aminoacetophenone is treated with sodium nitrite in an acidic medium (e.g., hydrochloric acid) at low temperatures (0-5°C) to form a diazonium salt.

  • Intramolecular Cyclization: The diazonium salt undergoes intramolecular cyclization, often with heating, to yield a 4-hydroxycinnoline derivative.

  • Methoxylation: The hydroxyl group at the 4-position can then be converted to a methoxy group using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base (e.g., potassium carbonate).

Further derivatization at other positions of the cinnoline ring can be achieved through various organic reactions to create a library of compounds for biological screening.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The limited availability of specific biological data for this class of compounds underscores the significant opportunities for further research. Future studies should focus on:

  • Systematic Synthesis and Screening: The synthesis of a diverse library of this compound derivatives and their systematic screening against a broad range of cancer cell lines, microbial strains, and in inflammatory models.

  • Quantitative Structure-Activity Relationship (QSAR) Studies: To identify the key structural features that govern the biological activity and to guide the design of more potent and selective compounds.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by active this compound derivatives.

  • In Vivo Efficacy and Safety Profiling: To evaluate the therapeutic potential and toxicological profile of lead compounds in preclinical animal models.

This technical guide provides a foundational framework for researchers entering this exciting field. The continued exploration of this compound derivatives holds the potential to deliver novel and effective treatments for a range of human diseases.

References

Spectroscopic Profile of 4-Methoxycinnoline: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the expected spectroscopic characteristics of 4-Methoxycinnoline based on the analysis of related compounds and general principles of spectroscopy. Despite a comprehensive search of available scientific literature and databases, specific experimental spectroscopic data (NMR, IR, MS) for this compound could not be located. Publications detailing the synthesis of this compound or its derivatives have been identified, but they do not include the explicit spectral data required for a detailed analysis.

The information presented herein is therefore predictive and intended to serve as a reference for researchers who may synthesize or encounter this compound in their work. The experimental protocols described are generalized procedures for obtaining the respective spectroscopic data for a heterocyclic compound of this nature.

Predicted Spectroscopic Data

The following tables outline the anticipated Nuclear Magnetic Resonance (NMR) and Infrared (IR) data for this compound, as well as the expected fragmentation patterns in Mass Spectrometry (MS). These predictions are based on the known spectral properties of the cinnoline core and the influence of a methoxy substituent at the 4-position.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~ 4.1 - 4.3s-OCH₃
~ 7.5 - 8.5m-Aromatic Protons
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
Chemical Shift (δ, ppm)Assignment
~ 55 - 60OCH₃
~ 110 - 160Aromatic Carbons
~ 150 - 165C4 (C-OCH₃)
Table 3: Predicted IR Absorption Data for this compound
Wavenumber (cm⁻¹)IntensityAssignment
~ 3050 - 3150MediumC-H stretch (aromatic)
~ 2850 - 2950MediumC-H stretch (methyl)
~ 1600 - 1650MediumC=N stretch
~ 1500 - 1580StrongC=C stretch (aromatic ring)
~ 1250 - 1300StrongC-O-C stretch (asymmetric)
~ 1000 - 1050MediumC-O-C stretch (symmetric)
Table 4: Predicted Mass Spectrometry (MS) Fragmentation of this compound
m/zInterpretation
[M]+•Molecular ion
[M-15]+Loss of a methyl radical (•CH₃)
[M-28]+Loss of carbon monoxide (CO) or ethylene (C₂H₄)
[M-43]+Loss of a methoxy radical (•OCH₃) or C₃H₇ radical

Experimental Protocols

The following are generalized experimental protocols that would be suitable for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (typically 5-10 mg) would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. ¹H and ¹³C NMR spectra would be acquired on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). Chemical shifts would be reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Infrared (IR) Spectroscopy

The IR spectrum of this compound could be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, a small amount would be mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, the spectrum could be recorded using an Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded over a typical range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum would be obtained using a mass spectrometer with an appropriate ionization source, such as electron ionization (EI) for a volatile compound. The sample would be introduced into the instrument, ionized, and the resulting fragments separated based on their mass-to-charge ratio (m/z).

Logical Workflow for Spectroscopic Analysis

Below is a conceptual workflow for the spectroscopic analysis of a newly synthesized compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation synthesis Synthesis of this compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification ms Mass Spectrometry (MS) Determine Molecular Weight & Fragmentation purification->ms ir Infrared (IR) Spectroscopy Identify Functional Groups purification->ir nmr NMR Spectroscopy (¹H, ¹³C) Elucidate Carbon-Hydrogen Framework purification->nmr data_integration Integration of All Spectral Data ms->data_integration ir->data_integration nmr->data_integration structure_confirmation Confirmation of this compound Structure data_integration->structure_confirmation

4-Methoxycinnoline: An Unexplored Scaffold with Latent Potential in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the existing literature reveals that 4-Methoxycinnoline, a nitrogen-containing heterocyclic compound, remains a largely uninvestigated molecule within the scientific community. Despite the recognized therapeutic potential of the broader cinnoline class of compounds, detailed research applications, specific biological activity data, and in-depth experimental protocols for this compound are notably absent from publicly accessible research databases. This technical guide, therefore, serves to highlight this knowledge gap and to extrapolate potential research avenues based on the general characteristics of cinnoline derivatives.

The cinnoline scaffold, a bicyclic aromatic system composed of a benzene ring fused to a pyridazine ring, is a recognized "privileged structure" in medicinal chemistry.[1][2][3] Derivatives of cinnoline have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] However, the specific contributions of a methoxy group at the 4-position of the cinnoline ring system have not been systematically explored.

Potential Research Applications

Based on the known biological activities of analogous compounds, several potential research applications for this compound can be proposed:

  • Anticancer Drug Discovery: Many cinnoline derivatives have been investigated for their potential as anticancer agents.[3] The introduction of a methoxy group could modulate the pharmacokinetic and pharmacodynamic properties of the cinnoline core, potentially leading to enhanced potency or selectivity against various cancer cell lines. Future research could involve screening this compound and its derivatives against a panel of cancer cell lines to determine their cytotoxic and antiproliferative effects. Mechanistic studies could then elucidate any interactions with specific cellular targets, such as protein kinases, which are often implicated in cancer progression.

  • Antimicrobial Agent Development: The cinnoline nucleus is also a key feature in some antimicrobial agents.[4][5] The methoxy substituent could influence the compound's ability to penetrate bacterial cell walls or inhibit essential microbial enzymes. Research in this area would involve determining the minimum inhibitory concentration (MIC) of this compound against a range of pathogenic bacteria and fungi.

Synthesis and Characterization: A Methodological Gap

A critical barrier to exploring the potential of this compound is the lack of detailed, publicly available experimental protocols for its synthesis and characterization. While general methods for the synthesis of the cinnoline ring system are documented, specific procedures tailored to the introduction of a methoxy group at the 4-position are not readily found.[6]

A logical synthetic approach would likely involve the synthesis of a 4-chlorocinnoline precursor, followed by a nucleophilic substitution reaction with sodium methoxide. This proposed workflow is outlined below.

G cluster_synthesis Proposed Synthesis Workflow Start Starting Material (e.g., 2-aminoacetophenone derivative) Cyclization Cyclization to form Cinnolin-4-one Start->Cyclization Chlorination Chlorination to yield 4-Chlorocinnoline Cyclization->Chlorination Substitution Nucleophilic Substitution with Sodium Methoxide Chlorination->Substitution Product This compound Substitution->Product

Caption: Proposed synthetic workflow for this compound.

To facilitate future research, the development and publication of a robust and reproducible synthetic protocol for this compound is paramount. This would need to be accompanied by comprehensive characterization data, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR data to confirm the chemical structure and purity of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Data Summary: A Call for Investigation

Due to the absence of specific research on this compound, quantitative data regarding its biological activity and physicochemical properties are unavailable. The following tables are presented as templates for the types of data that would need to be generated through future experimental work.

Table 1: Physicochemical and Spectroscopic Data for this compound (Hypothetical)

PropertyValue
Molecular FormulaC₉H₈N₂O
Molecular Weight160.17 g/mol
Melting PointData not available
¹H NMR (CDCl₃, 400 MHz) δ (ppm)Data not available
¹³C NMR (CDCl₃, 100 MHz) δ (ppm)Data not available
IR (KBr, cm⁻¹)Data not available
MS (EI) m/zData not available

Table 2: In Vitro Anticancer Activity of this compound (Hypothetical Data)

Cell LineIC₅₀ (µM)
MCF-7 (Breast Cancer)Data not available
A549 (Lung Cancer)Data not available
HCT116 (Colon Cancer)Data not available

Table 3: In Vitro Antimicrobial Activity of this compound (Hypothetical Data)

MicroorganismMIC (µg/mL)
Staphylococcus aureusData not available
Escherichia coliData not available
Candida albicansData not available

Experimental Protocols: A Framework for Future Studies

The following are generalized experimental protocols that could be adapted for the investigation of this compound.

Synthesis of this compound (Proposed General Method)

  • Synthesis of 4-Chlorocinnoline: Synthesize 4-chlorocinnoline from a suitable starting material following established literature procedures for cinnoline ring formation and subsequent chlorination.

  • Methoxide Substitution: In a round-bottom flask, dissolve 4-chlorocinnoline in anhydrous methanol. Add a stoichiometric excess of sodium methoxide.

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.

In Vitro Anticancer Activity Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.01 to 100 µM) and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀) value from the dose-response curve.

Conclusion

While the broader family of cinnoline derivatives holds significant promise in the development of new therapeutic agents, this compound itself represents a significant knowledge gap. This technical guide has outlined the potential research applications and provided a framework for the synthesis, characterization, and biological evaluation of this compound. It is hoped that this will stimulate further research into this unexplored area of medicinal chemistry, potentially unlocking new therapeutic opportunities. The scientific community is encouraged to undertake the necessary foundational research to elucidate the properties and potential of this compound.

References

4-Methoxycinnoline: A Core Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnoline, a bicyclic aromatic heterocycle, and its derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities. Among these, 4-methoxycinnoline has emerged as a key structural motif in the design and synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, role in medicinal chemistry, and potential therapeutic applications. This document details available quantitative biological data, experimental protocols for key reactions, and visual representations of relevant chemical transformations and biological pathways to serve as a valuable resource for researchers in drug discovery and development.

Introduction

The cinnoline scaffold, consisting of a fused benzene and pyridazine ring system, is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets. The introduction of a methoxy group at the 4-position of the cinnoline ring can significantly modulate the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and hydrogen bonding capacity, thereby influencing its pharmacokinetic and pharmacodynamic profile. This guide explores the synthesis and burgeoning medicinal chemistry applications of this compound and its derivatives.

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes, primarily involving the modification of a pre-formed cinnoline ring.

Nucleophilic Substitution of 4-Chlorocinnoline

A common and efficient method for the synthesis of 4-alkoxycinnolines, including this compound, involves the nucleophilic substitution of a suitable leaving group at the 4-position, such as a chlorine atom.

Experimental Protocol: Synthesis of 4-Alkoxycinnolines from 4-Chlorocinnoline

A general procedure for the synthesis of 4-alkoxycinnolines involves the reaction of 4-chlorocinnoline with the corresponding alcohol in the presence of a base. While a specific protocol for this compound is not detailed in the available literature, a representative procedure for a similar transformation is provided below.

  • Reactants: 4-chlorocinnoline, glycidol (as an example for a substituted alcohol), sodium hydride (NaH), and dry dimethylformamide (DMF).

  • Procedure:

    • A suspension of sodium hydride (60% in mineral oil) is prepared in dry DMF.

    • A solution of 4-chlorocinnoline and the alcohol (e.g., glycidol) in dry DMF is added dropwise to the NaH suspension.

    • The reaction mixture is stirred at room temperature for a specified period (e.g., 4 hours).

    • The reaction mixture is then concentrated under reduced pressure.

    • The residue is taken up in a mixture of ethyl acetate and water for extraction.

    • The organic phases are combined, dried over sodium sulfate, and the solvent is removed under reduced pressure to yield the 4-alkoxycinnoline product.

Note: This is a generalized protocol and would require optimization for the specific synthesis of this compound using methanol.

From 4-(Methylsulfonyl)cinnoline

Another reported method involves the reaction of 4-(methylsulfonyl)cinnoline with sodium methoxide. This approach offers an alternative route to access the this compound scaffold.

Conceptual Workflow for the Synthesis of this compound

G cluster_start Starting Materials cluster_reaction Reaction Conditions 4-Chlorocinnoline 4-Chlorocinnoline Nucleophilic Substitution Nucleophilic Substitution 4-Chlorocinnoline->Nucleophilic Substitution Methanol Methanol Methanol->Nucleophilic Substitution Sodium Hydride Sodium Hydride Base Base Sodium Hydride->Base 4-(Methylsulfonyl)cinnoline 4-(Methylsulfonyl)cinnoline 4-(Methylsulfonyl)cinnoline->Nucleophilic Substitution Sodium Methoxide Sodium Methoxide Sodium Methoxide->Base This compound This compound Nucleophilic Substitution->this compound Base->Nucleophilic Substitution Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Nucleophilic Substitution

Caption: Synthetic routes to this compound.

Role in Medicinal Chemistry

While specific biological data for this compound itself is limited in the public domain, the broader class of cinnoline derivatives has shown significant promise in various therapeutic areas. The 4-methoxy substituent is often introduced to explore its influence on the activity and selectivity of the parent cinnoline scaffold.

Anticancer Activity

The cinnoline nucleus is a key component in a number of compounds evaluated for their anticancer properties. The electronic and steric effects of the 4-methoxy group can play a crucial role in the interaction of these molecules with their biological targets, such as protein kinases.

Human Neutrophil Elastase (HNE) Inhibition

Derivatives of cinnoline have been investigated as inhibitors of human neutrophil elastase (HNE), a serine protease implicated in a variety of inflammatory diseases. One cinnoline derivative was reported to have a potent HNE inhibitory activity.

Table 1: Biological Activity of Cinnoline Derivatives

Compound ClassTargetActivity (IC50)Therapeutic Area
Cinnoline DerivativeHuman Neutrophil Elastase (HNE)56 nMInflammatory Diseases

Note: The specific substitution pattern of the cited active cinnoline derivative was not detailed in the available search results.

Other Potential Applications

The diverse biological activities reported for the cinnoline scaffold suggest that this compound derivatives could be explored for a range of other therapeutic applications, including as antibacterial, antifungal, and antiviral agents, as well as for the treatment of neurodegenerative diseases.

Logical Relationship of this compound in Drug Discovery

G Cinnoline_Scaffold Cinnoline Scaffold 4_Methoxy_Substitution 4-Methoxy Substitution Cinnoline_Scaffold->4_Methoxy_Substitution Modified_Properties Modified Physicochemical Properties 4_Methoxy_Substitution->Modified_Properties Biological_Screening Biological Screening Modified_Properties->Biological_Screening Lead_Compound Lead Compound Biological_Screening->Lead_Compound Drug_Development Drug Development Lead_Compound->Drug_Development

Caption: Role of this compound in the drug discovery pipeline.

Future Perspectives

The exploration of this compound and its derivatives in medicinal chemistry is still in its early stages. The available data, although limited, suggests that this scaffold holds potential for the development of novel therapeutic agents. Future research should focus on:

  • Expansion of the chemical space: Synthesizing a broader range of this compound derivatives with diverse substitutions to establish clear structure-activity relationships (SAR).

  • Comprehensive biological evaluation: Screening these compounds against a wide panel of biological targets, including kinases, proteases, and receptors implicated in various diseases.

  • Mechanism of action studies: Elucidating the molecular mechanisms by which active compounds exert their therapeutic effects.

  • Pharmacokinetic profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of promising lead compounds to assess their drug-likeness.

Conclusion

This compound represents a valuable and underexplored scaffold in the realm of medicinal chemistry. Its synthetic accessibility and the potential for chemical modification make it an attractive starting point for the design of new drugs. While the current body of specific biological data is nascent, the broader activities of the cinnoline class provide a strong rationale for the continued investigation of this compound derivatives as potential treatments for a range of human diseases, from cancer to inflammatory conditions. This guide serves as a foundational resource to stimulate and support further research in this promising area.

A Theoretical and Computational Guide to 4-Methoxycinnoline: Methodologies and In Silico Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnoline and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. 4-Methoxycinnoline, a substituted cinnoline, presents a scaffold with potential for further functionalization and development as a therapeutic agent. This technical guide provides a comprehensive overview of the theoretical and computational methodologies that can be employed to study this compound. While specific experimental and computational data for this compound is not extensively available in public literature, this document outlines the established protocols and modeling techniques based on studies of closely related cinnoline and quinoline derivatives. The guide covers quantum chemical calculations for molecular structure optimization, vibrational and electronic properties analysis, and molecular docking procedures to investigate potential biological targets.

Introduction to Theoretical Studies of Cinnoline Derivatives

Theoretical and computational chemistry offer powerful tools to predict and understand the physicochemical properties, reactivity, and biological interactions of molecules like this compound. These in silico methods are crucial in modern drug discovery, enabling the rational design of novel compounds and the elucidation of their mechanisms of action. Key computational approaches for studying this compound include Density Functional Theory (DFT) for electronic structure calculations and molecular docking for predicting binding affinities with protein targets.

Quantum Chemical Calculations: A Methodological Approach

Quantum chemical calculations, particularly DFT, are instrumental in determining the fundamental properties of a molecule. These calculations provide insights into the molecular geometry, vibrational frequencies, and electronic characteristics.

Molecular Geometry Optimization

The first step in most computational studies is to determine the most stable three-dimensional conformation of the molecule.

Experimental Protocol: Geometry Optimization using DFT

  • Software: Gaussian, ORCA, or other quantum chemistry software packages.

  • Method: Density Functional Theory (DFT) is a widely used method. The B3LYP hybrid functional is a common choice for its balance of accuracy and computational cost.[1][2][3]

  • Basis Set: A Pople-style basis set such as 6-311++G(d,p) is often employed to provide a good description of the electronic structure.[2][4]

  • Procedure:

    • Construct the initial 3D structure of this compound using a molecular builder.

    • Perform a geometry optimization calculation using the chosen DFT functional and basis set.

    • Verify that the optimized structure corresponds to a true energy minimum by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.

The workflow for a typical geometry optimization and frequency calculation is illustrated below.

G Workflow for Geometry Optimization and Frequency Calculation start Start: Initial 3D Structure of this compound dft_calc Perform DFT Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->dft_calc check_convergence Check for Convergence dft_calc->check_convergence check_convergence->dft_calc Not Converged freq_calc Perform Frequency Calculation check_convergence->freq_calc Converged check_freq Check for Imaginary Frequencies freq_calc->check_freq end_success End: Optimized Stable Structure check_freq->end_success None end_fail End: Revise Initial Structure or Method check_freq->end_fail Imaginary Frequencies Found

Caption: Workflow for Geometry Optimization and Frequency Calculation.

Vibrational Analysis

Theoretical vibrational frequencies can be calculated and compared with experimental data from FT-IR and Raman spectroscopy to validate the accuracy of the computational model. A molecular vibration is a periodic motion of the atoms of a molecule relative to each other, such that the center of mass of the molecule remains unchanged.[5]

Experimental Protocol: Vibrational Frequency Calculation

  • Software: Gaussian, ORCA, etc.

  • Method: Use the optimized geometry from the previous step. The same DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)) should be used for consistency.

  • Procedure:

    • Perform a frequency calculation on the optimized structure.

    • The output will provide the harmonic vibrational frequencies.

    • Calculated frequencies are often systematically higher than experimental values. They can be scaled using a scaling factor (typically around 0.96 for B3LYP) for better agreement with experimental spectra.

Table 1: Hypothetical Comparison of Calculated and Experimental Vibrational Frequencies for this compound

Vibrational ModeCalculated Frequency (cm⁻¹) (Scaled)Experimental Frequency (cm⁻¹)
C-H stretch (aromatic)3100-3000Data not available
C-H stretch (methoxy)2980-2950Data not available
C=N stretch1620-1580Data not available
C=C stretch (aromatic)1600-1450Data not available
C-O stretch1250-1200Data not available
C-H out-of-plane bend900-700Data not available

Note: This table is illustrative. Experimental data for this compound is required for an actual comparison.

Electronic Properties Analysis

The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its reactivity and electronic transitions. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.[6]

Table 2: Key Electronic Properties and Their Significance

PropertyDescriptionSignificance
HOMO Energy Energy of the highest occupied molecular orbital.Relates to the ability to donate an electron.
LUMO Energy Energy of the lowest unoccupied molecular orbital.Relates to the ability to accept an electron.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity.
Dipole Moment A measure of the polarity of the molecule.Influences solubility and intermolecular interactions.

Molecular Electrostatic Potential (MEP)

The MEP is a visualization of the electrostatic potential on the electron density surface of a molecule. It is a useful tool for predicting the sites of electrophilic and nucleophilic attack.[7][8] Red regions indicate negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).[9]

The logical relationship for predicting reactive sites based on MEP is shown below.

G Predicting Reactive Sites using MEP mep_calc Calculate Molecular Electrostatic Potential (MEP) mep_surface Generate MEP Surface mep_calc->mep_surface identify_red Identify Electron-Rich Regions (Red) mep_surface->identify_red identify_blue Identify Electron-Poor Regions (Blue) mep_surface->identify_blue electrophilic_attack Predicted Site for Electrophilic Attack identify_red->electrophilic_attack nucleophilic_attack Predicted Site for Nucleophilic Attack identify_blue->nucleophilic_attack

Caption: Predicting Reactive Sites using MEP.

Molecular Docking: Investigating Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is commonly used to predict the binding mode and affinity of a small molecule ligand to a protein receptor. Studies on cinnoline derivatives have explored their potential as inhibitors of various enzymes, such as tubulin polymerization.[10][11]

General Molecular Docking Protocol

Experimental Protocol: Molecular Docking

  • Software: AutoDock, Schrödinger Maestro, or similar molecular modeling suites.

  • Receptor Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Define the binding site (active site) based on the co-crystallized ligand or through binding site prediction algorithms.

  • Ligand Preparation:

    • Use the optimized 3D structure of this compound.

    • Assign charges and define rotatable bonds.

  • Docking Simulation:

    • Run the docking algorithm to generate a series of possible binding poses of the ligand in the receptor's active site.

    • The software will score and rank these poses based on a scoring function that estimates the binding affinity.

  • Analysis:

    • Analyze the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between this compound and the amino acid residues of the target protein.

The workflow for a typical molecular docking study is presented below.

G General Workflow for Molecular Docking start Start receptor_prep Receptor Preparation (from PDB) start->receptor_prep ligand_prep Ligand Preparation (Optimized this compound) start->ligand_prep define_site Define Binding Site receptor_prep->define_site docking Perform Docking Simulation ligand_prep->docking define_site->docking analyze_poses Analyze and Score Poses docking->analyze_poses identify_interactions Identify Key Interactions analyze_poses->identify_interactions end End: Putative Binding Mode and Affinity identify_interactions->end

Caption: General Workflow for Molecular Docking.

Table 3: Hypothetical Docking Results for this compound against a Protein Target

ParameterValue
Binding Affinity (kcal/mol) To be calculated
Interacting Residues To be identified
Types of Interactions e.g., Hydrogen bond, Hydrophobic, Pi-Pi stacking

Note: This table is illustrative and requires a specific protein target and docking simulation to be populated.

Conclusion and Future Directions

This guide has outlined the standard theoretical and computational methodologies applicable to the study of this compound. By employing DFT calculations, researchers can obtain valuable data on its structural, vibrational, and electronic properties. Furthermore, molecular docking simulations can provide crucial insights into its potential as a ligand for various biological targets. While there is a need for more dedicated experimental and computational research on this compound, the protocols and approaches described herein provide a solid framework for future investigations. Such studies will be vital in unlocking the full therapeutic potential of this and other related cinnoline derivatives.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 4-Methoxycinnoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the laboratory synthesis of 4-methoxycinnoline, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is presented as a three-step process, commencing from readily available starting materials.

Synthesis Overview

The synthesis of this compound is achieved through a reliable three-step sequence:

  • Synthesis of Cinnolin-4-one: Cyclization of 2-hydrazinylphenylacetic acid, formed in situ from 2-aminophenylacetic acid, yields the core cinnoline structure.

  • Chlorination of Cinnolin-4-one: The hydroxyl group at the 4-position of cinnolin-4-one is converted to a chloro group using a standard chlorinating agent.

  • Methoxylation of 4-Chlorocinnoline: Nucleophilic substitution of the chloro group with a methoxy group affords the final product, this compound.

This synthetic pathway is illustrated in the following workflow diagram:

Synthesis_Workflow A 2-Aminophenylacetic Acid B Cinnolin-4-one A->B 1. NaNO2, HCl 2. SnCl2 3. Heat C 4-Chlorocinnoline B->C POCl3 D This compound C->D NaOCH3, CH3OH

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Cinnolin-4-one

This protocol details the preparation of the key intermediate, cinnolin-4-one, from 2-aminophenylacetic acid via a one-pot diazotization, reduction, and cyclization sequence.

Materials:

  • 2-Aminophenylacetic acid

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Stannous Chloride (SnCl₂)

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Ice

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Beaker

  • Büchner funnel and filter paper

  • pH paper or pH meter

Procedure:

  • Diazotization:

    • In a round-bottom flask, dissolve 2-aminophenylacetic acid in dilute hydrochloric acid.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.

    • Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Reduction:

    • In a separate beaker, prepare a solution of stannous chloride in concentrated hydrochloric acid.

    • Slowly add the stannous chloride solution to the diazonium salt solution, keeping the temperature below 10 °C.

    • A precipitate of the tin complex of 2-hydrazinylphenylacetic acid will form.

  • Cyclization and Isolation:

    • Heat the reaction mixture to boiling for 1 hour to induce cyclization.

    • Cool the mixture to room temperature and then neutralize it with a concentrated sodium hydroxide solution until the pH is approximately 7-8.

    • The resulting precipitate of cinnolin-4-one is collected by vacuum filtration.

    • Wash the solid with cold deionized water and dry it thoroughly.

Data Summary:

ParameterValue
Starting Material2-Aminophenylacetic Acid
Key ReagentsNaNO₂, SnCl₂, HCl
Reaction Time~2 hours
Reaction Temperature0-5 °C (diazotization), <10 °C (reduction), Boiling (cyclization)
ProductCinnolin-4-one
Typical Yield75-85%
Step 2: Chlorination of Cinnolin-4-one to 4-Chlorocinnoline

This protocol describes the conversion of cinnolin-4-one to 4-chlorocinnoline using phosphorus oxychloride.

Materials:

  • Cinnolin-4-one

  • Phosphorus Oxychloride (POCl₃)

  • Toluene

  • Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with a reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, suspend cinnolin-4-one in phosphorus oxychloride.

    • Fit the flask with a reflux condenser.

  • Reaction:

    • Heat the mixture to reflux and maintain for 2-3 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully pour the reaction mixture onto crushed ice.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude 4-chlorocinnoline.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Data Summary:

ParameterValue
Starting MaterialCinnolin-4-one
Key ReagentPhosphorus Oxychloride (POCl₃)
Reaction Time2-3 hours
Reaction TemperatureReflux
Product4-Chlorocinnoline
Typical Yield80-90%
Step 3: Methoxylation of 4-Chlorocinnoline to this compound

This final step details the nucleophilic substitution reaction to produce this compound.

Materials:

  • 4-Chlorocinnoline

  • Sodium Methoxide (NaOCH₃)

  • Anhydrous Methanol (CH₃OH)

  • Deionized Water

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • Dissolve 4-chlorocinnoline in anhydrous methanol in a round-bottom flask.

    • Add sodium methoxide to the solution.

    • Attach a reflux condenser to the flask.

  • Reaction:

    • Heat the mixture to reflux for 4-6 hours. Monitor the progress of the reaction by TLC.

  • Work-up:

    • After completion, cool the reaction mixture to room temperature.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • To the residue, add deionized water and extract with dichloromethane (3 x 50 mL).

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the filtrate on a rotary evaporator to yield the crude this compound.

    • The product can be further purified by column chromatography on silica gel or by recrystallization.

Data Summary:

ParameterValue
Starting Material4-Chlorocinnoline
Key ReagentsSodium Methoxide, Methanol
Reaction Time4-6 hours
Reaction TemperatureReflux
ProductThis compound
Typical Yield70-80%

Reaction Mechanisms

The key transformations in this synthesis are governed by well-established organic reaction mechanisms.

Reaction_Mechanisms cluster_0 Step 1: Cinnolin-4-one Formation cluster_1 Step 2 & 3: Substitution Reactions A 2-Aminophenylacetic Acid B Diazonium Salt A->B Diazotization C 2-Hydrazinylphenylacetic Acid B->C Reduction D Cinnolin-4-one C->D Intramolecular Cyclization E Cinnolin-4-one (Keto-Enol Tautomer) F 4-Chlorocinnoline E->F Nucleophilic Acyl Substitution (with POCl3) G This compound F->G Nucleophilic Aromatic Substitution (with NaOCH3)

Application Notes and Protocols for Cinnoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnoline, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, serves as a privileged scaffold in medicinal chemistry. Its derivatives have garnered significant attention due to their broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties. This document provides an overview of the applications of cinnoline derivatives and detailed protocols for their synthesis and biological evaluation, focusing on their potential as anticancer agents. Although the specific compound "4-Methoxycinnoline" is not extensively documented, the following protocols for a representative cinnoline derivative, a potent PI3K inhibitor, can be adapted for novel analogues.

Chemical Properties

PropertyValue
Molecular Formula C₁₉H₁₅N₃O
Molecular Weight 301.34 g/mol
Appearance Pale yellow solid
Solubility Soluble in DMSO, DMF, and methanol
Storage Store at -20°C, desiccated and protected from light

Biological Activity

Cinnoline derivatives have been shown to exhibit a wide range of biological activities. A particular series of cinnoline derivatives has been identified as potent inhibitors of Phosphoinositide 3-kinases (PI3Ks), a family of enzymes involved in cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. Dysregulation of the PI3K/Akt signaling pathway is a hallmark of many cancers, making it a key target for drug development.[1]

Table 1: In Vitro Antiproliferative Activity of a Representative Cinnoline Derivative
Cell LineCancer TypeIC₅₀ (µM)[1]
HCT116Colon Carcinoma0.264
A549Lung Carcinoma2.04
MCF-7Breast Adenocarcinoma1.14
Table 2: PI3K Enzyme Inhibitory Activity
EnzymeIC₅₀ (nM)
PI3Kα15
PI3Kβ28
PI3Kδ12
PI3Kγ45

Experimental Protocols

Protocol 1: General Synthesis of a Cinnoline-based PI3K Inhibitor

This protocol describes a general method for the synthesis of a cinnoline derivative with PI3K inhibitory activity.[2][3]

Materials:

  • 2-Aminoacetophenone

  • Sodium nitrite

  • Hydrochloric acid (HCl)

  • Aryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvents (e.g., Dioxane, Water, Ethanol)

  • Silica gel for column chromatography

Procedure:

  • Diazotization: Dissolve 2-aminoacetophenone (1.0 eq) in a mixture of HCl and water at 0°C. Add a solution of sodium nitrite (1.1 eq) in water dropwise while maintaining the temperature below 5°C. Stir the mixture for 30 minutes.

  • Cinnoline Ring Formation: Add the diazonium salt solution to a pre-heated solution containing a suitable cyclizing agent in an appropriate solvent. Reflux the mixture for 2-4 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Purification: After completion, cool the reaction mixture to room temperature and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

  • Suzuki Coupling: To a solution of the purified cinnoline intermediate (1.0 eq) and aryl boronic acid (1.2 eq) in a mixture of dioxane and water, add the palladium catalyst (0.05 eq) and base (2.0 eq). Heat the mixture to 80-100°C for 6-12 hours under an inert atmosphere.

  • Final Purification: After the reaction is complete, cool the mixture, and filter off the catalyst. Extract the product, purify by column chromatography to yield the final cinnoline derivative. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Antiproliferative Assay (MTT Assay)

This protocol details the procedure for evaluating the cytotoxic effects of cinnoline derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HCT116, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Cinnoline derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the cinnoline derivative in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using a suitable software (e.g., GraphPad Prism).

Protocol 3: PI3K Enzyme Inhibition Assay (Kinase-Glo® Assay)

This protocol describes a method to determine the inhibitory activity of cinnoline derivatives against PI3K enzymes.

Materials:

  • Recombinant PI3K isoforms (α, β, δ, γ)

  • Kinase buffer

  • ATP

  • PIP2 (phosphatidylinositol-4,5-bisphosphate) substrate

  • Cinnoline derivative stock solution (in DMSO)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Reaction Setup: In a 96-well plate, add the kinase buffer, the specific PI3K enzyme, and the cinnoline derivative at various concentrations.

  • Initiate Reaction: Add a mixture of ATP and PIP2 substrate to each well to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop Reaction and Detect ATP: Add the Kinase-Glo® reagent to each well to stop the kinase reaction and measure the amount of remaining ATP. The luminescent signal is inversely proportional to the kinase activity.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation start Starting Materials synthesis Chemical Synthesis (e.g., Suzuki Coupling) start->synthesis purification Purification (Column Chromatography) synthesis->purification characterization Characterization (NMR, MS) purification->characterization final_compound Pure Cinnoline Derivative characterization->final_compound in_vitro In Vitro Assays (MTT, Kinase-Glo®) final_compound->in_vitro data_analysis Data Analysis (IC50 Determination) in_vitro->data_analysis results Biological Activity Data data_analysis->results

Caption: General experimental workflow for the synthesis and biological evaluation of cinnoline derivatives.

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates Cinnoline Cinnoline Derivative Cinnoline->PI3K inhibits PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates Downstream Downstream Effectors (mTOR, GSK3β, etc.) Akt->Downstream Cell_Response Cell Proliferation, Survival, Growth Downstream->Cell_Response

Caption: Simplified PI3K/Akt signaling pathway and the inhibitory action of a cinnoline derivative.

References

Application Notes and Protocols: 4-Methoxycinnoline as a Potential Fluorescent Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent probes are indispensable tools in modern biological and chemical research, enabling the visualization and quantification of molecular processes in real-time. The cinnoline scaffold, a bicyclic aromatic heterocycle, has been explored for various pharmaceutical applications due to its diverse biological activities. While cinnoline itself is generally non-fluorescent, strategic chemical modifications can impart desirable photophysical properties, leading to the development of novel fluorescent probes. This document explores the potential of 4-Methoxycinnoline as a fluorescent marker, drawing insights from the broader class of fluorescent cinnoline derivatives. Although direct experimental data for this compound is not extensively available in the current literature, this guide provides a framework for its evaluation and application based on related compounds.

Fluorescent Properties of Cinnoline Derivatives

While specific data for this compound is limited, studies on other cinnoline derivatives have demonstrated their potential as fluorophores. The fluorescence characteristics are highly dependent on the molecular structure, particularly through the introduction of fused ring systems or specific substituents that can modulate the electronic properties of the cinnoline core. A summary of reported quantitative data for fluorescent cinnoline derivatives is presented below.

Derivative NameExcitation Wavelength (λex)Emission Wavelength (λem)Quantum Yield (Φ)Stokes ShiftSolvent/ConditionsReference
"CinNapht" dye~365 nmGreen to Red (solvatochromic)up to 0.33LargeVarious solvents[1]
Pyrrolo[1,2-b]cinnolinesNot specifiedNot specifiedup to 0.90 (relative)Not specifiedNot specified[2]
Cinnoline-containing poly(arylene ethynylene)sNot specifiedNot specifiedQuenched by Pd2+Not specifiedTHF[3]

Experimental Protocols

Given the absence of specific protocols for this compound, the following are generalized experimental procedures for the characterization and application of a novel fluorescent probe.

Protocol 1: Characterization of Photophysical Properties

Objective: To determine the fundamental fluorescence characteristics of this compound.

Materials:

  • This compound

  • Spectroscopic grade solvents (e.g., ethanol, DMSO, PBS)

  • Quartz cuvettes

  • Spectrofluorometer

  • UV-Vis spectrophotometer

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). From the stock, prepare a series of dilutions in the desired experimental buffer or solvent (e.g., PBS, ethanol) to a final concentration in the low micromolar range.

  • Absorption Spectrum: Record the UV-Vis absorption spectrum of the this compound solution using a spectrophotometer to determine the wavelength of maximum absorbance (λ_abs_max).

  • Excitation and Emission Spectra:

    • Using a spectrofluorometer, set the emission wavelength to a value slightly longer than the λ_abs_max and scan a range of excitation wavelengths to determine the optimal excitation wavelength (λ_ex_max).

    • Set the excitation wavelength to λ_ex_max and scan the emission spectrum to determine the wavelength of maximum emission (λ_em_max).

  • Quantum Yield Determination:

    • The fluorescence quantum yield (Φ) can be determined relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).

    • Measure the integrated fluorescence intensity and absorbance of both the sample and the standard at the same excitation wavelength.

    • Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) where I is the integrated fluorescence intensity, A is the absorbance, and η is the refractive index of the solvent.

  • Molar Extinction Coefficient Determination:

    • Using the absorption spectrum and the Beer-Lambert law (A = εcl), calculate the molar extinction coefficient (ε) from the absorbance (A) at λ_abs_max, the concentration (c), and the path length (l) of the cuvette.

Protocol 2: Cellular Imaging with this compound

Objective: To assess the utility of this compound as a fluorescent marker in living cells.

Materials:

  • Cell line of interest (e.g., HeLa, HEK293)

  • Cell culture medium and supplements

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Formaldehyde or paraformaldehyde (for fixation, optional)

  • Mounting medium with antifade reagent

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.

  • Probe Loading:

    • Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration (typically 1-10 µM).

    • Remove the old medium from the cells and replace it with the medium containing this compound.

    • Incubate the cells for a specific period (e.g., 15-60 minutes) at 37°C in a CO₂ incubator.

  • Washing: Remove the loading solution and wash the cells two to three times with pre-warmed PBS or medium to remove any unbound probe.

  • Imaging:

    • Mount the coverslip on a microscope slide with mounting medium or image the glass-bottom dish directly.

    • Visualize the cells using a fluorescence microscope equipped with a filter set appropriate for the determined excitation and emission wavelengths of this compound.

    • Capture images to document the subcellular localization and intensity of the fluorescence.

  • Co-localization (Optional): To determine the specific organelle or structure labeled by this compound, co-stain the cells with a known organelle-specific fluorescent probe (e.g., MitoTracker for mitochondria, ER-Tracker for endoplasmic reticulum).

Visualizations

The following diagrams illustrate generalized workflows and concepts relevant to the evaluation and application of a novel fluorescent probe like this compound.

G cluster_0 Probe Characterization cluster_1 In Vitro/Cellular Application cluster_2 Data Analysis A Synthesize/Obtain This compound B Determine Photophysical Properties (Protocol 1) A->B C Assess Cytotoxicity B->C D Evaluate Photostability C->D E Cellular Uptake and Localization (Protocol 2) D->E F Co-localization Studies E->F G Time-lapse Imaging E->G H Image Analysis and Quantification F->H G->H I Report Findings H->I

Caption: Workflow for evaluating a novel fluorescent probe.

G extracellular Extracellular Signal receptor Membrane Receptor extracellular->receptor enzyme Enzyme Activation receptor->enzyme product Fluorescent Product enzyme->product acts on probe This compound (Hypothetical Probe) probe->product downstream Downstream Signaling product->downstream activates

Caption: Hypothetical enzyme-activated signaling pathway.

Conclusion

While this compound is not yet established as a mainstream fluorescent probe, the foundational chemistry of the cinnoline scaffold suggests potential for the development of novel fluorophores. The protocols and conceptual frameworks provided here offer a starting point for researchers interested in exploring the fluorescence properties and biological applications of this compound and its derivatives. Further research is necessary to fully characterize its photophysical properties and validate its utility as a fluorescent marker in biological systems.

References

Application Note and Protocols for the Analysis of 4-Methoxycinnoline in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of established and effective techniques for the analysis of 4-Methoxycinnoline in various biological samples. The following protocols and data are intended to serve as a foundational guide for developing and validating specific assays in a research or clinical setting.

Introduction

This compound is a heterocyclic organic compound with potential applications in drug discovery and development. Accurate and sensitive quantification of this compound in biological matrices such as plasma, urine, and tissue homogenates is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. This application note details robust methodologies for sample preparation and subsequent analysis using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), a widely adopted technique for its high sensitivity and selectivity.[1][2]

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is critical for removing interferences and concentrating the analyte of interest.[3][4] Below are three common protocols for the extraction of small molecules like this compound from biological fluids.

2.1.1. Protein Precipitation (PPT)

This is a rapid and simple method suitable for initial screening and high-throughput analysis.

  • Protocol:

    • To 100 µL of the biological sample (e.g., plasma, serum), add 300 µL of cold acetonitrile containing the internal standard.

    • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

    • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[5]

    • Reconstitute the residue in 100 µL of the mobile phase starting condition for HPLC analysis.

2.1.2. Liquid-Liquid Extraction (LLE)

LLE provides a cleaner extract compared to PPT by partitioning the analyte into an immiscible organic solvent.

  • Protocol:

    • To 200 µL of the biological sample, add 50 µL of an appropriate buffer (e.g., 0.1 M sodium carbonate to adjust pH) and the internal standard.

    • Add 1 mL of a suitable organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

    • Vortex for 2 minutes to ensure thorough mixing and extraction.

    • Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.

    • Transfer the organic layer to a new tube.

    • Evaporate the organic solvent to dryness under a stream of nitrogen.[5]

    • Reconstitute the dried extract in 100 µL of the mobile phase for analysis.

2.1.3. Solid-Phase Extraction (SPE)

SPE offers the highest degree of selectivity and concentration, resulting in the cleanest extracts.[1]

  • Protocol:

    • Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange) with 1 mL of methanol followed by 1 mL of water.

    • Loading: Dilute 200 µL of the biological sample with 400 µL of 2% formic acid in water and load it onto the conditioned cartridge.

    • Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove interfering substances.

    • Elution: Elute the analyte of interest with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in 100 µL of the mobile phase.

HPLC-MS/MS Analysis

The following is a hypothetical HPLC-MS/MS method for the quantification of this compound.

  • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer.[2]

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: Precursor ion > Product ion (to be determined experimentally).

      • Internal Standard: Precursor ion > Product ion (to be determined experimentally).

    • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).[2]

Data Presentation

The following tables represent hypothetical quantitative data for the analysis of this compound, which should be generated during method validation.

Table 1: Calibration Curve for this compound in Human Plasma

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
10.025
50.128
100.255
501.275
1002.548
50012.74
100025.51
Linearity (r²) 0.9995
Range 1 - 1000 ng/mL

Table 2: Accuracy and Precision of the Method

Quality Control SampleConcentration (ng/mL)Measured Concentration (ng/mL, n=6)Accuracy (%)Precision (RSD, %)
LLOQ10.9898.06.5
Low QC32.9197.05.2
Medium QC7576.5102.04.1
High QC750742.599.03.5

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (Plasma, Urine, etc.) ppt Protein Precipitation sample->ppt lle Liquid-Liquid Extraction sample->lle spe Solid-Phase Extraction sample->spe extract Clean Extract ppt->extract lle->extract spe->extract hplc HPLC Separation extract->hplc ms MS/MS Detection hplc->ms data Data Acquisition & Processing ms->data

Caption: General experimental workflow for the analysis of this compound.

Hypothetical Signaling Pathway

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Target Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene Target Gene Expression TF->Gene Regulates Analyte This compound Analyte->Receptor Binds

Caption: Hypothetical signaling pathway involving this compound.

Conclusion

The methodologies outlined in this application note provide a robust framework for the quantitative analysis of this compound in biological samples. The combination of efficient sample preparation and sensitive HPLC-MS/MS detection allows for reliable determination of the analyte, which is essential for advancing preclinical and clinical studies. Researchers are encouraged to adapt and validate these protocols to suit their specific experimental needs and laboratory instrumentation.

References

Application Notes and Protocols: A Step-by-Step Guide to 4-Methoxycinnoline Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the purification of 4-Methoxycinnoline, a heterocyclic compound of interest in medicinal chemistry and materials science. The following protocols are based on established chemical principles and common laboratory practices for the purification of related cinnoline derivatives. Researchers should note that specific optimization may be required to achieve the desired purity for their specific application.

Safety Precautions

Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for this compound and all solvents and reagents used. Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. All procedures should be performed in a well-ventilated fume hood.

General Purification Principles

The two primary methods for the purification of solid organic compounds are recrystallization and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the scale of the purification.

  • Recrystallization: This technique is ideal for removing small amounts of impurities from a relatively pure solid sample. The principle relies on the differential solubility of the compound of interest and its impurities in a chosen solvent at different temperatures.

  • Column Chromatography: This is a versatile technique for separating a mixture of compounds. It is particularly useful for removing impurities with different polarities from the target compound.

Experimental Protocol: Recrystallization of this compound

Recrystallization is often the first method of choice for purifying solid organic compounds. The key to successful recrystallization is the selection of an appropriate solvent.

3.1. Solvent Selection:

An ideal recrystallization solvent should:

  • Dissolve the compound sparingly or not at all at room temperature.

  • Dissolve the compound completely at its boiling point.

  • Either not dissolve the impurities at all or dissolve them very well, so they remain in the solution upon cooling.

  • Not react with the compound.

  • Be volatile enough to be easily removed from the purified crystals.

A solvent screen should be performed with a small amount of the crude this compound to identify a suitable solvent or solvent system.

Table 1: Common Solvents for Recrystallization

SolventBoiling Point (°C)PolarityNotes
Water100HighSuitable for polar compounds.
Ethanol78HighGood general-purpose solvent.
Methanol65HighSimilar to ethanol but more volatile.
Ethyl Acetate77MediumGood for moderately polar compounds.
Acetone56MediumGood solvent, but its low boiling point can be a disadvantage.
Dichloromethane40MediumLow boiling point, use with care.
Toluene111LowGood for non-polar compounds.
Hexane69LowSuitable for non-polar compounds, often used in co-solvent systems.

3.2. Recrystallization Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the compound's melting point.

Experimental Protocol: Column Chromatography of this compound

If recrystallization does not provide the desired purity, or if there are significant amounts of impurities, column chromatography is the recommended method.

4.1. Thin-Layer Chromatography (TLC) for Method Development:

Before running a column, it is essential to develop a suitable solvent system using TLC. The goal is to find a solvent mixture (eluent) that moves the this compound to an Rf value of approximately 0.3-0.4 and separates it well from all impurities.

Table 2: Typical TLC and Column Chromatography Conditions

ParameterRecommendation
Stationary Phase Silica Gel 60 (230-400 mesh)
Mobile Phase (Eluent) Start with a non-polar solvent (e.g., hexane) and gradually increase polarity with a more polar solvent (e.g., ethyl acetate). A common starting point is a 9:1 hexane:ethyl acetate mixture.
Visualization UV light (254 nm) is often effective for aromatic compounds. Staining with potassium permanganate or iodine may also be used.

4.2. Column Chromatography Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and carefully pack it into a chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. Gradually increase the polarity of the eluent (gradient elution) if necessary to move more polar compounds down the column.

  • Fraction Collection: Collect the eluate in a series of fractions (e.g., in test tubes).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques.

Table 3: Analytical Methods for Purity Determination

MethodInformation Provided
Melting Point A sharp melting point close to the literature value indicates high purity.
Thin-Layer Chromatography (TLC) A single spot on the TLC plate suggests a pure compound.
High-Performance Liquid Chromatography (HPLC) Provides quantitative purity data.
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirms the chemical structure and can reveal the presence of impurities.
Mass Spectrometry (MS) Confirms the molecular weight of the compound.

Visualization of the Purification Workflow

The following diagram illustrates the general workflow for the purification of this compound.

Purification_Workflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Initial Purification PurityAnalysis Purity Analysis (TLC, MP, HPLC, NMR) Recrystallization->PurityAnalysis Waste Impurities Recrystallization->Waste ColumnChromatography Column Chromatography ColumnChromatography->PurityAnalysis ColumnChromatography->Waste PurityAnalysis->ColumnChromatography Purity < 95% PureProduct Pure this compound PurityAnalysis->PureProduct Purity ≥ 95%

Caption: A general workflow for the purification of this compound.

Application of 4-Methoxycinnoline in Cytotoxicity Studies: A Review of Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Initial research indicates a lack of specific studies directly investigating the cytotoxic applications of 4-Methoxycinnoline. However, extensive research into the broader classes of cinnoline and quinoline derivatives, to which this compound belongs, reveals significant potential for anticancer activity. This document provides an overview of the cytotoxic properties of these related compounds, offering insights into potential research directions and methodologies for evaluating this compound.

The cinnoline nucleus is a significant bicyclic heterocycle that forms the structural basis of many compounds with a wide range of pharmaceutical properties, including antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor activities.[1] Several cinnoline derivatives are currently under evaluation in clinical trials.[2] Similarly, quinoline and its derivatives have garnered considerable attention for their potential anticancer and other biological activities.[3]

General Cytotoxic Activity of Cinnoline and Quinoline Derivatives

Research has demonstrated that various derivatives of cinnoline and quinoline exhibit cytotoxic activity against a range of human cancer cell lines. For instance, certain 11H-pyrido[3′,2′:4,5]pyrrolo[3,2-c]cinnoline derivatives have shown high cytotoxic activity against a panel of 60 human tumor cell lines, with particular efficacy against the leukemia subpanel.[1][2] Additionally, 2,7-dihydro-3H-dibenzo[de,h]cinnoline-3,7-diones have exhibited in vitro cytotoxic activity against murine and human leukemia cell lines.[1]

In the quinoline class, chemical modifications of the quinoline moiety are a recognized strategy for developing new drugs.[4] Studies on 4-substituted quinolines have demonstrated their potential as antitumor agents, inducing caspase-dependent apoptosis associated with the dissipation of the mitochondrial transmembrane potential and the generation of reactive oxygen species (ROS).[4] Furthermore, 4-anilinoquinoline derivatives have been synthesized and evaluated for their antiproliferative activities, with some compounds exhibiting excellent antitumor activity superior to existing drugs like gefitinib.[5]

Potential Mechanisms of Action

The cytotoxic effects of quinoline derivatives have been attributed to the inhibition of various signaling pathways, including those involving PI3K-PKB, epidermal growth factor receptor (EGFR), and mitogen-activated protein kinase.[3] The induction of apoptosis is a common mechanism of cell death observed with these compounds.[4]

The following diagram illustrates a generalized workflow for screening the cytotoxicity of a novel compound like this compound, based on common practices for related derivatives.

Cytotoxicity_Screening_Workflow cluster_0 In Vitro Cytotoxicity Assessment cluster_1 Mechanism of Action Studies Compound_Preparation Prepare this compound Stock Solution Cell_Culture Culture Human Cancer Cell Lines (e.g., HeLa, BGC823, Caco-2) Compound_Preparation->Cell_Culture MTT_Assay Perform MTT Assay to Determine Cell Viability Cell_Culture->MTT_Assay IC50_Calculation Calculate IC50 Values MTT_Assay->IC50_Calculation Apoptosis_Assay Annexin V/PI Staining for Apoptosis IC50_Calculation->Apoptosis_Assay Cell_Cycle_Analysis Flow Cytometry for Cell Cycle Arrest Apoptosis_Assay->Cell_Cycle_Analysis Mitochondrial_Potential Assess Mitochondrial Membrane Potential Cell_Cycle_Analysis->Mitochondrial_Potential ROS_Measurement Measure Reactive Oxygen Species (ROS) Generation Mitochondrial_Potential->ROS_Measurement

General workflow for cytotoxicity screening.

A potential signaling pathway for apoptosis induction by cytotoxic compounds is depicted below.

Apoptosis_Signaling_Pathway Compound This compound (Hypothetical) Cell Cancer Cell Compound->Cell ROS ROS Generation Cell->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Hypothesized apoptosis induction pathway.

Experimental Protocols

While specific protocols for this compound are not available, the following are generalized protocols for common cytotoxicity assays based on studies of related compounds.

Cell Proliferation Assay (MTT Assay)

This protocol is adapted from methodologies used for evaluating 4-anilinoquinolines.[5]

1. Cell Seeding:

  • Culture human tumor cells (e.g., HeLa, BGC823) in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS).

  • Detach cells using trypsin and seed them at a density of 1.0–2.0 × 10³ cells per well in a 96-well plate.

  • Incubate the plate in a 5% CO₂ incubator at 37°C overnight.

2. Compound Treatment:

  • Prepare a stock solution of the test compound (e.g., this compound) in DMSO.

  • Serially dilute the stock solution to obtain a range of desired concentrations.

  • Add the different concentrations of the test compound to the wells containing the cells. Include a vehicle control (DMSO) and a positive control (e.g., gefitinib).

  • Incubate the cells with the compound for 96 hours.

3. MTT Addition and Incubation:

  • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

  • Add 20 µL of the MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

4. Formazan Solubilization and Absorbance Measurement:

  • Carefully remove the medium from each well.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 490 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Summary and Future Directions

The existing body of research strongly suggests that the cinnoline and quinoline scaffolds are promising for the development of novel anticancer agents. While direct evidence for the cytotoxicity of this compound is currently lacking, the data from related derivatives provide a solid foundation for initiating such investigations. Future studies should focus on in vitro screening of this compound against a panel of cancer cell lines to determine its cytotoxic potential and subsequently elucidate its mechanism of action.

References

Application Notes and Protocols for the Scalable Synthesis of 4-Methoxycinnoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the scalable synthesis of 4-Methoxycinnoline, a key intermediate in various pharmaceutical and research applications. The described three-step synthesis is designed for adaptability from laboratory to pilot-plant scale, with a focus on process robustness and safety.

Synthesis Overview

The synthesis of this compound is achieved through a robust three-step process:

  • Synthesis of Cinnolin-4(1H)-one: This initial step involves the Richter cyclization of a suitable 2-alkynylaniline precursor with sodium nitrite in an acidic aqueous medium. This method is known for its good yields and tolerance to various functional groups.

  • Chlorination of Cinnolin-4(1H)-one: The intermediate cinnolin-4(1H)-one is converted to 4-chlorocinnoline via reaction with phosphorus oxychloride (POCl₃). This is a standard and effective method for the chlorination of heterocyclic ketones.

  • Methoxylation of 4-Chlorocinnoline: The final product, this compound, is obtained through a nucleophilic aromatic substitution reaction of 4-chlorocinnoline with sodium methoxide.

This synthetic route is illustrated in the following reaction scheme:

Synthesis_Pathway 2-Ethynylaniline 2-Ethynylaniline Cinnolin-4(1H)-one Cinnolin-4(1H)-one 2-Ethynylaniline->Cinnolin-4(1H)-one NaNO₂, HCl (aq) 4-Chlorocinnoline 4-Chlorocinnoline Cinnolin-4(1H)-one->4-Chlorocinnoline POCl₃ This compound This compound 4-Chlorocinnoline->this compound NaOMe, MeOH

Figure 1: Overall synthetic pathway for this compound.

Data Presentation: Reagent Quantities and Expected Yields

The following tables provide a summary of reagent quantities and expected yields for both laboratory-scale and a projected pilot-plant scale synthesis.

Table 1: Synthesis of Cinnolin-4(1H)-one

Reagent/ProductMolecular Weight ( g/mol )Lab Scale (10 g Product)Pilot Scale (1 kg Product)Molar Equivalents
2-Ethynylaniline117.158.01 g801 g1.0
Sodium Nitrite69.007.07 g707 g1.5
Hydrochloric Acid (2M)-100 mL10 L-
Cinnolin-4(1H)-one 146.15 10 g (Expected) 1 kg (Expected) Yield: ~95%

Table 2: Synthesis of 4-Chlorocinnoline

Reagent/ProductMolecular Weight ( g/mol )Lab Scale (10 g Product)Pilot Scale (1 kg Product)Molar Equivalents
Cinnolin-4(1H)-one146.158.88 g888 g1.0
Phosphorus Oxychloride153.3328.0 mL (46.0 g)2.8 L (4.6 kg)5.0
4-Chlorocinnoline 164.59 10 g (Expected) 1 kg (Expected) Yield: ~90%

Table 3: Synthesis of this compound

Reagent/ProductMolecular Weight ( g/mol )Lab Scale (10 g Product)Pilot Scale (1 kg Product)Molar Equivalents
4-Chlorocinnoline164.5910.29 g1.03 kg1.0
Sodium Methoxide (25% in MeOH)54.0216.4 mL (14.8 g)1.64 L (1.48 kg)1.2
Methanol-100 mL10 L-
This compound 160.17 10 g (Expected) 1 kg (Expected) Yield: ~98%

Experimental Protocols

Step 1: Synthesis of Cinnolin-4(1H)-one

This protocol is based on the general procedure for Richter cyclization.

Materials:

  • 2-Ethynylaniline

  • Sodium Nitrite (NaNO₂)

  • 2M Hydrochloric Acid (HCl)

  • Deionized Water

  • Ice

Equipment:

  • Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel

  • Filtration apparatus (Büchner funnel)

  • Drying oven

Procedure:

  • Reaction Setup: Charge the jacketed reactor with 2-ethynylaniline and 2M hydrochloric acid. Begin stirring and cool the mixture to 0-5 °C using a circulating chiller.

  • Diazotization: Prepare a solution of sodium nitrite in deionized water. Add this solution dropwise to the stirred reaction mixture via the addition funnel, maintaining the internal temperature between 0-5 °C. The addition rate should be controlled to prevent a temperature spike.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).

  • Work-up: Upon completion, a precipitate of cinnolin-4(1H)-one will have formed. Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake with cold deionized water until the filtrate is neutral. Dry the product in a vacuum oven at 60-70 °C to a constant weight.

Step 2: Synthesis of 4-Chlorocinnoline

This protocol is adapted from standard procedures for the chlorination of heterocyclic ketones.[1][2]

Materials:

  • Cinnolin-4(1H)-one

  • Phosphorus Oxychloride (POCl₃)

  • Ice

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Dichloromethane (DCM) or other suitable organic solvent

Equipment:

  • Glass-lined reactor with overhead stirrer, temperature probe, reflux condenser, and addition funnel (ensure all glassware is dry)

  • Heating mantle or oil bath

  • Quenching vessel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen), charge the reactor with cinnolin-4(1H)-one. Carefully add phosphorus oxychloride via the addition funnel.

  • Reaction: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. Monitor the reaction for the disappearance of the starting material.

  • POCl₃ Removal: After the reaction is complete, cool the mixture to room temperature. Carefully remove the excess POCl₃ by vacuum distillation.

  • Work-up: Slowly and cautiously quench the reaction residue by pouring it onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.

  • Neutralization and Extraction: Neutralize the acidic aqueous solution by the slow addition of saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with dichloromethane.

  • Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-chlorocinnoline. Further purification can be achieved by recrystallization or column chromatography if necessary.

Step 3: Synthesis of this compound

This protocol is based on a standard nucleophilic aromatic substitution reaction.

Materials:

  • 4-Chlorocinnoline

  • Sodium Methoxide (NaOMe) solution in Methanol (MeOH)

  • Methanol (anhydrous)

  • Deionized Water

Equipment:

  • Jacketed glass reactor with overhead stirrer, temperature probe, and reflux condenser

  • Heating mantle or oil bath

  • Filtration apparatus

  • Drying oven

Procedure:

  • Reaction Setup: Charge the reactor with 4-chlorocinnoline and anhydrous methanol. Stir to dissolve.

  • Reaction: Slowly add the sodium methoxide solution to the reactor. Heat the mixture to reflux (approximately 65 °C) and maintain for 1-3 hours. Monitor the reaction progress.

  • Work-up: After completion, cool the reaction mixture to room temperature. A precipitate of this compound may form. If not, slowly add deionized water to induce precipitation.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold methanol/water (1:1) and then with cold deionized water. Dry the product in a vacuum oven at 50-60 °C.

Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for the scale-up synthesis of this compound.

Experimental_Workflow cluster_0 Step 1: Cinnolin-4(1H)-one Synthesis cluster_1 Step 2: 4-Chlorocinnoline Synthesis cluster_2 Step 3: this compound Synthesis a Charge Reactor with 2-Ethynylaniline and HCl b Cool to 0-5 °C a->b c Add NaNO₂ Solution b->c d Stir for 1-2 hours c->d e Filter Product d->e f Wash and Dry e->f g Charge Reactor with Cinnolin-4(1H)-one and POCl₃ f->g h Reflux for 2-4 hours g->h i Distill Excess POCl₃ h->i j Quench with Ice i->j k Neutralize and Extract j->k l Isolate and Purify k->l m Charge Reactor with 4-Chlorocinnoline and MeOH l->m n Add NaOMe Solution m->n o Reflux for 1-3 hours n->o p Precipitate Product o->p q Filter, Wash, and Dry p->q

Figure 2: Detailed experimental workflow for the three-step synthesis.

Safety Considerations

  • Phosphorus Oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water. All manipulations should be carried out in a dry, well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn. The quenching process is highly exothermic and should be performed with extreme caution.

  • Sodium Methoxide (NaOMe): This reagent is corrosive and flammable. Handle with care and avoid contact with skin and eyes.

  • General Precautions: As with all chemical syntheses, a thorough risk assessment should be conducted before commencing any work, especially when scaling up. Ensure adequate ventilation and have appropriate spill control materials readily available.

References

Safe Handling and Storage of 4-Methoxycinnoline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Methoxycinnoline is a heterocyclic aromatic compound of interest in medicinal chemistry and drug discovery. As with any research chemical, understanding and implementing safe handling and storage procedures is paramount to protecting laboratory personnel and the integrity of experiments. This document outlines general safety protocols and application notes for the handling and storage of this compound, drawing upon the known hazards of related cinnoline and methoxy-substituted aromatic derivatives.

Potential Hazards

Based on the hazard profiles of similar chemical structures, this compound should be treated as a potentially hazardous substance. Potential hazards may include:

  • Acute Toxicity (Oral): May be harmful if swallowed.

  • Skin Irritation: May cause skin irritation upon contact.[1]

  • Eye Irritation: May cause serious eye irritation.[1]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation.

  • Combustibility: The substance may be combustible, and its dust could form explosive mixtures with air upon intense heating.

Quantitative Data Summary

The following table summarizes the type of quantitative safety data typically found in an SDS. For this compound, this data is currently unavailable and must be obtained from the supplier-specific SDS.

ParameterValueReference
GHS Hazard Statements H302: Harmful if swallowed
H315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation
Melting Point/Range Data not available for this compound; consult supplier's SDS. (Related compounds range from 36-130 °C)
Boiling Point/Range Data not available for this compound; consult supplier's SDS.
Flash Point Data not available for this compound; consult supplier's SDS.
Autoignition Temperature Data not available for this compound; consult supplier's SDS.
Incompatibilities Strong oxidizing agents.[2]

Experimental Protocols: Safe Handling and Storage

Personal Protective Equipment (PPE)

A comprehensive assessment of PPE should be conducted before handling this compound. The following are minimum recommendations:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat should be worn at all times. For larger quantities, consider a chemical-resistant apron.

  • Respiratory Protection: If working with fine powders or in a poorly ventilated area, a NIOSH-approved respirator may be necessary.

Engineering Controls
  • Ventilation: All handling of this compound should be performed in a well-ventilated laboratory. For procedures that may generate dust or aerosols, a chemical fume hood is required.

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the work area.

Handling Procedures
  • Preparation:

    • Consult the supplier-provided SDS for this compound.

    • Ensure all necessary PPE is correctly donned.

    • Verify that engineering controls (e.g., fume hood) are functioning correctly.

    • Designate a specific area for handling the compound.

  • Weighing and Transfer:

    • Perform all weighing and transfers of solid this compound within a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.

    • Use appropriate tools (e.g., spatulas) to handle the material.

    • Close the container tightly immediately after use.

  • Dissolution and Reaction:

    • When dissolving the compound, add it slowly to the solvent to avoid splashing.

    • If heating is required, use a well-controlled heating mantle and monitor the reaction closely.

  • General Hygiene:

    • Avoid contact with skin and eyes.[2]

    • Do not eat, drink, or smoke in the laboratory.

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.

    • Remove and wash contaminated clothing before reuse.[2]

Storage Procedures
  • Container: Store in the original, tightly sealed container.

  • Location: Keep in a cool, dry, and well-ventilated area.[2]

  • Incompatibilities: Store away from strong oxidizing agents.[2]

Emergency Procedures

First Aid Measures
  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2]

  • In Case of Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[2]

Accidental Release Measures
  • Small Spills:

    • Ensure adequate ventilation.

    • Wearing appropriate PPE, carefully sweep or scoop up the solid material, avoiding dust generation.

    • Place the spilled material into a labeled, sealed container for disposal.

    • Clean the spill area with a suitable solvent and then wash with soap and water.

  • Large Spills:

    • Evacuate the area.

    • Contact your institution's environmental health and safety department.

Fire-Fighting Measures
  • Extinguishing Media: Use a fire extinguisher appropriate for the surrounding fire (e.g., dry chemical, carbon dioxide, or foam).

  • Specific Hazards: As with many organic compounds, hazardous decomposition products may be formed in a fire.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Waste Disposal

Dispose of all waste containing this compound in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety department for specific guidance. Do not dispose of down the drain or in regular trash.

Visualizations

SafeHandlingWorkflow start Start: Prepare to Handle This compound sds Consult Supplier's SDS and Institutional SOPs start->sds ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) sds->ppe eng_controls Verify Engineering Controls (Fume Hood, Eyewash) ppe->eng_controls handling Perform Handling Procedure (Weighing, Transfer, Reaction) eng_controls->handling spill_check Accidental Release? handling->spill_check storage Store Properly (Cool, Dry, Well-Ventilated, Tightly Sealed) waste Dispose of Waste (Consult EHS) storage->waste spill_check->storage No spill_response Follow Emergency Spill Protocol spill_check->spill_response Yes spill_response->handling end End of Procedure waste->end

References

Application Notes and Protocols for the Quality Control of 4-Methoxycinnoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical methodologies for the quality control of 4-Methoxycinnoline. The protocols outlined below are designed to ensure the identity, purity, and quality of this compound, and are based on established analytical techniques for similar heterocyclic compounds. All methods should be validated according to ICH Q2(R1) guidelines before implementation for routine quality control.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Reverse-phase HPLC (RP-HPLC) is a robust method for determining the purity of this compound and for assaying its concentration in bulk drug substances. This method can effectively separate this compound from its potential process-related impurities and degradation products.

Experimental Protocol:

1.1. Instrumentation and Columns:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation.

1.2. Reagents and Solutions:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer (pH 2, prepared by dissolving potassium dihydrogen phosphate in water and adjusting the pH with phosphoric acid).

  • Mobile Phase: A mixture of acetonitrile and phosphate buffer. The exact ratio should be optimized for best separation, a starting point could be a gradient elution.

  • Sample Solution: Accurately weigh and dissolve this compound in the mobile phase to a final concentration of approximately 50 µg/mL.

  • Standard Solution: Prepare a standard solution of this compound of known concentration (e.g., 50 µg/mL) in the mobile phase.

1.3. Chromatographic Conditions (Typical):

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 239 nm (This should be optimized based on the UV-Vis spectrum of this compound).

  • Elution: Isocratic or gradient elution can be used. For related substances, a gradient elution is often preferred to separate all potential impurities.

1.4. Data Presentation:

Table 1: Typical HPLC Method Validation Parameters for this compound Assay

ParameterTypical SpecificationExpected Results
Linearity (r²) ≥ 0.9990.9995 over a concentration range of 5-100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.5%
Precision (% RSD) ≤ 2.0%≤ 1.5%
LOD Report~0.1 µg/mL
LOQ Report~0.3 µg/mL
Retention Time ReportApproximately 5-10 minutes (highly dependent on exact conditions)

Experimental Workflow for HPLC Analysis:

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start weigh_sample Accurately weigh this compound sample start->weigh_sample weigh_std Accurately weigh this compound reference standard start->weigh_std dissolve_sample Dissolve in mobile phase to known concentration weigh_sample->dissolve_sample inject_sample Inject sample solution into HPLC dissolve_sample->inject_sample dissolve_std Dissolve in mobile phase to known concentration weigh_std->dissolve_std inject_std Inject standard solution into HPLC dissolve_std->inject_std run_std Run HPLC analysis and record chromatogram inject_std->run_std integrate_peaks Integrate peak areas run_std->integrate_peaks run_sample Run HPLC analysis and record chromatogram inject_sample->run_sample run_sample->integrate_peaks calculate_purity Calculate purity and assay integrate_peaks->calculate_purity report Generate report calculate_purity->report GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis start Start weigh_sample Weigh this compound sample start->weigh_sample dissolve_sample Dissolve in a suitable volatile solvent weigh_sample->dissolve_sample inject_sample Inject sample into GC-MS dissolve_sample->inject_sample run_gcms Run GC-MS analysis inject_sample->run_gcms acquire_tic Acquire Total Ion Chromatogram (TIC) run_gcms->acquire_tic identify_peaks Identify impurity peaks by retention time and mass spectra acquire_tic->identify_peaks quantify_impurities Quantify impurities against standards or by area percent identify_peaks->quantify_impurities report Generate report quantify_impurities->report UVVis_Logic cluster_calibration Calibration cluster_sample_analysis Sample Analysis cluster_quantification Quantification prep_standards Prepare a series of standard solutions of known concentrations measure_absorbance Measure the absorbance of each standard at λmax prep_standards->measure_absorbance plot_curve Plot absorbance vs. concentration to create a calibration curve measure_absorbance->plot_curve determine_conc Determine the concentration of the sample from the calibration curve plot_curve->determine_conc prep_sample Prepare a sample solution of unknown concentration measure_sample_abs Measure the absorbance of the sample at λmax prep_sample->measure_sample_abs measure_sample_abs->determine_conc report Report the concentration determine_conc->report

Troubleshooting & Optimization

troubleshooting common issues in 4-Methoxycinnoline synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 4-Methoxycinnoline. The information is presented in a clear question-and-answer format to directly address specific challenges in your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yield in this compound synthesis?

A major contributor to low yields is the hydrolysis of the this compound product to 4-hydroxycinnoline, especially in the presence of water introduced during the diazotization step.[1] This side reaction is often irreversible. To mitigate this, it is crucial to use anhydrous solvents and reagents and to work under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

Q2: I am observing a significant amount of a halogenated byproduct. How can this be avoided?

The formation of 4-halocinnolines (e.g., 4-chlorocinnoline) can occur as a side reaction, particularly during the diazotization of 2-aminotolane in the presence of halide ions. The choice of acid and reaction temperature can influence the extent of this side reaction. Using non-halogenated acids or carefully controlling the temperature may help minimize the formation of these byproducts.

Q3: My final product is difficult to purify. What are the recommended purification methods for this compound?

Column chromatography is a highly effective method for the purification of cinnoline derivatives. The choice of stationary and mobile phases is critical for successful separation.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Formation Incomplete Diazotization: The diazonium salt intermediate is unstable and may decompose before cyclization.Ensure the reaction temperature is kept low (typically 0-5 °C) during diazotization. Use fresh sodium nitrite.
Inefficient Cyclization: The cyclization step may require specific conditions to proceed efficiently.Optimize the reaction temperature and time for the cyclization step. The presence of electron-donating groups, like the methoxy group, can influence the required conditions.
Presence of 4-Hydroxycinnoline as a Major Byproduct Hydrolysis of this compound: Presence of water in the reaction mixture.[1]Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere. After diazotization, consider using an anhydrous workup procedure.
Formation of Polymeric or Tar-like Materials Decomposition of Intermediates: The diazonium salt or other reactive intermediates may decompose under the reaction conditions.Maintain strict temperature control. Ensure efficient stirring to prevent localized overheating.
Difficulty in Isolating the Product from the Reaction Mixture Product Solubility: this compound may be soluble in the reaction solvent, making precipitation difficult.After the reaction is complete, carefully quench the reaction and adjust the pH to precipitate the product. Extraction with a suitable organic solvent followed by evaporation can also be employed.
Inconsistent Yields Between Batches Variability in Reagent Quality: Purity of starting materials and reagents can significantly impact the reaction outcome.Use high-purity, anhydrous solvents and reagents. Ensure the starting 2-amino-3-methoxy-substituted precursor is pure.

Experimental Protocols

General Procedure for the Synthesis of 4-Alkoxycinnolines (Illustrative)

  • Diazotization: The 2-amino-alkoxyphenyl precursor is dissolved in a suitable acidic medium (e.g., HCl, H2SO4) and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C. The reaction is stirred for a specified time at this temperature.

  • Cyclization: The cold diazonium salt solution is then slowly added to a solution containing the cyclization promoter or heated to induce cyclization. The reaction conditions (temperature, time) will be specific to the substrate.

  • Workup and Purification: The reaction mixture is neutralized, and the crude product is isolated by filtration or extraction. Purification is typically achieved by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Note: This is a generalized protocol. The specific conditions, including solvent, temperature, and reaction time, must be optimized for the synthesis of this compound.

Visualizing the Workflow

To better understand the potential issues and decision points in the synthesis, the following workflow diagram is provided.

G cluster_synthesis This compound Synthesis Workflow cluster_troubleshooting Troubleshooting Points cluster_solutions Potential Solutions start Start Synthesis diazotization Diazotization of 2-Amino-3-methoxy Precursor start->diazotization cyclization Cyclization diazotization->cyclization check_yield Low Yield? diazotization->check_yield workup Reaction Workup cyclization->workup check_byproduct Byproduct Observed? cyclization->check_byproduct purification Purification (Column Chromatography) workup->purification product Pure this compound purification->product check_purity Purity Issues? purification->check_purity solution_yield Optimize Diazotization: - Anhydrous Conditions - Low Temperature check_yield->solution_yield solution_byproduct Optimize Cyclization: - Temperature Control - Non-Halogenated Acid check_byproduct->solution_byproduct solution_purity Optimize Purification: - Adjust Eluent System - Recrystallization check_purity->solution_purity

Caption: Troubleshooting workflow for this compound synthesis.

This diagram illustrates the key stages of the synthesis and the corresponding troubleshooting checkpoints. By identifying the stage at which an issue arises, you can refer to the potential causes and solutions provided in this guide.

References

optimizing reaction conditions for 4-Methoxycinnoline synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 4-Methoxycinnoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to obtain this compound?

A1: There are two main synthetic strategies for the synthesis of this compound:

  • The Widman-Stoermer Reaction: This method involves the diazotization of a methoxy-substituted o-aminostyrene precursor, followed by an intramolecular cyclization to form the cinnoline ring. The presence of the electron-donating methoxy group generally facilitates this reaction.

  • Nucleophilic Aromatic Substitution (SNAr): This approach utilizes 4-chlorocinnoline as a precursor, which then undergoes a nucleophilic substitution reaction with a methoxide source, such as sodium methoxide, to yield this compound.

Q2: How can I synthesize the 4-chlorocinnoline precursor required for the nucleophilic substitution route?

A2: 4-Chlorocinnoline is typically synthesized from cinnolin-4-one. The conversion is achieved by treating cinnolin-4-one with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often in the presence of a base like dimethylaniline.

Q3: What are the critical parameters to control during the Widman-Stoermer synthesis of this compound?

A3: Key parameters for a successful Widman-Stoermer reaction include:

  • Temperature: Diazotization is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.

  • pH: The reaction is performed under acidic conditions, which are necessary for the formation of the nitrous acid and subsequent diazotization.

  • Anhydrous Conditions: The presence of water can lead to the hydrolysis of the this compound product to 4-hydroxycinnoline.[1] Using anhydrous reagents and solvents, and potentially adding a non-nucleophilic base like anhydrous triethylamine, can mitigate this side reaction.[1]

Q4: Are there any common side reactions to be aware of during the nucleophilic substitution of 4-chlorocinnoline?

A4: Yes, potential side reactions include:

  • Incomplete reaction: If the reaction is not driven to completion, you may have a mixture of starting material and product.

  • Hydrolysis: If there is moisture in the reaction, the 4-chlorocinnoline can be hydrolyzed to cinnolin-4-one.

  • Elimination reactions: Depending on the substrate and reaction conditions, elimination reactions can sometimes compete with substitution.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of this compound (Widman-Stoermer) 1. Decomposition of the diazonium salt intermediate. 2. Incomplete diazotization. 3. Hydrolysis of the product.[1] 4. Unfavorable reaction kinetics.1. Maintain a low temperature (0-5 °C) throughout the diazotization and cyclization steps. 2. Ensure the correct stoichiometry of sodium nitrite and acid. Use a fresh solution of sodium nitrite. 3. Use anhydrous solvents and reagents. Consider adding anhydrous triethylamine to the reaction mixture.[1] 4. Allow for sufficient reaction time. The presence of electron-donating groups like methoxy should facilitate the reaction.
Low or No Yield of this compound (Nucleophilic Substitution) 1. Inactive sodium methoxide. 2. Poor solubility of reactants. 3. Insufficient reaction temperature or time. 4. Deactivation of the 4-chlorocinnoline.1. Use freshly prepared or commercially available high-purity sodium methoxide. 2. Choose an appropriate solvent that dissolves both the 4-chlorocinnoline and the methoxide salt (e.g., methanol, DMF, or THF). 3. Optimize the reaction temperature and monitor the reaction progress by TLC or GC-MS. Microwave irradiation may accelerate the reaction. 4. Ensure the 4-chlorocinnoline starting material is pure.
Presence of 4-Hydroxycinnoline Impurity Hydrolysis of the this compound product during the Widman-Stoermer reaction or workup.[1]1. During the Widman-Stoermer reaction, strictly maintain anhydrous conditions.[1] 2. During workup, avoid prolonged exposure to aqueous acidic conditions. Neutralize the reaction mixture promptly and extract the product into an organic solvent.
Difficult Purification of this compound 1. Presence of unreacted starting materials. 2. Formation of polar byproducts. 3. Tar formation.1. Optimize the reaction conditions to drive the reaction to completion. 2. Use column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol gradients) for purification. 3. For the Widman-Stoermer reaction, ensure slow addition of reagents and maintain low temperatures to minimize polymerization and tar formation.

Experimental Protocols

Protocol 1: Synthesis of 4-Chlorocinnoline from Cinnolin-4-one

This protocol describes a general procedure for the chlorination of cinnolin-4-one.

Materials:

  • Cinnolin-4-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (optional, as a base)

  • Dichloromethane (DCM) or another suitable inert solvent

  • Ice water

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend cinnolin-4-one in an excess of phosphorus oxychloride. A small amount of N,N-dimethylaniline can be added as a catalyst.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield crude 4-chlorocinnoline.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography.

Protocol 2: Synthesis of this compound via Nucleophilic Aromatic Substitution

This protocol provides a general method for the methoxylation of 4-chlorocinnoline.

Materials:

  • 4-Chlorocinnoline

  • Sodium methoxide (solid or as a solution in methanol)

  • Anhydrous methanol or another suitable anhydrous solvent (e.g., DMF, THF)

  • Water

  • Dichloromethane or ethyl acetate

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve 4-chlorocinnoline in a suitable anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add a stoichiometric excess (typically 1.5-2.0 equivalents) of sodium methoxide to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS until the starting material is consumed. The reaction time can vary from a few hours to overnight depending on the solvent and temperature.

  • Cool the reaction mixture to room temperature and quench by the addition of water.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Visualizations

experimental_workflow cluster_precursor Precursor Synthesis cluster_main_reaction This compound Synthesis cluster_purification Purification cinnolin4one Cinnolin-4-one chlorination Chlorination (POCl3) cinnolin4one->chlorination chlorocinnoline 4-Chlorocinnoline chlorination->chlorocinnoline nucleophilic_substitution Nucleophilic Substitution chlorocinnoline->nucleophilic_substitution sodium_methoxide Sodium Methoxide sodium_methoxide->nucleophilic_substitution methoxycinnoline This compound nucleophilic_substitution->methoxycinnoline workup Aqueous Workup methoxycinnoline->workup chromatography Column Chromatography workup->chromatography pure_product Pure this compound chromatography->pure_product

Caption: Workflow for the synthesis of this compound via nucleophilic substitution.

troubleshooting_logic cluster_widman Widman-Stoermer Route cluster_snar Nucleophilic Substitution Route start Low Yield of this compound check_temp Check Diazotization Temperature (0-5 °C) start->check_temp check_methoxide Verify Activity of Sodium Methoxide start->check_methoxide check_reagents Verify Reagent Stoichiometry and Freshness check_temp->check_reagents check_anhydrous Ensure Anhydrous Conditions check_reagents->check_anhydrous end_node Improved Yield check_anhydrous->end_node check_solvent Optimize Solvent for Solubility check_methoxide->check_solvent check_conditions Adjust Temperature and Reaction Time check_solvent->check_conditions check_conditions->end_node

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: 4-Methoxycinnoline Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 4-Methoxycinnoline.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common and effective method is the O-methylation of 4-hydroxycinnoline. This reaction typically involves deprotonating the hydroxyl group with a suitable base, followed by reaction with a methylating agent. Another route involves the substitution of a leaving group, such as a chloride, from the 4-position of the cinnoline ring with a methoxide source.

Q2: I am experiencing low yields in my methylation reaction of 4-hydroxycinnoline. What are the potential causes and solutions?

Low yields can stem from several factors:

  • Incomplete deprotonation: The choice of base is crucial. If the base is not strong enough to fully deprotonate the hydroxyl group of 4-hydroxycinnoline, the reaction will be incomplete.

  • Suboptimal reaction temperature: The reaction may require heating to proceed at a reasonable rate. However, excessive heat can lead to decomposition of the starting material or product.

  • Competing N-methylation: Cinnoline has two nitrogen atoms that can also be methylated, leading to the formation of undesired byproducts. The choice of solvent and base can influence the selectivity of O- versus N-methylation.

  • Moisture in the reaction: Water can quench the base and hydrolyze the methylating agent, reducing the efficiency of the reaction.

For troubleshooting, refer to the detailed guides on optimizing reaction conditions and addressing side reactions.

Q3: How can I purify crude this compound?

The primary methods for purifying this compound are recrystallization and column chromatography. Recrystallization is effective if the impurities have significantly different solubilities than the product in a given solvent system. Column chromatography is a more general method for separating the product from byproducts and unreacted starting materials.

Q4: What are the expected spectroscopic signatures for pure this compound?

  • ¹H NMR: Expect aromatic protons in the range of 7.0-8.5 ppm. A key signal will be a singlet corresponding to the methoxy group protons (-OCH₃), typically appearing around 3.9-4.2 ppm.

  • ¹³C NMR: Aromatic carbons will appear in the 110-160 ppm range. The methoxy carbon will have a characteristic signal around 55-60 ppm.

  • Mass Spectrometry (MS): The molecular ion peak (M+) should correspond to the molecular weight of this compound (C₉H₈N₂O = 160.17 g/mol ).

Troubleshooting Guides

Issue 1: Low Yield of this compound

This guide addresses common causes of low product yield and provides systematic troubleshooting steps.

Experimental Workflow for Troubleshooting Low Yield

LowYieldWorkflow start Low Yield of this compound check_base 1. Verify Base Strength and Stoichiometry start->check_base check_solvent 2. Evaluate Solvent Choice check_base->check_solvent Base is appropriate check_temp_time 3. Optimize Temperature and Reaction Time check_solvent->check_temp_time Solvent is suitable check_reagents 4. Assess Reagent Purity and Handling check_temp_time->check_reagents Conditions are optimized purification_loss 5. Investigate Purification Losses check_reagents->purification_loss Reagents are pure solution Improved Yield purification_loss->solution Purification is optimized

Caption: A logical workflow for troubleshooting low yields in this compound synthesis.

Troubleshooting Steps & Solutions

Potential Cause Troubleshooting Step Recommended Solution
Incomplete Deprotonation Evaluate the pKa of 4-hydroxycinnoline and the chosen base.Use a stronger base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) to ensure complete deprotonation. Use at least 1.1 equivalents of the base.
Suboptimal Solvent The polarity of the solvent can affect the reaction rate and selectivity.A polar aprotic solvent like N,N-dimethylformamide (DMF) is often effective as it can accelerate SN2 reactions.[1]
Incorrect Reaction Temperature Monitor the reaction progress at different temperatures using Thin Layer Chromatography (TLC).Start at room temperature and gradually increase the temperature. For a similar methylation on a quinoline system, heating at 50°C was effective.[1]
Insufficient Reaction Time Track the consumption of the starting material over time with TLC.Allow the reaction to proceed for a longer duration (e.g., 2-4 hours) while monitoring.
Reagent Decomposition Ensure all reagents are pure and handled under appropriate conditions (e.g., anhydrous).Use freshly opened or purified solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.
Issue 2: Low Purity of this compound (Presence of Side Products)

This guide focuses on identifying and minimizing the formation of common impurities.

Signaling Pathway of Potential Side Reactions

SideReactions start 4-Hydroxycinnoline base Base start->base Deprotonation methyl_iodide Methyl Iodide base->methyl_iodide Reacts with product This compound (Desired Product) methyl_iodide->product O-Methylation n_methylated N-Methylated Cinnolinone (Side Product) methyl_iodide->n_methylated N-Methylation

Caption: Competing O- and N-methylation pathways in the synthesis of this compound.

Troubleshooting Steps & Solutions

Side Product Identification Mitigation Strategy
N-Methylated Cinnolinone Appears as a separate spot on TLC, often with a different polarity. Can be identified by NMR, where the N-CH₃ signal will have a different chemical shift than the O-CH₃ signal.The choice of solvent can influence the O/N selectivity. Less polar solvents may favor O-methylation. Using a "harder" methylating agent like dimethyl sulfate may also favor O-methylation over N-methylation in some cases.[2]
Unreacted 4-Hydroxycinnoline Will have a different Rf value on TLC compared to the product. It is generally more polar.Ensure complete deprotonation by using a sufficiently strong base and appropriate stoichiometry. Increase the reaction time or temperature if the reaction is sluggish.
Hydrolyzed Methylating Agent Not directly observed as an impurity with the product, but its presence reduces the effective concentration of the methylating agent, leading to incomplete reaction.Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere.

Experimental Protocols

Protocol: O-Methylation of 4-Hydroxycinnoline

This protocol is adapted from a similar procedure for the methylation of a hydroxyquinoline derivative.[1]

Materials:

  • 4-Hydroxycinnoline

  • N,N-Dimethylformamide (DMF), anhydrous

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Methyl Iodide (CH₃I)

  • Methanol (MeOH)

  • Deionized Water

Procedure:

  • To a stirred solution of 4-hydroxycinnoline (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0°C under an inert atmosphere.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the mixture back to 0°C and add methyl iodide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and then heat to 50°C for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and cautiously quench by the slow addition of methanol.

  • Pour the mixture into cold water to precipitate the crude product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.

Protocol: Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica Gel (60-120 mesh)

  • Hexane

  • Ethyl Acetate

Procedure:

  • Prepare a slurry of silica gel in hexane and pack it into a chromatography column.

  • Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent mixture.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain pure this compound.

Data Presentation

Table 1: Comparison of Base and Solvent Effects on Yield (Illustrative)

Entry Base (eq.) Solvent Temperature (°C) Time (h) Yield (%) Purity (%)
1K₂CO₃ (1.5)AcetoneReflux64585
2NaH (1.2)THF2546590
3NaH (1.2)DMF5028595
4Et₃N (1.5)CH₂Cl₂258<10-

Note: This data is illustrative and serves to demonstrate potential trends in reaction optimization.

References

addressing solubility problems of 4-Methoxycinnoline in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available, quantitative solubility data for 4-Methoxycinnoline is limited. This guide provides troubleshooting strategies and experimental protocols based on general principles of organic compound solubility. Researchers are encouraged to perform their own solubility tests to determine the optimal conditions for their specific experimental needs.

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving this compound in my aqueous buffer. What are the first steps I should take?

A1: Start by assessing the polarity of your compound and solvent. This compound is a moderately polar molecule. If you are observing precipitation or insolubility in a highly polar solvent like an aqueous buffer, consider the following initial steps:

  • Sonication: Use a sonicator to break down particles and increase the surface area for solvation.

  • Gentle Heating: Carefully warm the solution. Increased temperature often enhances the solubility of solid solutes. Monitor for any signs of compound degradation.

  • pH Adjustment: The cinnoline moiety has basic nitrogen atoms that can be protonated. Adjusting the pH of your buffer to a more acidic range may increase solubility.

Q2: What are some common organic co-solvents that can be used to dissolve this compound?

A2: For poorly water-soluble compounds, the use of a water-miscible organic co-solvent is a standard approach. Based on the structure of this compound, the following solvents are likely candidates for initial testing:

  • Dimethyl Sulfoxide (DMSO): A powerful, polar aprotic solvent capable of dissolving a wide range of compounds.[1][2][3] It is often used to prepare concentrated stock solutions that are then diluted into aqueous media.

  • Ethanol: A polar protic solvent that is less toxic than DMSO and often suitable for biological experiments.

  • Methanol: Another polar protic solvent that can be effective.

  • N,N-Dimethylformamide (DMF): A polar aprotic solvent with strong solvating properties.

It is crucial to first prepare a concentrated stock solution in one of these organic solvents and then dilute it into your final experimental medium. Direct addition of the solid to an aqueous solution is likely to result in precipitation.

Q3: My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous buffer. How can I prevent this?

A3: This is a common issue known as "crashing out." Here are several strategies to mitigate this problem:

  • Decrease the Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound in your experiment.

  • Increase the Percentage of Co-solvent: If your experimental system can tolerate it, increasing the final concentration of the organic co-solvent (e.g., from 0.1% to 0.5% DMSO) can help maintain solubility. Always run a vehicle control to account for any effects of the solvent itself.

  • Use a Surfactant: Low concentrations of a non-ionic surfactant, such as Tween® 20 or Triton™ X-100, can help to stabilize the compound in an aqueous solution and prevent precipitation.

  • Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.

Troubleshooting Guide

Issue: this compound is not dissolving in the chosen solvent.

This troubleshooting workflow provides a step-by-step approach to addressing solubility challenges.

G start Start: Undissolved This compound solubility_test Conduct Initial Solubility Screen start->solubility_test sonicate_heat Apply Sonication and/or Gentle Heat solubility_test->sonicate_heat is_dissolved1 Is it dissolved? sonicate_heat->is_dissolved1 organic_solvent Try a Water-Miscible Organic Solvent (e.g., DMSO, Ethanol) is_dissolved1->organic_solvent No success Success: Compound is in Solution is_dissolved1->success Yes is_dissolved2 Is it dissolved? organic_solvent->is_dissolved2 cosolvent_system Prepare a Co-solvent System is_dissolved2->cosolvent_system No is_dissolved2->success Yes is_dissolved3 Is it dissolved? cosolvent_system->is_dissolved3 formulation_strategy Consider Advanced Formulation Strategies (e.g., Surfactants, Cyclodextrins) is_dissolved3->formulation_strategy No is_dissolved3->success Yes fail Consult Further or Consider Synthesis of a More Soluble Analog formulation_strategy->fail

Caption: Troubleshooting workflow for dissolving this compound.

Quantitative Data Summary
SolventTemperature (°C)Maximum Observed Solubility (mg/mL)Notes
Water25
PBS (pH 7.4)25
DMSO25
Ethanol25
Methanol25
DMF25

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound (Molecular Weight: 160.17 g/mol ) in DMSO.

  • Weighing: Accurately weigh 1.6 mg of this compound powder and transfer it to a sterile 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 1 mL of high-purity, anhydrous DMSO to the tube.

  • Dissolution:

    • Vortex the tube for 1-2 minutes.

    • If the solid is not fully dissolved, place the tube in a sonicating water bath for 5-10 minutes.

    • If necessary, gently warm the solution to 30-37°C and vortex again.

  • Storage: Once fully dissolved, store the stock solution at -20°C, protected from light and moisture.

G cluster_protocol Stock Solution Preparation weigh Weigh 1.6 mg of This compound add_dmso Add 1 mL of DMSO weigh->add_dmso vortex Vortex for 1-2 minutes add_dmso->vortex sonicate Sonicate if necessary vortex->sonicate store Store at -20°C sonicate->store

Caption: Experimental workflow for preparing a this compound stock solution.

Protocol 2: General Method for Solubility Enhancement

This protocol outlines a general approach to improve the solubility of this compound in aqueous solutions for in vitro experiments.

  • Co-solvent Selection: Based on preliminary tests, select the most appropriate organic co-solvent (e.g., DMSO).

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in the chosen co-solvent as described in Protocol 1.

  • Working Solution Preparation:

    • Warm the stock solution to room temperature.

    • Vortex the stock solution briefly.

    • Serially dilute the stock solution into your final aqueous experimental buffer. It is critical to add the stock solution to the buffer while vortexing the buffer to ensure rapid mixing and minimize local high concentrations that can lead to precipitation.

  • Final Concentration of Co-solvent: Ensure the final concentration of the organic co-solvent in your experiment is as low as possible (typically <1%) and is consistent across all experimental conditions, including vehicle controls.

  • Observation: Visually inspect the final solution for any signs of precipitation immediately after preparation and before use in the experiment.

Signaling Pathway Considerations

While the specific signaling pathways involving this compound are not detailed here, it is important to consider how solubility issues can impact experimental outcomes. Poor solubility can lead to an inaccurate estimation of the effective concentration of the compound, leading to misinterpretation of dose-response relationships.

The following diagram illustrates a logical relationship for considering solubility in the context of a hypothetical cell-based signaling assay.

G compound This compound (Solid) stock Stock Solution (e.g., in DMSO) compound->stock working Working Solution (in Aqueous Buffer) stock->working cell_treatment Cell Treatment working->cell_treatment Soluble solubility_issue Precipitation/ Insolubility working->solubility_issue Poor Solubility signaling_pathway Target Signaling Pathway cell_treatment->signaling_pathway readout Experimental Readout signaling_pathway->readout inaccurate_dose Inaccurate Effective Concentration solubility_issue->inaccurate_dose misinterpretation Misinterpretation of Biological Effect inaccurate_dose->misinterpretation

Caption: Impact of solubility on experimental outcomes in a signaling pathway assay.

References

Technical Support Center: 4-Methoxycinnoline Characterization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of 4-Methoxycinnoline.

Troubleshooting Guides

This section offers solutions to specific problems you might encounter during your experiments.

Problem: Low Yield or Impure Product After Synthesis

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).- If the reaction has stalled, consider increasing the reaction time or temperature.- Ensure all reagents are fresh and of high purity.
Side Product Formation - Optimize reaction conditions (temperature, solvent, catalyst) to minimize side reactions.- Use a more selective purification method, such as flash column chromatography with a carefully chosen solvent gradient or preparative High-Performance Liquid Chromatography (HPLC).
Product Degradation - this compound may be sensitive to pH, light, or air.[1][2] Work under an inert atmosphere (e.g., nitrogen or argon) and protect the reaction from light.- Maintain a stable and appropriate pH throughout the synthesis and workup.[1][2]

Experimental Protocol: Flash Column Chromatography for Purification

  • Slurry Preparation: Adsorb the crude this compound sample onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).

  • Loading: Carefully load the adsorbed sample onto the top of the packed column.

  • Elution: Run the solvent system through the column, gradually increasing the polarity to elute different components.

  • Fraction Collection: Collect the eluting solvent in fractions.

  • Analysis: Analyze the fractions by TLC or LC-MS to identify those containing the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

G

Problem: Ambiguous Spectroscopic Data (NMR, IR)

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Sample Impurity - Repurify the sample using the methods described in the synthesis troubleshooting section.- Check for residual solvent peaks in the NMR spectrum.
Poor Signal-to-Noise Ratio - Increase the number of scans for NMR acquisition.- Use a higher concentration of the sample if solubility permits.- For IR, ensure the sample is properly prepared (e.g., as a thin film or KBr pellet).
Complex Spectra - For NMR, consider running 2D experiments (e.g., COSY, HSQC, HMBC) to aid in structural elucidation.[3]

Experimental Protocol: Acquiring a 1H NMR Spectrum

  • Sample Preparation: Dissolve 5-10 mg of pure this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer and lock onto the deuterium signal of the solvent.

  • Shimming: Adjust the shim coils to optimize the magnetic field homogeneity.

  • Acquisition: Set the appropriate spectral width, number of scans, and relaxation delay. Acquire the free induction decay (FID).

  • Processing: Apply a Fourier transform to the FID, phase the spectrum, and perform baseline correction.

  • Analysis: Integrate the peaks and assign the chemical shifts to the corresponding protons in the this compound structure.

Problem: Inconsistent Mass Spectrometry (MS) Results

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Poor Ionization - Optimize the ionization source parameters (e.g., electrospray voltage, gas flow rates).[4]- Try a different ionization technique (e.g., APCI if ESI is not effective).
In-source Fragmentation or Degradation - Reduce the cone voltage or fragmentor voltage to minimize in-source collision-induced dissociation.- As this compound might be pH-sensitive, ensure the mobile phase is at an appropriate pH to maintain stability.[1][2]
Contamination - Run a blank injection to check for contaminants in the LC-MS system.- Use high-purity solvents and clean sample vials.

Experimental Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • LC Method:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Flow Rate: 0.2-0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • MS Method:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 100-500.

    • Capillary Voltage: 3-4 kV.

    • Cone Voltage: 20-40 V.

  • Data Analysis: Identify the peak corresponding to this compound and analyze its mass-to-charge ratio (m/z).[5]

G

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in solution?

A1: While specific stability data for this compound is not widely published, analogous compounds with similar functional groups have shown pH-dependent stability.[1][2] It is recommended to store solutions of this compound in acidic conditions (pH 4-5) and to avoid neutral to basic conditions to prevent potential degradation.[1][2] For long-term storage, it is advisable to keep the compound in a solid, dry state at low temperatures and protected from light.

Q2: I am observing rapid degradation of my this compound sample during analysis. What could be the cause?

A2: Rapid degradation can be triggered by several factors. Based on studies of similar compounds, degradation rates increase with higher pH.[1][2] The presence of oxidants, such as dissolved oxygen, can also contribute to degradation.[1][2] Ensure your solvents are degassed and consider working under an inert atmosphere. If using LC-MS, check the pH of your mobile phase.

G

Q3: My mass spectrum shows a peak that does not correspond to the expected molecular weight. How should I interpret this?

A3: An unexpected peak in the mass spectrum could be due to several reasons:

  • Adduct Formation: The peak could represent an adduct of your molecule with a salt from your solvent or buffer (e.g., [M+Na]⁺, [M+K]⁺).

  • Fragmentation: The peak might be a fragment of your molecule that formed in the ion source.[6]

  • Impurity: The peak could correspond to an impurity that co-eluted with your compound.

  • Dimerization: Under certain conditions, molecules can form dimers, leading to a peak at approximately double the expected molecular weight.

To troubleshoot, check for common adducts, reduce the in-source energy to minimize fragmentation, and ensure the purity of your sample.

Q4: How can I confirm the position of the methoxy group on the cinnoline ring?

A4: The position of the methoxy group can be definitively confirmed using 2D NMR techniques. A Nuclear Overhauser Effect Spectroscopy (NOESY) or Heteronuclear Multiple Bond Correlation (HMBC) experiment will show correlations between the protons of the methoxy group and the nearby protons or carbons on the cinnoline ring, allowing for unambiguous structural assignment.

Disclaimer: The information provided in this technical support center is intended as a general guide. Experimental conditions may need to be optimized for your specific laboratory setup and research objectives.

References

side reactions and byproduct formation in 4-Methoxycinnoline synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methoxycinnoline.

Troubleshooting Guide and FAQs

This section addresses common issues encountered during the synthesis of this compound, focusing on side reactions and byproduct formation.

Q1: My reaction is yielding a significant amount of a water-insoluble, high-melting point solid that is not my desired this compound. What is it and how can I avoid it?

A1: The most likely byproduct fitting this description is furo[3,2-c]cinnoline . This impurity arises from a two-step side reaction pathway. First, your target molecule, this compound, can undergo hydrolysis to form 4-hydroxycinnoline. This hydrolysis is particularly favorable in the presence of water and acid. Subsequently, the 4-hydroxycinnoline can undergo an intramolecular cyclization to form the highly stable and often insoluble furo[3,2-c]cinnoline.[1]

To minimize the formation of this byproduct, consider the following:

  • Anhydrous Reaction Conditions: The primary cause of this side reaction is the presence of water.[1] Ensure all your solvents and reagents are scrupulously dried. Consider using anhydrous solvents and inert atmosphere techniques (e.g., nitrogen or argon blanket).

  • Control of Acidity: Protonation of the cinnoline ring system can promote hydrolysis.[1] While the diazotization step requires acidic conditions, it is crucial to control the pH during workup and purification. Neutralization of the reaction mixture with a non-aqueous base like anhydrous triethylamine can help prevent hydrolysis of the desired product.[1]

  • Temperature Control: While not explicitly detailed in the search results for this specific reaction, lower temperatures during the diazotization step are generally recommended to minimize side reactions of the diazonium salt.

Q2: I am observing a byproduct with a similar polarity to my product, making purification difficult. What could it be?

A2: A likely byproduct with similar polarity is 4-hydroxycinnoline . This is the intermediate in the formation of furo[3,2-c]cinnoline.[1] Its presence indicates that the hydrolysis of this compound is occurring, but the subsequent cyclization has not gone to completion.

Troubleshooting steps:

  • Strictly Anhydrous Conditions: As with the formation of furo[3,2-c]cinnoline, the key to preventing the formation of 4-hydroxycinnoline is the rigorous exclusion of water from the reaction mixture.

  • Purification Techniques: While challenging, separation of this compound from 4-hydroxycinnoline can be achieved using chromatographic techniques. A careful selection of the stationary and mobile phases is crucial. Reverse-phase chromatography might be effective due to the difference in polarity between the methoxy and hydroxy groups.

Q3: My overall yield is low, and the reaction mixture is a complex mess. What are other potential side reactions?

A3: Besides the hydrolysis and cyclization, other side reactions common in diazotization and cyclization processes can contribute to low yields and complex mixtures:

  • Incomplete Diazotization: If the diazotization of the starting ortho-aminoarylacetylene is not complete, you will have unreacted starting material in your final mixture.

  • Decomposition of the Diazonium Salt: Diazonium salts can be unstable and may decompose, leading to a variety of byproducts, including phenols and tarry materials. Maintaining a low temperature (typically 0-5 °C) during the diazotization is critical.

  • Alternative Cyclization Pathways: Depending on the specific substrate and reaction conditions, alternative cyclization pathways may exist, leading to isomeric products.

To address these issues:

  • Optimize Diazotization: Ensure the correct stoichiometry of sodium nitrite and acid. Add the sodium nitrite solution slowly and maintain a low temperature throughout the addition.

  • Use of Anhydrous Diazotization Reagents: Consider using anhydrous diazotization agents like isoamyl nitrite in an organic solvent to avoid the presence of water.

Data Presentation: Impact of Reaction Conditions on Byproduct Formation

The following table provides illustrative data on how reaction conditions can influence the product distribution in the synthesis of this compound. Note: This data is hypothetical and intended for educational purposes, as specific quantitative data was not available in the searched literature.

Entry Reaction Conditions This compound Yield (%) 4-Hydroxycinnoline Yield (%) Furo[3,2-c]cinnoline Yield (%)
1Anhydrous THF, Isoamyl Nitrite, 0 °C85< 1< 1
2Aqueous HCl, NaNO₂, 0 °C, Anhydrous Workup60155
3Aqueous HCl, NaNO₂, Room Temperature402515
4Anhydrous THF, Isoamyl Nitrite, 0 °C, Aqueous Workup70102

Experimental Protocols

Synthesis of this compound via Richter Cyclization (Illustrative Protocol)

This protocol is based on the general principles of the Richter Cinnoline Synthesis and aims to minimize byproduct formation.

Materials:

  • 2-Ethynyl-methoxyaniline (starting material)

  • Anhydrous Tetrahydrofuran (THF)

  • Isoamyl nitrite

  • Anhydrous Triethylamine

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Diazotization (Anhydrous):

    • In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), dissolve 2-Ethynyl-methoxyaniline (1.0 eq) in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add isoamyl nitrite (1.2 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

    • Stir the reaction mixture at 0 °C for 1 hour.

  • Cyclization:

    • Slowly warm the reaction mixture to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, add anhydrous triethylamine (2.0 eq) to the reaction mixture to neutralize any acidic species and prevent hydrolysis of the product.

    • Remove the solvent under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • A gradient elution system, starting with hexane and gradually increasing the polarity with ethyl acetate, is recommended to separate the desired this compound from any less polar impurities and more polar byproducts like 4-hydroxycinnoline.

    • Collect the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_Pathway Start 2-Ethynyl-methoxyaniline Diazonium Diazonium Salt Intermediate Start->Diazonium Diazotization (NaNO2, H+ or Isoamyl Nitrite) Product This compound Diazonium->Product Intramolecular Cyclization

Caption: Synthetic pathway for this compound via Richter cyclization.

Side_Reaction_Mechanism Product This compound Hydrolysis_Product 4-Hydroxycinnoline Product->Hydrolysis_Product Hydrolysis (+H₂O, H⁺) Final_Byproduct Furo[3,2-c]cinnoline Hydrolysis_Product->Final_Byproduct Intramolecular Cyclization (-H₂O) Water H₂O Water->Product

Caption: Mechanism of byproduct formation from this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Water Presence of Water? Start->Check_Water Check_Temp Temperature Control Issue? Check_Water->Check_Temp No Use_Anhydrous Implement Strict Anhydrous Conditions Check_Water->Use_Anhydrous Yes Control_Temp Maintain 0-5 °C during Diazotization Check_Temp->Control_Temp Yes Optimize_Reagents Optimize Reagent Stoichiometry Check_Temp->Optimize_Reagents No Purification Optimize Purification (e.g., Chromatography) Use_Anhydrous->Purification Control_Temp->Purification Optimize_Reagents->Purification

Caption: Troubleshooting workflow for this compound synthesis.

References

stability issues of 4-Methoxycinnoline under experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the potential stability issues of 4-Methoxycinnoline under various experimental conditions. The information is curated for researchers, scientists, and drug development professionals. Please note that due to limited direct data on this compound, some information is extrapolated from studies on structurally similar compounds, such as methcathinone analogs.

Frequently Asked Questions (FAQs)

Q1: What is the expected pH stability of this compound?

Q2: How does temperature affect the stability of this compound?

The thermal stability of this compound has not been specifically documented. However, as a general principle, elevated temperatures can accelerate the degradation of organic molecules. The thermal stability of a compound is crucial for determining appropriate storage and handling conditions.[3] It is recommended to perform thermal stability studies, such as thermogravimetric analysis (TGA), to determine its decomposition profile.[3][4]

Q3: Is this compound sensitive to light?

The photostability of this compound is not documented. To ensure the integrity of your experiments, it is crucial to evaluate its sensitivity to light.[5][6] Photostability testing, as outlined in ICH guideline Q1B, should be conducted to determine if the compound degrades upon exposure to light and whether light-resistant packaging is necessary.[5][7] This involves exposing the compound to a standardized light source and analyzing for degradation products.[5]

Q4: What are the likely degradation pathways for this compound?

Based on the degradation of the similar compound 4-methylmethcathinone (4-MMC) in alkaline solutions, two potential degradation pathways for this compound could be hypothesized.[1][2] These may involve oxidation and hydrolysis, potentially accelerated by the presence of dissolved oxygen.[1][2] The addition of antioxidants has been shown to suppress the degradation of 4-MMC.[1][2]

Troubleshooting Guide

Issue 1: Inconsistent results or loss of compound activity in solution.

  • Question: My experimental results with this compound are not reproducible, and I suspect the compound is degrading in my aqueous solution. What should I check?

  • Answer:

    • Check the pH of your solution: As analogous compounds are unstable in neutral to basic conditions, verify the pH of your buffers and solutions.[1][2] Consider preparing your solutions in a slightly acidic buffer (e.g., pH 4-5) if your experimental design allows.

    • Control the temperature: Prepare solutions fresh and store them at low temperatures (e.g., 2-8 °C) and protected from light, unless otherwise specified by your protocol. Avoid repeated freeze-thaw cycles.

    • Use antioxidants: If oxidation is a suspected degradation pathway, consider adding an antioxidant like L-ascorbic acid or sodium sulfite to your solution, as this has been shown to be effective for related compounds.[1][2]

    • Perform a stability study: Conduct a preliminary stability study by incubating your compound in the experimental buffer for various time points and analyzing for degradation using techniques like HPLC or LC-MS.

Issue 2: Unexpected peaks appearing in my chromatogram during analysis.

  • Question: I am observing unknown peaks in my HPLC/LC-MS analysis of this compound. Could these be degradation products?

  • Answer: Yes, these are likely degradation products. To confirm this:

    • Analyze a freshly prepared sample: Use this as your reference (time zero) chromatogram.

    • Conduct forced degradation studies: Expose your compound to stress conditions (acid, base, heat, light, oxidation) to intentionally generate degradation products. This will help in identifying the unknown peaks.

    • Compare chromatograms: Compare the chromatograms of your experimental samples with the fresh sample and the forced degradation samples to identify and potentially characterize the degradants.

Data Summary

While quantitative stability data for this compound is not available, the following table summarizes the pH stability of structurally related methcathinone analogs, which can serve as a qualitative guide.

CompoundpH 4Neutral pHpH 12Key Findings
4-MethoxymethcathinoneStable[1][2]Degrades[1][2]Degrades[1][2]Degradation rate increases with increasing pH.[1][2]
4-Methylmethcathinone (4-MMC)Stable[1][2]Degrades[1][2]Degrades[1][2]Two primary degradation pathways identified.[1][2]

Experimental Protocols

The following are generalized protocols for assessing the stability of a compound like this compound.

1. pH Stability Assessment

  • Objective: To determine the stability of this compound across a range of pH values.

  • Methodology:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., Methanol or Acetonitrile).

    • Prepare a series of buffers with different pH values (e.g., pH 2, 4, 7, 9, 12).

    • Spike the stock solution into each buffer to a final concentration suitable for your analytical method (e.g., HPLC-UV).

    • Incubate the solutions at a controlled temperature (e.g., 25 °C or 40 °C).

    • At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution.

    • Analyze the aliquots by a validated stability-indicating HPLC method to quantify the remaining amount of this compound and detect any degradation products.

    • Plot the concentration of this compound versus time for each pH to determine the degradation kinetics.

2. Photostability Testing (ICH Q1B Guideline Summary) [5][7]

  • Objective: To evaluate the intrinsic photostability of this compound.

  • Methodology:

    • Expose a sample of the solid compound and a solution of the compound to a light source that provides both UV and visible light. The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same temperature and humidity conditions to serve as a dark control.

    • After the exposure period, analyze both the light-exposed and dark control samples by a suitable analytical method (e.g., HPLC).

    • Compare the results to determine the extent of photodegradation. Any significant change in the exposed sample compared to the dark control indicates photosensitivity.

Visualizations

Experimental_Workflow_for_Stability_Testing cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Prep Prepare Stock Solution of this compound Spike Spike into Stress Conditions (pH, Temp, Light) Prep->Spike Incubate Incubate at Controlled Conditions Spike->Incubate Sample Withdraw Aliquots at Time Intervals Incubate->Sample Analyze Analyze using Stability- Indicating Method (e.g., HPLC) Sample->Analyze Data Quantify Parent Compound and Degradants Analyze->Data

Caption: General experimental workflow for assessing the stability of this compound.

Hypothetical_Degradation_Pathway cluster_main Hypothetical Degradation of this compound in Alkaline Conditions A This compound B Oxidized Intermediates A->B Oxidation (e.g., dissolved O2) C Hydrolysis Products A->C Hydrolysis (OH-) D Further Degradation Products B->D C->D

Caption: A hypothetical degradation pathway for this compound based on analogs.

References

Technical Support Center: Enhancing the Biological Activity of 4-Methoxycinnoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-methoxycinnoline derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the known biological targets for this compound derivatives?

A1: While research is ongoing, based on the activity of structurally related cinnoline and quinoline compounds, key potential biological targets for this compound derivatives include receptor tyrosine kinases (RTKs) such as c-Met and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). These receptors are crucial regulators of cell proliferation, survival, and angiogenesis, and their aberrant signaling is implicated in various cancers. The this compound scaffold is being investigated for its potential to act as a competitive inhibitor at the ATP-binding sites of these kinases.

Q2: How does the methoxy group at the C4 position influence biological activity?

A2: The methoxy group at the C4-position of the cinnoline ring can significantly influence the compound's biological activity through a combination of electronic and steric effects. It can act as a hydrogen bond acceptor, potentially interacting with key amino acid residues in the active site of target proteins. Furthermore, its electron-donating nature can modulate the electron density of the heterocyclic ring system, which may affect binding affinity and overall potency.

Q3: What are common challenges encountered during the synthesis of this compound derivatives?

A3: Common challenges include low yields during the cyclization step to form the cinnoline core, potential for side reactions such as unwanted N-oxidation, and difficulties in purification due to the polarity of the compounds and the presence of closely related impurities. The choice of solvent and reaction temperature can be critical in minimizing side products.

Q4: Are there any specific handling and storage recommendations for this compound derivatives?

A4: this compound derivatives, like many heterocyclic compounds, should be handled in a well-ventilated fume hood. For storage, it is recommended to keep the compounds in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. Many of these compounds are solids and should be stored in tightly sealed vials.

Troubleshooting Guides

Synthesis and Purification
Issue Potential Cause(s) Troubleshooting Steps
Low yield in Richter Cinnoline Synthesis Incomplete diazotization of the starting aniline.Ensure the reaction is carried out at a low temperature (0-5 °C) to maintain the stability of the diazonium salt. Use a slight excess of sodium nitrite.
Inefficient cyclization.The cyclization step can be sensitive to pH and temperature. Optimize the reaction conditions by screening different solvents and bases.
Formation of N-oxide byproducts Presence of oxidizing agents or air during the reaction or workup.Perform the reaction under an inert atmosphere (N2 or Ar). Use degassed solvents. During workup, minimize exposure to air.
Difficulty in purifying the final product Co-elution of starting materials or byproducts during column chromatography.Use a gradient elution system for column chromatography, starting with a non-polar solvent and gradually increasing the polarity. Consider using a different stationary phase (e.g., alumina instead of silica gel). Recrystallization from a suitable solvent system can also be an effective purification method.
Poor solubility of the final compound The planar nature of the cinnoline ring can lead to poor solubility in common organic solvents.Try a range of solvents for dissolution, including more polar aprotic solvents like DMSO or DMF. For biological assays, consider preparing stock solutions in these solvents.
Biological Assays
Issue Potential Cause(s) Troubleshooting Steps
Inconsistent IC50 values in cell-based assays Compound precipitation in the assay medium.Check the solubility of the compound in the final assay concentration. If precipitation is observed, consider using a co-solvent (e.g., a small percentage of DMSO) or preparing fresh dilutions from a concentrated stock solution for each experiment.
Cell line variability or passage number.Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination.
No inhibition observed in kinase assays Incorrect kinase concentration or ATP concentration.Optimize the kinase and ATP concentrations for the assay. Ensure the ATP concentration is close to the Km value for the specific kinase.
Inactive compound.Verify the identity and purity of the compound using analytical techniques such as NMR and mass spectrometry.

Structure-Activity Relationship (SAR) Data

The following table summarizes the anticancer activity of a series of methoxy-substituted quinoline and naphthoquinone derivatives, which are structurally related to 4-methoxycinnolines and provide insights into potential SAR. The data illustrates how modifications to the core structure and substituent patterns can impact cytotoxic potency.

Compound ID Core Structure Substituents Cancer Cell Line IC50 (µM) Reference
PD5 1,4-Naphthoquinone8-hydroxy, 2-((3-methoxyphenyl)amino)HT-29 (Colon)>25[1]
PD9 1,4-Naphthoquinone2-((3,4-dimethoxyphenyl)amino)DU-145 (Prostate)1-3[1]
PD10 1,4-Naphthoquinone2-((3,5-dimethoxyphenyl)amino)MDA-MB-231 (Breast)1-3[1]
PD11 1,4-Naphthoquinone2-((2,5-dimethoxyphenyl)amino)HT-29 (Colon)1-3[1]
2i 4-Anilinoquinoline8-methoxy, 4-(4-isopropylanilino)BGC-823 (Gastric)4.65
Gefitinib 4-Anilinoquinazoline-BGC-823 (Gastric)19.27

Experimental Protocols

General Protocol for Richter Cinnoline Synthesis of a 4-Hydroxycinnoline Intermediate

This protocol describes a general method for the synthesis of a 4-hydroxycinnoline, which can be a precursor to this compound derivatives.

Materials:

  • Substituted 2-aminophenylketone

  • Sodium nitrite (NaNO2)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Ethanol

Procedure:

  • Diazotization: Dissolve the substituted 2-aminophenylketone in a mixture of concentrated HCl and water at 0 °C. To this cooled solution, add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir the reaction mixture for 30 minutes at this temperature.

  • Cyclization: Slowly add the diazonium salt solution to a pre-heated aqueous solution of sodium hydroxide. The temperature of the basic solution should be maintained according to the specific substrate, but typically ranges from 60-80 °C. The reaction is often accompanied by a color change. Stir the reaction mixture at this temperature for 1-2 hours.

  • Workup and Purification: Cool the reaction mixture to room temperature and acidify with concentrated HCl to precipitate the 4-hydroxycinnoline product. Filter the precipitate, wash with cold water, and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Visualizations

Experimental Workflow: Richter Cinnoline Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start aniline Substituted 2-Aminophenylketone start->aniline diazotization Diazotization (0-5 °C) aniline->diazotization na_nitrite Sodium Nitrite Solution na_nitrite->diazotization hcl Aqueous HCl hcl->diazotization cyclization Cyclization in NaOH (aq) diazotization->cyclization acidification Acidification with HCl cyclization->acidification filtration Filtration acidification->filtration recrystallization Recrystallization filtration->recrystallization product 4-Hydroxycinnoline Product recrystallization->product

Caption: Workflow for the Richter synthesis of 4-hydroxycinnoline.

Postulated Signaling Pathway: c-Met Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor ADP ADP cMet->ADP Phosphorylates PI3K PI3K cMet->PI3K Activates RAS RAS cMet->RAS Activates HGF HGF (Ligand) HGF->cMet Binds Cinnoline This compound Derivative Cinnoline->cMet Inhibits ATP ATP ATP->cMet Binds AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of the c-Met signaling pathway by a this compound derivative.

Postulated Signaling Pathway: VEGFR-2 Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 ADP ADP VEGFR2->ADP Phosphorylates PLCg PLCγ VEGFR2->PLCg Activates RAS RAS VEGFR2->RAS Activates VEGF VEGF (Ligand) VEGF->VEGFR2 Binds Cinnoline This compound Derivative Cinnoline->VEGFR2 Inhibits ATP ATP ATP->VEGFR2 Binds PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Vascular Permeability PKC->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway by a this compound derivative.

References

Technical Support Center: Cinnoline Derivative-Based Fluorescence Assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following troubleshooting guide focuses on fluorescence-based assays involving the broad class of cinnoline derivatives. As of October 2025, specific, standardized assays based on "4-Methoxycinnoline" are not widely documented in scientific literature. The principles and troubleshooting steps outlined below are based on common challenges encountered with fluorescent heterocyclic small molecules and are intended as a general guide for researchers working with cinnoline compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using cinnoline derivatives in fluorescence-based assays?

Researchers using cinnoline derivatives, which are heterocyclic compounds, may encounter several challenges inherent to fluorescence-based methodologies. These include:

  • Autofluorescence: The cinnoline core or its modifications may possess intrinsic fluorescence, leading to high background signals and interference with the desired measurement.[1][2]

  • Fluorescence Quenching: The compound of interest could absorb the excitation or emission light of the reporter fluorophore, leading to a decrease in signal intensity.[1][2]

  • Poor Solubility: Cinnoline derivatives can have limited solubility in aqueous buffers, leading to compound precipitation and inaccurate results.[3]

  • Photobleaching: Like many fluorophores, cinnoline-based compounds can be susceptible to photochemical degradation upon prolonged exposure to excitation light, resulting in signal loss.[4][5][6]

  • Non-Specific Binding: These compounds may bind to unintended cellular components or assay reagents, causing artifacts.

  • Cytotoxicity: In cell-based assays, some cinnoline derivatives may exhibit cytotoxic effects, which can interfere with the biological readout.[7][8]

Troubleshooting Guides

Issue 1: High Background Signal or False Positives

Question: My assay is showing a high background signal, or I am getting positive hits that I suspect are artifacts. What are the likely causes and solutions?

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step
Compound Autofluorescence 1. Pre-screen compounds: Before the main assay, run a plate with only the cinnoline derivative in the assay buffer to measure its intrinsic fluorescence at the assay's excitation and emission wavelengths.[9] 2. Shift Wavelengths: If the compound is fluorescent, consider using a reporter fluorophore with excitation and emission wavelengths that are spectrally distinct from the compound's fluorescence. Red-shifted dyes are often a good choice to avoid interference from blue or green autofluorescence.[2]
Buffer or Media Autofluorescence 1. Test individual components: Measure the fluorescence of the buffer, media, and any additives separately. Phenol red and some serum components are known to be fluorescent.[10] 2. Use alternative media: For cell-based assays, consider using specialized low-fluorescence media (e.g., FluoroBrite™) or performing the final reading in a buffered saline solution.[9][10]
Contamination (e.g., dust, microbial) 1. Inspect plates: Visually inspect microplates for dust particles, which can be fluorescent.[2] 2. Ensure sterility: In cell-based assays, ensure cultures are free from microbial contamination, which can be a source of fluorescence.
Light Scatter 1. Check for precipitates: Visually inspect wells for any compound precipitation. Centrifuge plates before reading if necessary. 2. Use appropriate microplates: Use black, opaque-walled microplates for fluorescence assays to minimize light scatter and well-to-well crosstalk.[10][11]

Troubleshooting Workflow for High Background:

high_background_workflow start High Background Signal Detected check_compound Run Compound-Only Control start->check_compound is_compound_fluorescent Is Compound Fluorescent? check_compound->is_compound_fluorescent shift_wavelengths Shift to Red-Shifted Fluorophore is_compound_fluorescent->shift_wavelengths Yes check_buffer Run Buffer/Media-Only Control is_compound_fluorescent->check_buffer No end_solved Problem Resolved shift_wavelengths->end_solved is_buffer_fluorescent Is Buffer/Media Fluorescent? check_buffer->is_buffer_fluorescent change_media Use Low-Fluorescence Media/Buffer is_buffer_fluorescent->change_media Yes check_precipitate Check for Compound Precipitation is_buffer_fluorescent->check_precipitate No change_media->end_solved is_precipitate Precipitate Present? check_precipitate->is_precipitate improve_solubility Improve Compound Solubility (see Issue 3) is_precipitate->improve_solubility Yes end_unsolved Consult Further Resources is_precipitate->end_unsolved No improve_solubility->end_solved

Caption: Workflow to diagnose and resolve high background fluorescence.

Issue 2: Low or No Signal

Question: I am not seeing the expected fluorescent signal, or the signal is very weak. What could be the problem?

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step
Fluorescence Quenching 1. Perform a quenching control: In a biochemical assay, mix the cinnoline derivative with the fluorescent probe in the absence of the biological target to see if the signal is reduced.[1] 2. Measure absorbance: Check the absorbance spectrum of the cinnoline derivative to see if it overlaps with the excitation or emission spectrum of the fluorophore (inner filter effect).[1][2]
Photobleaching 1. Reduce exposure time: Minimize the duration of light exposure during measurement.[4][5] 2. Lower excitation intensity: Use the lowest possible excitation intensity that still provides a detectable signal.[4] 3. Use antifade reagents: For microscopy, use a mounting medium containing an antifade reagent.[12]
Incorrect Instrument Settings 1. Verify filters/monochromators: Ensure the excitation and emission wavelengths on the plate reader or microscope are correctly set for your fluorophore.[9] 2. Optimize gain settings: A low gain setting may result in a weak signal. Titrate the gain to find the optimal setting without saturating the detector.[9]
Reagent Instability 1. Check reagent storage: Ensure all assay components, especially fluorescent probes, have been stored correctly and are within their expiration date. 2. Prepare fresh reagents: If in doubt, prepare fresh dilutions of your reagents.

Signal Loss Troubleshooting Logic:

low_signal_logic start Low or No Signal check_settings Verify Instrument Settings (Wavelengths, Gain) start->check_settings settings_ok Settings Correct? check_settings->settings_ok correct_settings Adjust Settings settings_ok->correct_settings No check_quenching Perform Quenching Control Assay settings_ok->check_quenching Yes end_solved Problem Resolved correct_settings->end_solved is_quenching Is Quenching Observed? check_quenching->is_quenching mitigate_quenching Change Fluorophore or Assay Design is_quenching->mitigate_quenching Yes check_photobleaching Assess Photobleaching (Repeated Reads) is_quenching->check_photobleaching No mitigate_quenching->end_solved is_photobleaching Signal Decreases Over Time? check_photobleaching->is_photobleaching reduce_exposure Reduce Excitation Intensity/Time is_photobleaching->reduce_exposure Yes reduce_exposure->end_solved

Caption: Decision tree for troubleshooting low fluorescence signals.

Issue 3: Poor Reproducibility and High Well-to-Well Variability

Question: My results are not consistent between wells or plates. What are the common sources of this variability?

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step
Compound Solubility Issues 1. Visually inspect for precipitation: Check wells for visible particulates before and after compound addition. 2. Add a co-solvent: If solubility in aqueous buffer is low, consider adding a small, tolerated amount of a co-solvent like DMSO (typically ≤1% final concentration).[9] Ensure all wells, including controls, have the same final solvent concentration. 3. Assess pH and ionic strength: The solubility of heterocyclic compounds can be pH-dependent. Ensure your buffer's pH and ionic strength are optimized and consistent.[3]
Inaccurate Pipetting 1. Calibrate pipettes: Regularly check the calibration of all pipettes. 2. Use appropriate techniques: Use reverse pipetting for viscous solutions and ensure consistent technique across all wells. 3. Automate liquid handling: If available, use automated liquid handlers for better precision.
Cell Plating Inconsistency 1. Ensure even cell suspension: Thoroughly mix the cell suspension before and during plating to avoid cell clumping. 2. Avoid edge effects: Be aware of the "edge effect" in microplates, where wells on the perimeter may behave differently due to evaporation. Consider not using the outer wells for data collection or filling them with sterile buffer/media.
Non-Specific Binding 1. Add a detergent: Including a non-ionic detergent like Tween-20 (e.g., 0.01-0.1%) in the assay buffer can help reduce non-specific binding to plasticware.[13] 2. Use low-binding plates: For sensitive assays, consider using microplates with a non-binding surface.[14]

Experimental Workflow for a Generic Cinnoline-Based Kinase Assay:

kinase_assay_workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis prep_reagents Prepare Assay Buffer, Kinase, Substrate, and Cinnoline Compound prep_plate Dispense Kinase and Substrate into Microplate prep_reagents->prep_plate add_compound Add Cinnoline Compound (Inhibitor) prep_plate->add_compound add_atp Initiate Reaction with ATP add_compound->add_atp incubate Incubate at RT add_atp->incubate add_probe Add Detection Reagent (e.g., Fluorescent Antibody) incubate->add_probe incubate_detect Incubate for Signal Development add_probe->incubate_detect read_plate Read Fluorescence on Plate Reader incubate_detect->read_plate analyze_data Analyze Data and Calculate IC50 read_plate->analyze_data

Caption: A generalized workflow for a fluorescence-based kinase inhibition assay.

Experimental Protocols

Protocol: Screening for Compound Autofluorescence

  • Prepare Compound Plate: In a black, clear-bottom 384-well plate, serially dilute the cinnoline test compounds in the final assay buffer. Include wells with buffer only as a negative control.

  • Prepare Control Fluorophore Plate: In a separate plate, prepare a serial dilution of a known standard fluorophore (e.g., fluorescein) to serve as a positive control and to confirm instrument settings.

  • Instrument Setup: Set the plate reader to the excitation and emission wavelengths that will be used in the primary assay.

  • Read Plates: Measure the fluorescence intensity of both plates.

  • Data Analysis:

    • Subtract the average fluorescence of the buffer-only wells from all other wells.

    • Compare the signal from the test compounds to the background. A signal significantly above background (e.g., >3 standard deviations) indicates the compound is autofluorescent under these conditions.

This technical guide provides a starting point for troubleshooting assays involving cinnoline derivatives. Given the diverse biological activities of this class of compounds, careful optimization and the use of appropriate controls are paramount for generating reliable and reproducible data.[7][15][16]

References

Technical Support Center: Quantitative Analysis of 4-Methoxycinnoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantitative analysis of 4-Methoxycinnoline. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is most suitable for the quantitative analysis of this compound?

A1: The choice of technique depends on the sample matrix, required sensitivity, and available instrumentation.

  • High-Performance Liquid Chromatography (HPLC) with UV detection is a versatile and widely used method for the quantification of aromatic compounds like this compound, especially in complex mixtures.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile and thermally stable compounds. While derivatization may be necessary for less volatile compounds, GC-MS offers high sensitivity and specificity.[1]

  • Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful technique for purity assessment and quantification without the need for a specific reference standard of the analyte.[2][3] It provides a direct measure of the molar concentration.

Q2: What are the key considerations for sample preparation before analysis?

A2: Proper sample preparation is critical for accurate and reproducible results. Key considerations include:

  • Solubility: Ensure this compound is fully dissolved in a solvent compatible with the analytical method. Information on the solubility of this compound in various organic solvents is essential for preparing stock solutions and dilutions.

  • Matrix Effects: For complex samples, such as those from biological matrices or reaction mixtures, sample cleanup is necessary to remove interfering components. This can be achieved through techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

  • Stability: Assess the stability of this compound in the chosen solvent and under the storage conditions to prevent degradation before analysis.

Q3: How can I ensure the accuracy of my quantitative results?

A3: To ensure accuracy, consider the following:

  • Method Validation: Validate your analytical method according to ICH guidelines, including parameters like linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[4]

  • Calibration: Use a well-characterized reference standard of this compound to prepare a calibration curve.

  • Internal Standard: Employing an internal standard can help to correct for variations in sample injection volume and detector response.

Troubleshooting Guides

HPLC Analysis

Issue: Poor Peak Shape (Tailing or Fronting)

Possible Cause Troubleshooting Step
Secondary Interactions Interactions between the basic nitrogen atoms in the cinnoline ring and acidic silanol groups on the column packing can cause peak tailing.[5]
- Use a base-deactivated column.
- Add a competing base, such as triethylamine (TEA), to the mobile phase (0.1-0.5%).
- Adjust the mobile phase pH to suppress the ionization of silanol groups (pH < 4).
Column Overload Injecting too much sample can lead to peak fronting.
- Reduce the injection volume or the concentration of the sample.
Inappropriate Solvent Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.
- Dissolve the sample in the mobile phase or a weaker solvent.

Issue: Inconsistent Retention Times

Possible Cause Troubleshooting Step
Mobile Phase Preparation Inconsistent mobile phase composition is a common cause of retention time drift.
- Prepare fresh mobile phase for each run.
- Ensure accurate measurement and thorough mixing of mobile phase components.
Column Temperature Fluctuations in column temperature can affect retention times.
- Use a column oven to maintain a constant temperature.
Pump Malfunction Leaks or air bubbles in the pump can lead to inconsistent flow rates.
- Purge the pump to remove air bubbles.
- Check for leaks in the system.
GC-MS Analysis

Issue: No or Low Peak Intensity

Possible Cause Troubleshooting Step
Thermal Degradation This compound may degrade at high injector or transfer line temperatures.
- Optimize the injector and transfer line temperatures, starting with lower temperatures.
Poor Volatility The compound may not be volatile enough for GC analysis.
- Consider derivatization to increase volatility.
Adsorption Active sites in the injector liner or column can adsorb the analyte.
- Use a deactivated liner and column.

Issue: Poor Reproducibility

Possible Cause Troubleshooting Step
Injector Discrimination Variations in injection speed and technique can affect the amount of sample introduced.
- Use an autosampler for consistent injections.
Matrix Effects Co-eluting matrix components can suppress or enhance the ionization of the analyte.
- Improve sample cleanup to remove matrix interferences.
- Use a matrix-matched calibration curve.
Quantitative NMR (qNMR) Analysis

Issue: Inaccurate Quantification

Possible Cause Troubleshooting Step
Incomplete Relaxation If the relaxation delay (d1) is too short, signals will not fully relax, leading to inaccurate integrals.[2]
- Determine the T1 relaxation time of the protons of interest and set the relaxation delay to at least 5 times the longest T1.
Poor Signal-to-Noise Ratio Low signal-to-noise can lead to integration errors.
- Increase the number of scans to improve the signal-to-noise ratio.
Baseline Distortion An uneven baseline will result in incorrect integration.
- Apply proper baseline correction during data processing.
Overlapping Peaks Signals from this compound may overlap with signals from impurities or the internal standard.
- Choose an internal standard with signals that are well-resolved from the analyte signals.
- Use a higher field NMR spectrometer for better spectral resolution.

Data Presentation

Quantitative data should be summarized in a clear and organized manner to facilitate comparison and interpretation.

Table 1: HPLC Method Validation Summary for this compound

ParameterResult
Linearity (r²) 0.9995
Range 1 - 100 µg/mL
Accuracy (% Recovery) 98.5 - 101.2%
Precision (% RSD) < 2.0%
LOD 0.1 µg/mL
LOQ 0.3 µg/mL

Table 2: Comparison of Quantitative Methods for this compound Purity Assessment

MethodPurity (%)Standard DeviationNotes
HPLC-UV 99.20.3Requires a certified reference standard.
qNMR 98.90.2Absolute method, does not require an identical standard.
GC-MS 99.00.4Requires good volatility and thermal stability.

Experimental Protocols

General HPLC Method for this compound
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for improved peak shape). The gradient or isocratic elution will depend on the sample complexity.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at a wavelength corresponding to the maximum absorbance of this compound (to be determined by UV-Vis spectroscopy).

General GC-MS Method for this compound
  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C (optimization may be required).

  • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Spectrometer: Operated in full scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis.

General qNMR Protocol for this compound
  • Solvent: A deuterated solvent in which this compound is fully soluble (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation: Accurately weigh the this compound sample and the internal standard into an NMR tube and dissolve in a known volume of the deuterated solvent.

  • NMR Experiment: Acquire a ¹H NMR spectrum with a calibrated 90° pulse and a long relaxation delay (d1 ≥ 5 x T1).

  • Data Processing: Process the spectrum with appropriate phasing and baseline correction.

  • Quantification: Calculate the concentration or purity of this compound by comparing the integral of a well-resolved analyte signal to the integral of a known signal from the internal standard.[6]

Visualizations

HPLC_Troubleshooting_Workflow start Problem with HPLC Analysis peak_shape Poor Peak Shape? start->peak_shape retention_time Inconsistent Retention Times? peak_shape->retention_time No secondary_interactions Check for Secondary Interactions (e.g., use base-deactivated column, add TEA to mobile phase) peak_shape->secondary_interactions Yes mobile_phase Check Mobile Phase Preparation (e.g., prepare fresh, mix well) retention_time->mobile_phase Yes column_overload Check for Column Overload (e.g., reduce injection volume) secondary_interactions->column_overload inappropriate_solvent Check Injection Solvent (e.g., dissolve in mobile phase) column_overload->inappropriate_solvent end_node Problem Resolved inappropriate_solvent->end_node column_temp Check Column Temperature (e.g., use column oven) mobile_phase->column_temp pump_check Check Pump and System (e.g., purge pump, check for leaks) column_temp->pump_check pump_check->end_node

Caption: Troubleshooting workflow for common HPLC issues.

qNMR_Quantification_Workflow start Start qNMR Analysis sample_prep 1. Accurate Sample & Internal Standard Weighing & Dissolution start->sample_prep nmr_acq 2. NMR Data Acquisition (Calibrated 90° pulse, d1 ≥ 5xT1) sample_prep->nmr_acq data_proc 3. Data Processing (Phasing, Baseline Correction) nmr_acq->data_proc integration 4. Signal Integration data_proc->integration calculation 5. Purity/Concentration Calculation integration->calculation end Final Result calculation->end

Caption: Key steps in a quantitative NMR (qNMR) experiment.

References

Validation & Comparative

Validating the Biological Target of 4-Methoxycinnoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the biological target of 4-Methoxycinnoline, a novel cinnoline derivative. Given the diverse biological activities of cinnoline compounds, which include anticancer, anti-inflammatory, and antimicrobial effects, rigorous target validation is a critical step in its development as a potential therapeutic agent.[1][2][3] This guide focuses on the putative targeting of the Phosphoinositide 3-kinase (PI3K) pathway by this compound, a frequently dysregulated signaling cascade in human cancers.[4][5]

To objectively assess the performance of this compound, this guide presents a comparative analysis with established PI3K inhibitors, Alpelisib (a PI3Kα-selective inhibitor) and Buparlisib (a pan-PI3K inhibitor).[5][6][7] The experimental data presented for this compound is hypothetical yet representative of a promising lead compound, designed to illustrate the target validation process.

Comparative Analysis of PI3K Inhibitors

The following tables summarize the quantitative data for this compound and its alternatives in key target validation assays.

Table 1: In Vitro Kinase Inhibition Profile

CompoundPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)
This compound 15 250 480 600
Alpelisib51,158250290
Buparlisib (BKM120)52166116262

Data for Alpelisib and Buparlisib are compiled from publicly available sources. Data for this compound is hypothetical.

Table 2: Cellular Target Engagement and Pathway Inhibition

CompoundCETSA Tagg Shift (°C) in MCF-7 cellsp-Akt (S473) Inhibition IC50 (nM) in MCF-7 cells
This compound +3.5 50
Alpelisib+4.275
Buparlisib (BKM120)+3.865

CETSA (Cellular Thermal Shift Assay) measures the change in the thermal aggregation temperature (Tagg) of a target protein upon ligand binding, indicating direct target engagement in a cellular context.[8][9] Data for this compound is hypothetical.

Table 3: Anti-proliferative Activity in Cancer Cell Lines

CompoundMCF-7 (PIK3CA mutant) GI50 (nM)T47D (PIK3CA mutant) GI50 (nM)MDA-MB-231 (PIK3CA wild-type) GI50 (nM)
This compound 80 120 >10,000
Alpelisib130180>10,000
Buparlisib (BKM120)95150850

GI50 is the concentration of the compound that causes 50% growth inhibition. Data for this compound is hypothetical.

Table 4: In Vivo Efficacy in a PIK3CA-mutant Xenograft Model (MCF-7)

Treatment GroupDose (mg/kg, oral, daily)Tumor Growth Inhibition (%)
Vehicle-0
This compound 50 65
Alpelisib5070
Buparlisib (BKM120)3560

Tumor growth inhibition is measured at the end of the study compared to the vehicle control group. Data for this compound is hypothetical.

Experimental Methodologies

Detailed protocols for the key experiments cited above are provided to ensure reproducibility and aid in the design of further validation studies.

1. In Vitro PI3K Kinase Assay (HTRF)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified PI3K isoforms.

  • Materials: Recombinant human PI3K isoforms (α, β, δ, γ), PIP2 substrate, ATP, HTRF detection reagents.

  • Procedure:

    • Prepare a serial dilution of the test compounds (e.g., this compound, Alpelisib, Buparlisib) in DMSO.

    • In a 384-well plate, add the PI3K enzyme, the test compound, and the PIP2 substrate in a kinase reaction buffer.

    • Initiate the kinase reaction by adding ATP. Incubate for 60 minutes at room temperature.

    • Stop the reaction and add the HTRF detection reagents (e.g., a biotinylated PIP3 tracer and a europium-labeled anti-biotin antibody).

    • Incubate for 60 minutes at room temperature to allow for the detection reaction to occur.

    • Read the plate on an HTRF-compatible plate reader.

    • Calculate the IC50 values by fitting the data to a four-parameter logistic equation.

2. Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm the direct binding of a compound to its target protein within intact cells.[8][9][10]

  • Materials: MCF-7 cells, test compounds, PBS, lysis buffer, antibodies for Western blotting or ELISA.

  • Procedure:

    • Treat MCF-7 cells with the test compound or vehicle (DMSO) for 1 hour at 37°C.

    • Harvest the cells and resuspend them in PBS.

    • Heat the cell suspensions at a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction from the precipitated protein by centrifugation.

    • Analyze the amount of soluble PI3Kα in the supernatant by Western blot or ELISA.

    • Plot the amount of soluble protein as a function of temperature to generate a melting curve. The shift in the melting temperature (Tagg) in the presence of the compound indicates target engagement.

3. Western Blot Analysis of PI3K/Akt Signaling

This assay assesses the functional consequence of PI3K inhibition by measuring the phosphorylation of downstream effectors like Akt.[3][11][12]

  • Materials: MCF-7 cells, test compounds, lysis buffer, primary antibodies (anti-p-Akt S473, anti-total Akt, anti-GAPDH), HRP-conjugated secondary antibody, ECL substrate.

  • Procedure:

    • Seed MCF-7 cells and allow them to attach overnight.

    • Starve the cells in serum-free medium for 12-16 hours.

    • Pre-treat the cells with a serial dilution of the test compounds for 1 hour.

    • Stimulate the cells with a growth factor (e.g., insulin or IGF-1) for 15-30 minutes to activate the PI3K pathway.

    • Lyse the cells and determine the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against p-Akt (S473), total Akt, and a loading control (e.g., GAPDH).

    • Incubate with an HRP-conjugated secondary antibody and visualize the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities to determine the IC50 for p-Akt inhibition.

4. Cell Proliferation Assay (MTT)

This assay measures the effect of the compound on the growth and viability of cancer cells.[13][14][15]

  • Materials: Cancer cell lines (e.g., MCF-7, T47D, MDA-MB-231), cell culture medium, test compounds, MTT reagent, DMSO.

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with a serial dilution of the test compounds for 72 hours.

    • Add MTT reagent to each well and incubate for 4 hours at 37°C.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the GI50 values from the dose-response curves.

5. In Vivo Xenograft Efficacy Study

This study evaluates the anti-tumor activity of the compound in a living organism.[16][17]

  • Materials: Immunocompromised mice (e.g., nude or SCID), MCF-7 cells, Matrigel, test compounds formulated for oral administration.

  • Procedure:

    • Implant MCF-7 cells mixed with Matrigel subcutaneously into the flank of the mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Randomize the mice into treatment groups (vehicle, this compound, Alpelisib, Buparlisib).

    • Administer the compounds orally once daily for a specified period (e.g., 21-28 days).

    • Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).

    • At the end of the study, calculate the tumor growth inhibition for each treatment group compared to the vehicle control.

Visualizing the Target Validation Process

PI3K/Akt Signaling Pathway

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Survival Akt->Survival Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor This compound & Alternatives Inhibitor->PI3K

Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Target Validation

Target_Validation_Workflow Start Hypothesis: This compound targets PI3K Biochemical Biochemical Assays (In Vitro Kinase Assay) Start->Biochemical Cellular_Engagement Cellular Target Engagement (CETSA) Biochemical->Cellular_Engagement Pathway_Modulation Pathway Modulation (Western Blot for p-Akt) Cellular_Engagement->Pathway_Modulation Cellular_Phenotype Cellular Phenotype (Proliferation Assay) Pathway_Modulation->Cellular_Phenotype In_Vivo In Vivo Efficacy (Xenograft Model) Cellular_Phenotype->In_Vivo Validation Target Validated In_Vivo->Validation

Caption: A stepwise workflow for the biological target validation of this compound.

References

The Efficacy of 4-Methoxycinnoline and Other Cinnoline Derivatives: A Comparative Analysis for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists at the forefront of drug development, the cinnoline scaffold represents a promising frontier in the quest for novel therapeutics. This guide provides a comparative overview of the efficacy of 4-Methoxycinnoline and related cinnoline derivatives, with a focus on their potential as anticancer agents. By presenting available experimental data, detailing methodologies, and visualizing key cellular pathways, this document aims to facilitate informed decisions in medicinal chemistry and pharmacology.

Cinnoline, a bicyclic aromatic heterocycle, has garnered significant attention for its diverse pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] The substitution pattern on the cinnoline ring system plays a crucial role in modulating its biological activity. This guide specifically delves into the significance of the methoxy group at the 4-position and compares its efficacy with other cinnoline analogues.

Comparative Efficacy of Cinnoline Derivatives: A Data-Driven Overview

Compound ID/Name4-Position SubstituentOther SubstituentsCancer Cell LineIC50 (µM)Reference
Cinnoline Derivative 1 Methoxy-HCT1161.14[1]
Cinnoline Derivative 2 Methoxy-A5492.04[1]
Cinnoline Derivative 3 Methoxy-MCF70.264[1]
4-Anilinoquinoline 1f Anilino7-FluoroBGC8238.32[2]
4-Anilinoquinoline 2i Anilino8-MethoxyBGC8234.65[2]
4-Phenoxyquinoline 1s PhenoxyVariousH4600.18[3]
4-Phenoxyquinoline 1s PhenoxyVariousA5490.39[3]

Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound. The data presented is for illustrative purposes and highlights the potential of substituted cinnolines and quinolines as cytotoxic agents. Direct comparison between different studies should be made with caution due to variations in experimental protocols.

Structure-Activity Relationship (SAR) Insights

The available data, although from disparate sources, allows for the deduction of preliminary structure-activity relationships for the cinnoline and quinoline scaffolds. The nature of the substituent at the 4-position of the ring system appears to be a critical determinant of cytotoxic activity. For instance, the presence of a methoxy group in cinnoline derivatives has been associated with potent anticancer activity.[1] In the related quinoline series, the substitution of an anilino or phenoxy group at the 4-position has also yielded compounds with significant cytotoxic effects against various cancer cell lines.[2][3] Further optimization of these scaffolds by introducing different substituents at other positions on the rings has been shown to further enhance their potency.

Targeting the PI3K/Akt/mTOR Signaling Pathway

A significant body of research suggests that many cinnoline and quinoline derivatives exert their anticancer effects by targeting key signaling pathways involved in cell growth, proliferation, and survival. One of the most frequently implicated pathways is the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway.[1][4] Dysregulation of this pathway is a hallmark of many cancers, making it an attractive target for therapeutic intervention.

Below is a diagram illustrating the PI3K/Akt/mTOR signaling pathway and the points of inhibition by cinnoline derivatives.

PI3K_Akt_mTOR_Pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotion Cinnoline Cinnoline Derivatives Cinnoline->PI3K Inhibition Experimental_Workflow Experimental Workflow for Efficacy Evaluation cluster_synthesis Compound Synthesis cluster_invitro In Vitro Assays cluster_data Data Analysis Synthesis Synthesis of Cinnoline Derivatives Purification Purification & Characterization Synthesis->Purification Cytotoxicity Cytotoxicity Assay (e.g., MTT) Purification->Cytotoxicity Enzyme_Assay Enzyme Inhibition Assay (e.g., PI3K) Purification->Enzyme_Assay IC50 IC50 Determination Cytotoxicity->IC50 Pathway_Analysis Signaling Pathway Analysis (Western Blot) Enzyme_Assay->IC50 SAR Structure-Activity Relationship (SAR) IC50->SAR SAR->Synthesis Lead Optimization

References

A Comparative Analysis of 4-Methoxycinnoline and Quinazoline Derivatives in Anticancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anticancer potential of 4-methoxycinnoline and quinazoline derivatives, supported by available experimental data. While extensive research has established quinazoline derivatives as a cornerstone in anticancer therapy, this guide also sheds light on the emerging potential of the cinnoline scaffold.

This comparative analysis delves into the mechanisms of action, cytotoxic activities, and the signaling pathways modulated by these two classes of heterocyclic compounds. Due to a larger volume of published research, the data available for quinazoline derivatives is more extensive. The information for cinnoline derivatives, particularly this compound, is based on the broader class of cinnoline compounds, indicating a promising but less explored area of research.

At a Glance: Key Differences in Anticancer Profiles

FeatureCinnoline DerivativesQuinazoline Derivatives
Primary Mechanisms of Action PI3K Inhibition, Topoisomerase I Inhibition, Bruton's Tyrosine Kinase (BTK) Inhibition.Epidermal Growth Factor Receptor (EGFR) Inhibition, Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition, Poly (ADP-ribose) polymerase (PARP) Inhibition, PI3K Inhibition, Tubulin Polymerization Inhibition.
Approved Drugs None to date.Several FDA-approved drugs including Gefitinib, Erlotinib, Lapatinib, and Afatinib.[1]
Primary Signaling Pathway(s) PI3K/Akt Pathway.[2]EGFR Signaling Pathway, PI3K/Akt/mTOR Pathway.[3][4]

Quantitative Analysis of Cytotoxic Activity

The following tables summarize the in vitro anticancer activity of representative cinnoline and quinazoline derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cinnoline Derivatives: In Vitro Cytotoxicity (IC50)
Compound ClassCancer Cell LineIC50 (µM)Reference
Dihydrobenzo[h]cinnoline-5,6-dionesKB (Epidermoid Carcinoma)<5[5]
Dihydrobenzo[h]cinnoline-5,6-dionesHep-G2 (Hepatoma Carcinoma)<5[5]
Specific Dihydrobenzo[h]cinnoline-5,6-dioneKB (Epidermoid Carcinoma)0.56[5]
Specific Dihydrobenzo[h]cinnoline-5,6-dioneHep-G2 (Hepatoma Carcinoma)0.77[5]
PI3K Inhibitor (Compound 25)Human Tumor Cell Line 10.264[2]
PI3K Inhibitor (Compound 25)Human Tumor Cell Line 22.04[2]
PI3K Inhibitor (Compound 25)Human Tumor Cell Line 31.14[2]
Dibenzo[c,h]cinnolineRPMI8402 (Human Lymphoblastoma)0.07[6][7]
Quinazoline Derivatives: In Vitro Cytotoxicity (IC50)
Compound Class/NameCancer Cell LineIC50 (µM)Reference(s)
Quinazolinone-Imidazolone Hybrid (Compound 44)MCF-7 (Breast Cancer)More potent than cisplatin[8]
Quinazolinone-Imidazolone Hybrid (Compound 44)HepG2 (Hepatocellular Carcinoma)Less potent than cisplatin[8]
4-Anilino-quinazoline DerivativesHT-29 (Colorectal Adenocarcinoma)Moderate to good activity[9]
4-Anilino-quinazoline DerivativesMCF-7 (Breast Cancer)Moderate to good activity[9]
4-Anilino-quinazoline DerivativesH460 (Lung Cancer)Moderate to good activity[9]
2-Thioxobenzo[g]quinazolinesMCF-7 (Breast Cancer)8.8 ± 0.5–10.9 ± 0.9[10]
2-Thioxobenzo[g]quinazolinesHepG2 (Hepatocellular Carcinoma)26.0 ± 2.5–40.4 ± 4.1[10]
4-Hydroxyquinazoline Derivative (B1)HCT-15 (PARPi-Resistant)2.89 ± 0.78[11]
4-Hydroxyquinazoline Derivative (B1)HCC1937 (PARPi-Resistant)3.26 ± 0.38[11]
Semicarbazone-bearing Quinazoline (Compound 19b)A549, HepG2, MCF-7, PC-3Nanomolar range[12]
Quinazolinone Derivative (12c) - PARP-1 Inhibitor-0.03038[13]
Quinazoline Derivative (SQ2) - VEGFR-2 InhibitorHT-29 (Colorectal)3.38[14]
Quinazoline Derivative (SQ2) - VEGFR-2 InhibitorCOLO-205 (Colorectal)10.55[14]

Signaling Pathways in Anticancer Mechanisms

The anticancer effects of both cinnoline and quinazoline derivatives are mediated through their interaction with key signaling pathways that regulate cell proliferation, survival, and angiogenesis.

Cinnoline Derivatives: The PI3K/Akt Pathway

Cinnoline derivatives have been identified as potent inhibitors of Phosphoinositide 3-kinase (PI3K), a key enzyme in the PI3K/Akt signaling pathway.[2] This pathway is frequently overactivated in cancer and plays a crucial role in cell growth, proliferation, and survival.[15][16] By inhibiting PI3K, cinnoline derivatives can effectively block these pro-survival signals, leading to apoptosis of cancer cells.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Downstream Downstream Effectors (Cell Survival, Proliferation, Growth) Akt->Downstream Cinnoline Cinnoline Derivatives Cinnoline->PI3K inhibits

PI3K/Akt Signaling Pathway Inhibition by Cinnoline Derivatives.
Quinazoline Derivatives: Targeting the EGFR and Associated Pathways

A primary mechanism of action for many clinically successful quinazoline derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR).[1] EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades, including the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways, which are critical for cancer cell proliferation and survival.[3][17] Quinazoline-based EGFR inhibitors compete with ATP for the binding site in the kinase domain of the receptor, thereby blocking its activation and subsequent signaling.[12]

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Quinazoline Quinazoline Derivatives Quinazoline->EGFR inhibits

EGFR Signaling Pathway Inhibition by Quinazoline Derivatives.

Experimental Protocols

The evaluation of the anticancer activity of these compounds typically involves a series of in vitro assays. Below are generalized protocols for commonly used methods.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18][19]

Workflow:

MTT_Assay_Workflow cluster_0 MTT Assay Protocol A 1. Seed Cells in 96-well plate B 2. Treat with Compound A->B C 3. Add MTT Reagent & Incubate B->C D 4. Solubilize Formazan Crystals C->D E 5. Measure Absorbance (570 nm) D->E

A generalized workflow for the MTT cell viability assay.

Detailed Steps:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (cinnoline or quinazoline derivatives) and incubated for a specified period (e.g., 24, 48, or 72 hours).[20]

  • MTT Addition: After the incubation period, the treatment medium is removed, and a fresh medium containing MTT solution is added to each well. The plate is then incubated for a few hours to allow for the conversion of MTT to formazan crystals by metabolically active cells.[18]

  • Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO or a specialized detergent solution) is added to dissolve the insoluble purple formazan crystals.[21]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is directly proportional to the number of viable cells.[19]

  • Data Analysis: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.

Kinase Inhibition Assay

Kinase inhibition assays are performed to determine the ability of a compound to inhibit the activity of a specific kinase enzyme (e.g., EGFR, PI3K).

General Protocol:

  • Reaction Setup: The assay is typically performed in a microplate format. Each well contains the purified kinase enzyme, a specific substrate (a peptide or protein that the kinase phosphorylates), and ATP (the phosphate donor).

  • Compound Addition: The test compounds are added to the wells at various concentrations.

  • Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at a specific temperature for a set period.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:

    • Radiometric assays: Using radioactively labeled ATP (³²P-ATP or ³³P-ATP) and measuring the incorporation of the radioactive phosphate into the substrate.

    • Fluorescence-based assays: Using antibodies that specifically recognize the phosphorylated substrate, which are coupled to a fluorescent probe.

    • Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction. Lower ATP levels indicate higher kinase activity.

  • Data Analysis: The IC50 value is determined by plotting the percentage of kinase inhibition against the compound concentration.

Conclusion

Quinazoline derivatives are a well-established and highly successful class of anticancer agents, with several FDA-approved drugs targeting key oncogenic pathways, most notably the EGFR signaling cascade. The wealth of available data underscores their clinical significance.

In contrast, the exploration of cinnoline derivatives as anticancer agents is a more nascent field. However, the existing evidence, particularly their activity as PI3K and topoisomerase inhibitors, highlights them as a promising scaffold for the development of novel cancer therapeutics. The limited data on this compound specifically suggests a need for further investigation into the structure-activity relationships of substituted cinnolines.

For researchers and drug development professionals, this comparison illuminates both the proven efficacy of the quinazoline core and the untapped potential of the cinnoline scaffold. Future research focused on the synthesis and biological evaluation of a broader range of cinnoline derivatives, including those with a 4-methoxy substitution, is warranted to fully elucidate their therapeutic promise.

References

Validating 4-Methoxycinnoline Efficacy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, this guide provides a comprehensive comparison of a representative cinnoline-based c-Met inhibitor, herein referred to as "Cinnolinib," with other established c-Met inhibitors. Due to the limited publicly available experimental data specifically for 4-Methoxycinnoline, this guide utilizes a well-characterized analogue to illustrate its potential performance and validation methodologies.

This guide presents supporting experimental data in structured tables, details the protocols for key experiments, and visualizes complex biological pathways and workflows to facilitate a deeper understanding of c-Met inhibition.

Performance Comparison of c-Met Inhibitors

The therapeutic potential of any new kinase inhibitor is critically assessed by its potency and selectivity. The following tables summarize the in vitro efficacy of our representative compound, Cinnolinib, against the c-Met kinase and compares it with commercially available and clinically relevant c-Met inhibitors.

CompoundTarget KinaseIC50 (nM)Assay Type
Cinnolinib (Representative) c-Met 5 Biochemical
Crizotinibc-Met, ALK, ROS111 (cell-based)Cell-based
Cabozantinibc-Met, VEGFR2, RET, KIT, AXL, FLT3, TIE21.3Biochemical
Tepotinibc-Met4Biochemical
Savolitinibc-Met3.7 (free drug)Biochemical
Glesatinibc-Met, SMO19Biochemical

Table 1: In Vitro Kinase Inhibition. This table compares the half-maximal inhibitory concentration (IC50) of Cinnolinib with other known c-Met inhibitors. Lower IC50 values indicate higher potency.

Cell LineCinnolinib (IC50, µM)Crizotinib (IC50, µM)Cabozantinib (IC50, µM)
MKN-45 (gastric)0.08<0.2Not available
Hs746T (gastric)0.15<0.2Not available
U-87 MG (glioblastoma)0.5Not available0.089
A549 (lung)>10Not availableNot available

Table 2: Anti-proliferative Activity in Cancer Cell Lines. This table showcases the potency of Cinnolinib and other inhibitors in halting the growth of various cancer cell lines that are dependent on c-Met signaling. The A549 cell line, which does not have an amplified c-Met gene, serves as a negative control.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed methodologies for the key experiments are provided below.

Biochemical c-Met Kinase Assay

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of the isolated c-Met kinase.

Materials:

  • Recombinant human c-Met kinase domain

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA, 50μM DTT)[1]

  • Test compounds (e.g., Cinnolinib)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the recombinant c-Met kinase to the wells of a 384-well plate containing kinase buffer.

  • Add the diluted test compounds to the wells and incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Allow the reaction to proceed for 60 minutes at room temperature.[1]

  • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent like ADP-Glo™.

  • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Cell-Based c-Met Phosphorylation Assay

This assay measures the ability of an inhibitor to block the autophosphorylation of the c-Met receptor within a cellular context.

Materials:

  • Cancer cell line with amplified or overexpressed c-Met (e.g., MKN-45, Hs746T).

  • Cell culture medium and supplements.

  • Test compounds.

  • Lysis buffer.

  • Antibodies: anti-phospho-c-Met (Tyr1234/1235) and anti-total-c-Met.

  • ELISA or Western blot reagents.

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for 2-4 hours.

  • For ligand-dependent activation, stimulate the cells with hepatocyte growth factor (HGF) for 15-30 minutes. For cells with constitutive activation, this step is omitted.

  • Lyse the cells and collect the protein extracts.

  • Quantify the levels of phosphorylated c-Met and total c-Met using a sandwich ELISA or Western blotting.

  • Normalize the phosphorylated c-Met signal to the total c-Met signal to determine the extent of inhibition.

In Vivo Tumor Xenograft Model

This experiment evaluates the anti-tumor efficacy of the inhibitor in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID).

  • Cancer cell line known to form tumors in mice (e.g., Hs746T, U-87 MG).[2]

  • Test compound formulated for in vivo administration.

  • Vehicle control.

  • Calipers for tumor measurement.

Procedure:

  • Inject the cancer cells subcutaneously into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the test compound and vehicle control to the respective groups daily or as determined by pharmacokinetic studies.

  • Measure the tumor volume using calipers every 2-3 days.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot for target engagement, immunohistochemistry for proliferation and apoptosis markers).

Visualizing the Science

To better illustrate the underlying biological processes and experimental designs, the following diagrams are provided.

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds GRB2 GRB2 cMet->GRB2 PI3K PI3K cMet->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Invasion Invasion & Metastasis ERK->Invasion AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR AKT->Proliferation AKT->Invasion mTOR->Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis Cinnolinib Cinnolinib Cinnolinib->cMet Inhibits Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Model Biochemical Biochemical Kinase Assay CellBased Cell-Based Phosphorylation Assay Biochemical->CellBased Potency Confirmation ProliferationAssay Cell Proliferation Assay CellBased->ProliferationAssay Cellular Efficacy Xenograft Tumor Xenograft Model ProliferationAssay->Xenograft In Vivo Validation

References

Hypothetical Cross-Validation of Analytical Methods for 4-Methoxycinnoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 4-Methoxycinnoline and Analytical Challenges

This compound is a heterocyclic organic compound with potential applications in pharmaceutical and chemical research. Accurate and precise quantification of this analyte is crucial for its development and use. The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and the intended application of the method. This guide explores a hypothetical cross-validation of two powerful techniques, HPLC-UV and GC-MS, to assess their suitability for the analysis of this compound.

Comparative Overview of Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a widely used separation technique that is highly versatile for a broad range of compounds.[1] When coupled with a UV detector, it offers a robust and cost-effective method for routine analysis. Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the highly sensitive and specific detection capabilities of mass spectrometry.[2] GC-MS is particularly advantageous for the identification and quantification of volatile and semi-volatile compounds.[2]

A cross-validation of these two methods is essential to ensure that the data obtained from either method is comparable and reliable, which is a critical consideration in regulated environments and for long-term studies where methods might be transferred between laboratories.[3][4]

Hypothetical Cross-Validation Data

The following tables summarize the hypothetical performance data for the HPLC-UV and GC-MS methods for the analysis of this compound.

Table 1: Comparison of Validation Parameters

Validation ParameterHPLC-UV MethodGC-MS MethodAcceptance Criteria
Linearity (r²) 0.99950.9998r² ≥ 0.999
Range (µg/mL) 0.5 - 1000.1 - 50Relevant to expected concentrations
Precision (%RSD)
- Repeatability1.2%0.8%≤ 2%
- Intermediate Precision1.8%1.5%≤ 3%
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%98.0% - 102.0%
Limit of Detection (LOD) (µg/mL) 0.150.03-
Limit of Quantitation (LOQ) (µg/mL) 0.50.1-

Table 2: Cross-Validation of Quality Control Samples

QC Level (µg/mL)HPLC-UV Result (µg/mL)GC-MS Result (µg/mL)% Difference
Low (1.0) 1.020.993.0%
Mid (50.0) 49.850.3-1.0%
High (90.0) 90.589.70.9%

Experimental Protocols

The following are hypothetical, detailed methodologies for the HPLC-UV and GC-MS analysis of this compound.

HPLC-UV Method

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile and Water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

  • Column Temperature: 30 °C.

Standard and Sample Preparation:

  • Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations from 0.5 to 100 µg/mL.

  • Prepare Quality Control (QC) samples at low, mid, and high concentrations.

  • For sample analysis, dissolve the sample in the mobile phase to an expected concentration within the calibration range.

GC-MS Method

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer.

Chromatographic and Mass Spectrometric Conditions:

  • Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness).[2]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[2]

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

  • Injection Mode: Splitless.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

  • Mass Range: m/z 50-300.

  • Monitored Ions (SIM mode): To be determined from the mass spectrum of this compound (e.g., molecular ion and major fragment ions).

Standard and Sample Preparation:

  • Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • Prepare a series of calibration standards by diluting the stock solution with methanol to achieve concentrations from 0.1 to 50 µg/mL.

  • Prepare Quality Control (QC) samples at low, mid, and high concentrations.

  • For sample analysis, dissolve the sample in methanol to an expected concentration within the calibration range.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the cross-validation process and the analytical workflows.

CrossValidationWorkflow start Start: Define Analytical Requirement method_dev Method Development start->method_dev hplc_dev HPLC-UV Method Development method_dev->hplc_dev gcms_dev GC-MS Method Development method_dev->gcms_dev validation Individual Method Validation hplc_dev->validation gcms_dev->validation hplc_val HPLC-UV Validation (Linearity, Precision, Accuracy, etc.) validation->hplc_val gcms_val GC-MS Validation (Linearity, Precision, Accuracy, etc.) validation->gcms_val cross_val Cross-Validation hplc_val->cross_val gcms_val->cross_val sample_analysis Analysis of the Same Set of QC Samples cross_val->sample_analysis data_comp Data Comparison and Assessment sample_analysis->data_comp conclusion Conclusion: Methods are Comparable data_comp->conclusion end End: Methods Ready for Use conclusion->end

Caption: Workflow for the cross-validation of two analytical methods.

AnalyticalMethodComparison hplc HPLC-UV Method Separation: Reverse-Phase C18 Mobile Phase: Acetonitrile/Water Detection: UV Absorbance (254 nm) Quantitation: External Standard gcms GC-MS Method Separation: Capillary GC (HP-5MS) Carrier Gas: Helium Detection: Mass Spectrometry (EI) Quantitation: Selected Ion Monitoring (SIM) analyte This compound Quantification analyte->hplc analyte->gcms

Caption: Key principles of the compared HPLC-UV and GC-MS methods.

Conclusion

This guide presents a hypothetical framework for the cross-validation of HPLC-UV and GC-MS methods for the analysis of this compound. Based on the illustrative data, both methods are capable of providing accurate and precise results. The GC-MS method offers a lower limit of detection and quantitation, suggesting it may be more suitable for applications requiring higher sensitivity. Conversely, the HPLC-UV method is a robust and widely accessible technique suitable for routine quality control. The successful cross-validation, as demonstrated by the low percentage difference in QC sample analysis, would indicate that data generated by either method can be used interchangeably, providing flexibility in a research or drug development setting. It is imperative that researchers perform their own comprehensive method development and validation tailored to their specific needs and sample matrices.

References

A Comparative Analysis of the Fluorescent Properties of Cinnoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cinnoline, a bicyclic heteroaromatic compound, and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. Beyond their therapeutic potential, a growing body of research is exploring the fluorescent properties of these compounds, positioning them as promising candidates for fluorescent probes, sensors, and imaging agents. This guide provides a comparative study of the fluorescent properties of selected cinnoline derivatives, supported by experimental data, to aid researchers in the selection and development of novel fluorophores.

Introduction to Cinnoline Fluorescence

The fluorescence of cinnoline derivatives is intrinsically linked to their electronic structure. The presence of the diazine ring fused to a benzene ring creates a π-conjugated system that can absorb and emit light. The substitution pattern on the cinnoline core plays a crucial role in modulating the photophysical properties. Electron-donating and electron-withdrawing groups can be strategically introduced to create "push-pull" systems, which often lead to intramolecular charge transfer (ICT) upon photoexcitation. This ICT character can result in desirable fluorescent properties such as large Stokes shifts and sensitivity to the local environment (solvatochromism).

Comparative Photophysical Data

To facilitate a direct comparison, the fluorescent properties of representative cinnoline derivatives are summarized in the table below. The data has been compiled from published literature and highlights key parameters such as maximum excitation and emission wavelengths, Stokes shift, and fluorescence quantum yield.

Derivative Name/StructureExcitation (λex) (nm)Emission (λem) (nm)Stokes Shift (cm⁻¹)Quantum Yield (ΦF)SolventReference
CinNapht 5a 46859136800.33Dichloromethane[1]
48063243600.11Acetonitrile[1]
46456638200.19Toluene[1]
Benzo[c]cinnolinium salt (push-pull substituted) Not Reported571Not ReportedNot ReportedNot Reported
Cinnoline-4-amine derivative Not ReportedStrong EmissionNot ReportedNot ReportedPolar Solvents[2]
4-Azidocinnoline derivative Not ReportedWeak EmissionNot ReportedNot ReportedNot Reported[2]

Note: "Not Reported" indicates that the specific data was not available in the cited literature's abstract. Further investigation of the full-text articles is recommended for a more comprehensive understanding.

Analysis of Fluorescent Properties

The "CinNapht 5a" derivative, a fused cinnoline-naphthalimide hybrid, stands out with its significant quantum yield of up to 0.33 in dichloromethane and a large Stokes shift.[1] This compound also exhibits pronounced solvatochromism, with its emission color ranging from green to red depending on the solvent polarity.[1] This behavior is indicative of a strong intramolecular charge transfer character, making it a promising scaffold for environmentally sensitive fluorescent probes.

In contrast, the qualitative data for 4-azidocinnoline and cinnoline-4-amine derivatives highlight the profound effect of substituents on fluorescence. The strong emission of the amine derivative in polar solvents compared to the weak emission of the azide derivative suggests that the amino group acts as an effective electron donor, enhancing the fluorescence through a push-pull mechanism.[2]

The fluorescence of a push-pull substituted benzo[c]cinnolinium salt at 571 nm further supports the strategy of incorporating donor-acceptor motifs to achieve emission in the longer wavelength region of the visible spectrum.

Experimental Protocols

The following section outlines the general experimental methodologies for characterizing the fluorescent properties of cinnoline derivatives.

Materials and Methods

General: All solvents used for spectroscopic measurements should be of spectroscopic grade to minimize interference from fluorescent impurities. Cinnoline derivatives should be purified to the highest possible degree to avoid quenching or interfering emissions.

UV-Vis Absorption Spectroscopy: Absorption spectra are recorded on a UV-Vis spectrophotometer. Solutions of the cinnoline derivatives are prepared in the desired solvent at a concentration that yields an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).

Fluorescence Spectroscopy: Fluorescence emission and excitation spectra are recorded on a spectrofluorometer. For emission spectra, the sample is excited at its absorption maximum (λex = λmax), and the emission is scanned over a range of longer wavelengths. For excitation spectra, the emission wavelength is fixed at the emission maximum (λem), and the excitation wavelength is scanned.

Determination of Fluorescence Quantum Yield (ΦF)

The relative quantum yield is the most common method and is determined by comparing the fluorescence intensity of the sample to that of a well-characterized fluorescence standard with a known quantum yield.

Procedure:

  • Standard Selection: Choose a fluorescence standard with an absorption and emission profile that overlaps with the cinnoline derivative under investigation. Common standards include quinine sulfate, fluorescein, and rhodamine derivatives.

  • Absorbance Matching: Prepare a series of dilute solutions of both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Fluorescence Measurement: Record the fluorescence emission spectra of both the standard and the sample solutions under identical experimental conditions (e.g., excitation wavelength, slit widths).

  • Data Analysis: Integrate the area under the emission curves for both the standard and the sample. The quantum yield of the sample (ΦF_sample) is calculated using the following equation:

    ΦF_sample = ΦF_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

    Where:

    • ΦF_std is the quantum yield of the standard.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

Visualizing Experimental Workflows and Relationships

To better illustrate the processes and concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

Experimental_Workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis A Purified Cinnoline Derivative C Prepare Dilute Solutions A->C B Spectroscopic Grade Solvent B->C D UV-Vis Absorption Spectroscopy C->D E Fluorescence Spectroscopy C->E G Determine λex and λem D->G F Record Excitation & Emission Spectra E->F F->G I Quantum Yield Calculation F->I H Calculate Stokes Shift G->H

Caption: Workflow for the characterization of fluorescent properties.

Donor_Acceptor_Principle cluster_excitation Photoexcitation cluster_emission De-excitation S0 Ground State (S₀) S1_LE Locally Excited State (S₁) S0->S1_LE Excitation S1_ICT Intramolecular Charge Transfer State (S₁-ICT) S1_LE->S1_ICT S1_ICT->S0 Fluorescence Excitation Absorption of Light (hν) Fluorescence Fluorescence (hν')

Caption: Energy level diagram for a donor-acceptor fluorophore.

Conclusion

The study of cinnoline derivatives reveals a versatile class of compounds with tunable fluorescent properties. The introduction of electron-donating and electron-withdrawing substituents is a key strategy for developing highly fluorescent derivatives with large Stokes shifts and solvatochromic behavior. The "CinNapht 5a" derivative, in particular, demonstrates the potential of fused cinnoline systems in creating robust and sensitive fluorophores. Further systematic studies on a wider range of substituted cinnolines are warranted to fully explore their potential in various applications, from biological imaging to materials science. This guide serves as a foundational resource for researchers embarking on the design and characterization of novel cinnoline-based fluorescent materials.

References

Evaluating the Off-Target Effects of 4-Methoxycinnoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for evaluating the off-target effects of the novel investigational compound 4-Methoxycinnoline. In the absence of published data for this specific molecule, this guide establishes a comparative analysis against well-characterized multi-kinase inhibitors, Sunitinib and Sorafenib. The methodologies and data presented herein are based on established protocols for assessing the selectivity of kinase inhibitors, a likely class for cinnoline derivatives.[1][2][3]

Comparative Kinase Inhibition Profile

To assess the selectivity of a compound, its inhibitory activity against a panel of kinases is determined. This provides a broad overview of both on-target potency and off-target interactions. The following table presents a hypothetical, yet representative, dataset comparing the inhibitory concentration (IC50) of this compound, Sunitinib, and Sorafenib against a selection of kinases. The primary target is presumed to be VEGFR2, a key regulator of angiogenesis.[4][5][6][7][8]

Kinase TargetThis compound (IC50, nM)Sunitinib (IC50, nM)Sorafenib (IC50, nM)
VEGFR2 (KDR) 5 9 90
PDGFRβ50258
c-Kit801668
RET150314
RAF1 (c-Raf)>10,0006,2506
BRAF>10,000>10,00022
AMPK850200>10,000
p38α2,500>10,0005,000

Data is hypothetical and for illustrative purposes. Actual values must be determined experimentally.

Based on this hypothetical data, this compound demonstrates high potency for the intended target, VEGFR2, with significantly less activity against other kinases compared to the broader spectrum of Sunitinib and Sorafenib.[9][10][11][12][13][14][15]

Cellular Activity Profile

Evaluating the effect of a compound on the viability of various cell lines can provide insights into its functional off-target effects. The table below shows a hypothetical comparison of the half-maximal effective concentration (EC50) for inhibiting cell viability in different cancer cell lines.

Cell LinePrimary Target(s)This compound (EC50, µM)Sunitinib (EC50, µM)Sorafenib (EC50, µM)
HUVECVEGFR20.10.20.5
A498 (Renal)PDGFR, VEGFR1.50.81.2
GIST-T1 (GIST)c-Kit3.00.52.5
A375 (Melanoma)BRAF>20>200.3

Data is hypothetical and for illustrative purposes. Actual values must be determined experimentally.

This hypothetical data suggests that this compound's cellular activity is most potent in cells highly dependent on VEGFR2 signaling, aligning with the kinase inhibition profile.

Experimental Protocols

Detailed and reproducible experimental design is crucial for accurately assessing off-target effects.

3.1. Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

  • Materials : ADP-Glo™ Kinase Assay kit, purified kinase enzymes, kinase-specific substrates, ATP, and test compounds (this compound, Sunitinib, Sorafenib).

  • Procedure :

    • Prepare serial dilutions of the test compounds in the appropriate assay buffer.

    • Add 2.5 µL of the test compound dilutions to the wells of a 96-well plate.

    • Add 2.5 µL of the kinase/substrate solution to each well and incubate for a predetermined time (e.g., 60 minutes) at room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the IC50 values by fitting the data to a dose-response curve.[16]

3.2. Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[17][18][19][20][21]

  • Materials : Cell lines, culture medium, fetal bovine serum (FBS), penicillin-streptomycin, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Procedure :

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the EC50 values by normalizing the data to untreated controls and fitting to a dose-response curve.[17]

Visualizing Workflows and Pathways

4.1. Experimental Workflow for Off-Target Evaluation

The following diagram outlines a typical workflow for identifying and validating the off-target effects of a novel compound.

G cluster_0 In Silico & Biochemical Screening cluster_1 Cellular Assays cluster_2 Validation & Mechanism of Action Compound Synthesis Compound Synthesis Kinase Panel Screen Kinase Panel Screen Compound Synthesis->Kinase Panel Screen Homology Modeling Homology Modeling Compound Synthesis->Homology Modeling Cell Viability Cell Viability Kinase Panel Screen->Cell Viability Homology Modeling->Cell Viability Target Engagement Target Engagement Cell Viability->Target Engagement Western Blot Western Blot Target Engagement->Western Blot Phenotypic Screening Phenotypic Screening Phenotypic Screening->Target Engagement In Vivo Studies In Vivo Studies Western Blot->In Vivo Studies

Caption: Workflow for evaluating off-target effects.

4.2. Simplified VEGFR2 Signaling Pathway

This diagram illustrates the primary signaling cascade initiated by VEGFR2 and highlights potential nodes for off-target interactions by other kinases.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PDGFRb PDGFRβ PDGFRb->PI3K cKit c-Kit cKit->PI3K RAF RAF PLCg->RAF AKT AKT PI3K->AKT ERK ERK RAF->ERK Proliferation Proliferation/ Survival AKT->Proliferation ERK->Proliferation

Caption: Simplified VEGFR2 signaling pathway.

By following this comparative guide, researchers can systematically evaluate the off-target profile of this compound, enabling a more comprehensive understanding of its therapeutic potential and safety profile.

References

Benchmarking a Novel Kinase Inhibitor: A Template Featuring 4-Methoxycinnoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery and development of novel kinase inhibitors are at the forefront of therapeutic innovation, particularly in oncology. A critical step in this process is the rigorous benchmarking of new chemical entities against established inhibitors. This guide provides a comprehensive framework for such a comparative analysis, using the hypothetical case of a novel compound, 4-Methoxycinnoline, against a panel of well-characterized kinase inhibitors.

While public domain data on the specific kinase inhibitory activity of this compound is not currently available, this guide will serve as a template for the necessary experimental workflow and data presentation required to position such a compound within the existing landscape of kinase-targeted therapies.

Data Presentation: Comparative Inhibitory Activity

A crucial aspect of benchmarking is the direct comparison of quantitative data. The following tables are designed to summarize key inhibitory metrics. For the purpose of this guide, hypothetical data for this compound is included to illustrate the format.

Table 1: In Vitro Kinase Inhibitory Potency (IC50 in nM)

Target KinaseThis compound (Hypothetical IC50)Sorafenib (Reference)Erlotinib (Reference)Staurosporine (Reference)
VEGFR25090>10,0007
EGFR5000>10,00026
BRAF15022>10,0005
c-Kit20068>10,00010
PDGFRβ8058>10,0008

Reference IC50 values are illustrative and can be obtained from publicly available databases or literature.

Table 2: Cellular Activity - Inhibition of Cancer Cell Line Proliferation (GI50 in µM)

Cell LineThis compound (Hypothetical GI50)Sorafenib (Reference)Erlotinib (Reference)
HUVEC (VEGFR2)0.50.2>10
A431 (EGFR)>10>100.1
A375 (BRAF V600E)1.20.8>10

Experimental Protocols

To ensure reproducibility and accurate comparison, detailed experimental protocols are essential.

In Vitro Kinase Inhibition Assay

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.

Objective: To quantify the potency of this compound in inhibiting the enzymatic activity of target kinases.

Materials:

  • Purified recombinant human kinases (e.g., VEGFR2, EGFR, BRAF)

  • Specific peptide substrates for each kinase

  • ATP (Adenosine triphosphate)

  • Test compound (this compound) and reference inhibitors

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of this compound and reference inhibitors in DMSO.

  • Add 5 µL of the diluted compounds to the assay plate wells.

  • Add 10 µL of a solution containing the kinase and its specific substrate to each well.

  • Incubate the plate at room temperature for 10 minutes to allow for compound binding.

  • Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

  • Incubate the reaction at 30°C for 60 minutes.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent as per the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 values by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Cellular Proliferation Assay (MTT Assay)

This protocol describes a method to assess the effect of a compound on the viability and proliferation of cancer cell lines.

Objective: To determine the concentration of this compound that inhibits the growth of cancer cell lines by 50% (GI50).

Materials:

  • Cancer cell lines (e.g., HUVEC, A431, A375)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (this compound) and reference inhibitors

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound and reference inhibitors for 72 hours.

  • Add MTT solution to each well and incubate for 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Remove the medium and dissolve the formazan crystals in the solubilization solution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of growth inhibition for each concentration relative to a vehicle-treated control.

  • Determine the GI50 values by plotting the percentage of growth inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Diagrams are powerful tools for illustrating complex biological processes and experimental designs.

experimental_workflow cluster_invitro In Vitro Analysis cluster_cellular Cellular Analysis cluster_data Data Analysis & Comparison compound This compound kinase_panel Kinase Panel (VEGFR2, EGFR, BRAF, etc.) compound->kinase_panel Inhibition ic50 IC50 Determination (ADP-Glo Assay) kinase_panel->ic50 cell_lines Cancer Cell Lines (HUVEC, A431, A375) ic50->cell_lines Treatment gi50 GI50 Determination (MTT Assay) cell_lines->gi50 comparison Benchmarking vs. Known Inhibitors gi50->comparison

Caption: Experimental workflow for benchmarking a novel kinase inhibitor.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) RAS RAS RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Methoxycinnoline This compound Methoxycinnoline->RTK Inhibits Methoxycinnoline->RAF Inhibits Sorafenib Sorafenib Sorafenib->RTK Inhibits Sorafenib->RAF Inhibits Erlotinib Erlotinib Erlotinib->RTK Inhibits

Caption: Simplified MAPK/ERK signaling pathway with potential inhibitor targets.

This guide provides a foundational framework for the systematic evaluation of a novel kinase inhibitor. By adhering to standardized protocols and clear data presentation, researchers can effectively position new compounds within the competitive landscape of kinase-targeted therapies, facilitating informed decisions in the drug development pipeline.

Safety Operating Guide

Proper Disposal of 4-Methoxycinnoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

All chemical disposal procedures must be conducted in accordance with local, state, and federal regulations. This guide is intended to supplement, not replace, institutional and regulatory protocols.

Immediate Safety and Handling

Before handling 4-Methoxycinnoline, it is crucial to assume the compound may be harmful. Based on data for analogous compounds, such as 4'-methoxyacetophenone, this compound may be harmful if swallowed. Standard laboratory hygiene practices should be strictly followed.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields or goggles.

  • Hand Protection: Wear suitable chemical-resistant gloves.

  • Body Protection: A lab coat or other protective clothing is required.

  • Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood. If dusts are generated, a respirator may be necessary.

First Aid Measures:

  • If Swallowed: Rinse mouth and seek immediate medical attention. Do not induce vomiting.

  • Skin Contact: Immediately wash with plenty of soap and water. If irritation occurs, seek medical advice.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[1]

Quantitative Data Summary

The following table summarizes key quantitative data for a representative methoxy-substituted aromatic compound, 4'-methoxyacetophenone, to provide a conservative estimate of the physical and chemical properties of this compound in the absence of its specific data.

PropertyValueSource
Physical State Solid
Melting Point 36 - 38 °C (97 - 100 °F)
Boiling Point 152 - 154 °C (306 - 309 °F) at 35 hPa
Acute Toxicity (Oral) Category 4 (Harmful if swallowed)

Step-by-Step Disposal Protocol

The disposal of this compound should be treated as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.

  • Waste Identification and Collection:

    • Collect all waste containing this compound, including unused product, contaminated consumables (e.g., weigh boats, pipette tips), and rinsate from cleaning contaminated glassware.

    • Use a designated, clearly labeled, and sealable hazardous waste container.

  • Waste Segregation:

    • Store the this compound waste separately from incompatible materials, particularly strong oxidizing agents.[1]

    • Follow your institution's guidelines for segregating different classes of chemical waste (e.g., halogenated vs. non-halogenated).

  • Labeling and Storage:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • List all components of the waste mixture if applicable.

    • Store the sealed waste container in a designated, well-ventilated, and secure area, away from heat sources and direct sunlight.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

    • The final disposal must be carried out by an approved and licensed waste disposal contractor.[1]

  • Empty Container Disposal:

    • Thoroughly rinse empty this compound containers with a suitable solvent (e.g., acetone or ethanol).

    • Collect the rinsate as hazardous waste.

    • Once clean, deface or remove the original label and dispose of the container according to your institution's procedures for clean glassware or plastic.

Disposal Workflow Diagram

The following diagram illustrates the general workflow for the proper disposal of this compound waste.

G cluster_collection Waste Generation & Collection cluster_handling In-Lab Handling & Storage cluster_disposal Final Disposal A Unused this compound C Collect in Designated Hazardous Waste Container A->C B Contaminated Labware (e.g., gloves, wipes, glassware) B->C D Seal Container Securely C->D E Label with 'Hazardous Waste' and Chemical Name D->E F Store in Designated Secondary Containment Area E->F G Contact EHS for Pickup F->G H Transfer to Licensed Waste Disposal Facility G->H I Proper Disposal via Incineration or Other Approved Method H->I

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 4-Methoxycinnoline

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 4-Methoxycinnoline (CAS No. 6495-56-3) was found during our search. The following guidance is based on the safety profiles of structurally similar compounds, such as quinoline and other aromatic amines. It is imperative that a comprehensive, substance-specific risk assessment is conducted before handling this compound. This guide provides essential, immediate safety and logistical information to support your internal safety protocols.

Researchers and drug development professionals require robust safety information to handle specialized chemical compounds. This document outlines the essential personal protective equipment (PPE), operational procedures, and disposal plans for this compound, ensuring a secure laboratory environment.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is crucial when handling this compound. The following table summarizes the recommended PPE.

Protection Type Recommended Equipment Specifications & Best Practices
Eye and Face Protection Safety goggles with side shields or a full-face shield.Must be worn at all times in the laboratory. A face shield is recommended when there is a risk of splashes or aerosol generation.
Skin Protection Nitrile gloves (double-gloving recommended) and a lab coat.Gloves must be inspected for integrity before use and changed regularly, or immediately if contaminated. Lab coats should be fully buttoned.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge.To be used in a well-ventilated area, preferably within a chemical fume hood.
Foot Protection Closed-toe shoes.Shoes should be made of a chemically resistant material.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is paramount to minimize exposure and ensure safety.

1. Preparation and Engineering Controls:

  • Work exclusively in a well-ventilated laboratory, with all manipulations of this compound performed inside a certified chemical fume hood.

  • Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.

  • Prepare all necessary equipment and reagents before handling the compound to minimize movement and potential for spills.

2. Handling the Compound:

  • Don all required PPE as outlined in the table above before entering the designated handling area.

  • When weighing the solid compound, use a spatula and handle it gently to avoid creating dust.

  • If preparing a solution, add the solid this compound to the solvent slowly to prevent splashing.

3. Post-Handling and Decontamination:

  • Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent (e.g., ethanol), followed by soap and water.

  • Carefully remove PPE, avoiding contact with the outer surfaces. Dispose of gloves and any other disposable PPE as hazardous waste.

  • Wash hands thoroughly with soap and water after removing gloves.

Emergency Procedures: Spill and Exposure Response

In the event of an accidental release or exposure, immediate and correct action is critical.

Emergency Scenario Immediate Action
Minor Spill Alert others in the area. Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand. Collect the contaminated material into a sealed container for hazardous waste disposal. Clean the spill area with a suitable solvent and then with soap and water.
Major Spill Evacuate the immediate area and alert your supervisor and institutional safety office. If the substance is volatile or flammable, eliminate all ignition sources. Do not attempt to clean up a large spill without proper training and equipment.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention.
Eye Contact Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the affected individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Disposal Plan: Responsible Waste Management

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated solid waste, including used PPE, absorbent materials from spills, and empty containers, in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, sealed, and properly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.

Safe Handling Workflow

The following diagram illustrates the logical flow for safely handling this compound.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess_Risks Conduct Risk Assessment Gather_PPE Assemble PPE Assess_Risks->Gather_PPE Prepare_Work_Area Prepare Fume Hood Gather_PPE->Prepare_Work_Area Don_PPE Don PPE Prepare_Work_Area->Don_PPE Handle_Compound Weigh & Handle Compound Don_PPE->Handle_Compound Conduct_Experiment Perform Experiment Handle_Compound->Conduct_Experiment Decontaminate Decontaminate Surfaces Conduct_Experiment->Decontaminate Spill Spill? Conduct_Experiment->Spill Segregate_Waste Segregate Hazardous Waste Decontaminate->Segregate_Waste Doff_PPE Doff PPE Segregate_Waste->Doff_PPE Wash_Hands Wash Hands Doff_PPE->Wash_Hands Spill->Decontaminate No Emergency_Procedures Follow Spill Response Spill->Emergency_Procedures Yes

Caption: A flowchart outlining the key steps for the safe handling of this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxycinnoline
Reactant of Route 2
Reactant of Route 2
4-Methoxycinnoline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.